N-(2-Aminoethyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDZDXVTDCMNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336442 | |
| Record name | N-(2-Aminoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83019-89-0 | |
| Record name | N-(2-Aminoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
Abstract
N-(2-Aminoethyl)methanesulfonamide hydrochloride is a valuable chemical intermediate used in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its structure combines a flexible ethylamine backbone with a stable methanesulfonamide moiety, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of the key reaction, provide a detailed, step-by-step laboratory protocol, and discuss essential aspects of purification, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.
Introduction and Synthetic Strategy
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of pharmaceuticals. The most classical and direct approach for constructing a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3][4] This method is robust, generally high-yielding, and proceeds through a well-understood nucleophilic substitution mechanism at the sulfur center.
For the synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride, a key strategic challenge is the presence of two nucleophilic amino groups in the starting material, ethylenediamine. A direct reaction of ethylenediamine with methanesulfonyl chloride would likely lead to a mixture of mono-sulfonated, di-sulfonated, and polymeric byproducts. To achieve selective mono-sulfonylation, one of the amino groups must be temporarily protected. A common and efficient protecting group for this purpose is the acetyl group.
The overall synthetic strategy, therefore, involves three main stages:
-
Protection: Selective mono-N-acetylation of ethylenediamine.
-
Sulfonylation: Reaction of the protected mono-N-acetylethylenediamine with methanesulfonyl chloride.
-
Deprotection: Acid-catalyzed hydrolysis of the acetyl group to liberate the free amine, which is isolated as its hydrochloride salt.
This approach ensures high selectivity and leads to the desired product in good yield and purity.
Reaction Scheme and Mechanism
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for N-(2-Aminoethyl)methanesulfonamide hydrochloride.
Mechanistic Insight: The Sulfonylation Step
The core bond-forming reaction is the nucleophilic attack of the primary amine of mono-N-acetylethylenediamine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[4] Methanesulfonyl chloride is a potent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.[5]
The reaction proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom of methanesulfonyl chloride.
-
This forms a transient, tetrahedral intermediate.
-
The intermediate collapses, expelling the chloride ion as a good leaving group.
-
A proton is lost from the nitrogen atom, neutralized by a base (in this case, triethylamine), to yield the stable sulfonamide.
The use of a non-nucleophilic base like triethylamine (TEA) is crucial. It serves to quench the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
Detailed Experimental Protocol
This protocol is adapted from a known procedure and provides a reliable method for laboratory-scale synthesis.[7]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| mono-N-Acetylethylenediamine | C₄H₁₀N₂O | 102.14 | 15.0 g | Starting material |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 16.8 g (11.35 mL) | Highly toxic and corrosive[8][9] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.0 mL | Base, use dry |
| Chloroform (dry) | CHCl₃ | 119.38 | 50 mL | Solvent, use anhydrous |
| Methanol | CH₃OH | 32.04 | 100 mL | Solvent for deprotection |
| Concentrated HCl | HCl | 36.46 | 50 mL | For deprotection/salt formation |
| Water (Deionized) | H₂O | 18.02 | 150 mL | For extraction |
Step-by-Step Procedure
Part A: Sulfonylation
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mono-N-acetylethylenediamine (15 g) and triethylamine (15 mL) in dry chloroform (25 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side products.
-
Reagent Addition: Prepare a solution of methanesulfonyl chloride (16.8 g) in dry chloroform (25 mL) and place it in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to ambient temperature. Stir the reaction mixture for 60 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract it with water (3 x 50 mL).
-
Isolation of Intermediate: Combine the aqueous fractions, wash once with a small portion of chloroform, and then separate the layers. Evaporate the aqueous fraction in vacuo using a rotary evaporator to obtain the crude N-(2-acetamidoethyl)methanesulfonamide as a residue.
Part B: Deprotection and Salt Formation
-
Hydrolysis Setup: Transfer the crude residue from the previous step into a round-bottom flask. Add methanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Reflux: Heat the mixture to reflux and maintain it for 12 hours. This step hydrolyzes the acetyl protecting group.
-
Solvent Removal: After the reflux period, cool the mixture and evaporate the solvent in vacuo.
-
Purification: Treat the resulting residue with hot methanol and stir. The desired product will dissolve while some insoluble solids (primarily triethylamine hydrochloride) may remain. Filter off the insoluble material and discard it.[7]
-
Final Isolation: Evaporate the methanol filtrate in vacuo. The remaining residue is N-(2-Aminoethyl)methanesulfonamide hydrochloride, often obtained as a semi-solid.[7] Further purification can be achieved by trituration with a solvent like chloroform or diethyl ether to induce solidification and remove any remaining impurities.
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. Key ¹H NMR signals would include triplets for the two methylene (-CH₂-) groups of the ethylenediamine backbone and a singlet for the methyl (-CH₃) group of the methanesulfonyl moiety.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expect strong absorptions for the S=O stretches (around 1320 and 1150 cm⁻¹), N-H stretches (around 3200-3400 cm⁻¹), and N-H bend (around 1600 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₃H₁₀N₂O₂S, M.W. = 138.19 g/mol ).
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Safety and Handling Precautions
-
Methanesulfonyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator.[8][9] It reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Chloroform: A suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
Triethylamine: Flammable liquid with a strong odor. Handle in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Sulfonylation | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Extend reaction time; ensure all reagents and solvents are anhydrous; use a slight excess of triethylamine. |
| Di-sulfonylation Product | Reaction temperature too high during MsCl addition. | Maintain strict temperature control (0-5 °C) during the dropwise addition of methanesulfonyl chloride. |
| Incomplete Deprotection | Insufficient reflux time or acid concentration. | Extend the reflux time for the hydrolysis step; ensure concentrated HCl is used. |
| Product is an Oil/Gummy Solid | Presence of impurities (e.g., residual triethylamine hydrochloride). | Triturate the crude product with a non-polar solvent (e.g., diethyl ether, chloroform) to induce crystallization/solidification. Recrystallization from a suitable solvent system (e.g., methanol/ether) may also be effective.[10] |
Conclusion
The synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride via the protection-sulfonylation-deprotection sequence is a robust and well-established method. By carefully controlling reaction conditions, particularly temperature during the addition of methanesulfonyl chloride, and by employing anhydrous reagents, this versatile building block can be prepared efficiently in a laboratory setting. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The protocol and insights provided in this guide offer a solid foundation for researchers requiring this important chemical intermediate for their work in drug discovery and development.
References
- Vertex AI Search. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
- Chem-Impex. (n.d.). N-(2-Aminoethyl)Methanesulfonamide Hydrochloride.
- Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride.
- PrepChem.com. (n.d.). Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride.
- BenchChem. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
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An In-Depth Technical Guide to N-(2-Aminoethyl)methanesulfonamide: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Simple Scaffold
N-(2-Aminoethyl)methanesulfonamide is a deceptively simple molecule that serves as a crucial and versatile building block in the complex world of synthetic organic chemistry and drug discovery. Possessing both a primary amine and a methanesulfonamide moiety, this compound offers two key points of reactivity, making it an ideal intermediate for the construction of more elaborate molecular architectures.[1] Its hydrochloride salt is particularly favored in laboratory settings due to its stability and enhanced solubility in aqueous media.[1] This guide provides a comprehensive overview of N-(2-Aminoethyl)methanesulfonamide, including its chemical identity, synthesis, physicochemical properties, and its significant role as a precursor in the development of therapeutic agents, with a particular focus on its applications in neuroscience.
Chemical Identity and CAS Number
A point of potential confusion for researchers is the existence of multiple CAS Registry Numbers for this compound. The two most frequently encountered are:
-
83019-89-0: This CAS number is widely used and most frequently refers to the hydrochloride (HCl) salt of N-(2-Aminoethyl)methanesulfonamide.[1][2][3] Some suppliers may also list the free base under this number.
-
202197-61-3: This number is also consistently associated with N-(2-Aminoethyl)methanesulfonamide hydrochloride .[4]
For the purpose of procurement and unambiguous identification, it is recommended to specify the desired form (hydrochloride salt or free base) in addition to the CAS number.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The data presented below is a compilation from various chemical suppliers and databases. Note that some values are predicted and should be confirmed with experimental data where critical.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀N₂O₂S (free base) | C₃H₁₁ClN₂O₂S (HCl salt) | [2] |
| Molecular Weight | 138.19 g/mol (free base) | 174.65 g/mol (HCl salt) | [2] |
| Appearance | Brown to yellow solid (HCl salt) | [2] |
| Melting Point | 91-95 °C (HCl salt) | [2][5] |
| Boiling Point | ~256.1 °C at 760 mmHg (Predicted) | [6] |
| Density | ~1.2 g/cm³ (Predicted) | [6] |
| Solubility | Highly soluble in water (HCl salt) | [1] |
| Storage Conditions | 0-8°C, store in a dry, dark place | [2] |
Synthesis and Mechanism
The synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride is typically achieved through the reaction of a primary amine with a sulfonyl chloride. This is a classic and robust method for the formation of sulfonamides.[2][7]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the sulfonamide bond proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The general mechanism is as follows:
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
The following protocol is adapted from a patented synthetic method and provides a robust procedure for laboratory-scale preparation.[4]
Materials:
-
Mono-N-acetylethylenediamine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dry Chloroform
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Step 1: Acetyl-Protected Sulfonylation. In a reaction vessel, dissolve mono-N-acetylethylenediamine (15 g) and triethylamine (15 ml) in dry chloroform (25 ml). Cool the stirred solution to 0°C.
-
Add a solution of methanesulfonyl chloride (16.8 g) in dry chloroform (25 ml) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the solution to warm to ambient temperature and stir for 60 hours.
-
Work-up and Extraction. Extract the reaction mixture with water (3 x 50 ml). Combine the aqueous fractions, wash with chloroform, and separate the layers.
-
Evaporate the aqueous fraction in vacuo to yield a residue.
-
Step 2: Deprotection. To the residue, add methanol (100 ml) and concentrated hydrochloric acid (50 ml). Heat the mixture under reflux for 12 hours to remove the acetyl protecting group.
-
Isolation. Evaporate the solvent in vacuo. Treat the resulting residue with methanol at reflux to precipitate any insoluble by-products.
-
Filter the mixture and discard the insoluble solid. Evaporate the filtrate in vacuo.
-
Treat the residue with chloroform at reflux. Decant the solvent to yield N-(2-Aminoethyl)methanesulfonamide hydrochloride as a semi-solid, which may also contain triethylamine hydrochloride. Further purification can be achieved by recrystallization if necessary.
Self-Validation: The success of the synthesis can be monitored at each stage using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
Applications in Drug Discovery and Neuroscience
The true value of N-(2-Aminoethyl)methanesulfonamide lies in its role as a versatile intermediate in the synthesis of biologically active molecules.[1] The sulfonamide group is a key pharmacophore in a wide range of approved drugs and is considered a bioisostere of amide, carboxyl, and phenolic hydroxyl groups, often enhancing metabolic stability and polarity.[7][9]
Role as a Chemical Intermediate
This compound provides a nucleophilic primary amine that can be readily alkylated or acylated, and a sulfonamide nitrogen that can also participate in further reactions. This dual functionality makes it an ideal scaffold for building more complex molecules. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][3]
Application in the Synthesis of Neuroactive Compounds
While direct biological activity of N-(2-Aminoethyl)methanesulfonamide itself is not extensively documented, its derivatives are of significant interest in neuroscience research. The sulfonamide moiety is present in numerous CNS-active compounds, acting as enzyme inhibitors or receptor ligands.[10] For example, functionalized amino acids and α-aminoamides containing sulfonamide groups have shown significant anticonvulsant activities.[11]
Hypothetical Synthetic Pathway to a Neuroactive Agent:
The following workflow illustrates how N-(2-Aminoethyl)methanesulfonamide could be utilized in a multi-step synthesis to generate a hypothetical neuroactive compound for screening.
Caption: Hypothetical workflow for drug discovery.
This pathway demonstrates the logical progression from a simple building block to a complex candidate molecule. The primary amine of N-(2-Aminoethyl)methanesulfonamide would first be functionalized, for instance, through N-alkylation with a molecule containing a desired pharmacophore (e.g., a substituted aromatic ring). The resulting secondary amine could then undergo further reaction, such as acylation, to introduce additional structural diversity. The final compound would then be subjected to a battery of biological assays to determine its potential as a therapeutic agent for neurological disorders.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N-(2-Aminoethyl)methanesulfonamide hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C is recommended).[2] Keep away from strong acids and oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[12][13][14]
Suppliers
N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS 83019-89-0 and 202197-61-3) is available from a variety of chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this material, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.
Selected Suppliers:
Conclusion
N-(2-Aminoethyl)methanesulfonamide is a foundational chemical intermediate whose simple structure belies its significant utility in the synthesis of complex and biologically active molecules. Its straightforward synthesis and dual reactive sites make it an invaluable tool for medicinal chemists, particularly those working on novel therapeutics for neurological disorders. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its application as a strategic building block in drug discovery. By understanding the causality behind its synthetic routes and its potential for molecular elaboration, researchers can effectively leverage this compound to advance the frontiers of neuroscience and pharmaceutical development.
References
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One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. (n.d.). Retrieved January 16, 2026, from [Link]
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Spectroscopic characterization and crystal structures of four hydrochloride cathinones. (2019, May 14). Forensic Science International. Retrieved January 16, 2026, from [Link]
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Safety data sheet. (n.d.). Kistler. Retrieved January 16, 2026, from [Link]
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Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
- THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. (2009, November 16). European Patent Office.
- Method of preparing methane sulfonamide and its derivatives. (n.d.). Google Patents.
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). Bioorganic Chemistry. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Design, Synthesis and Biological Activity of Aminoalkylsulfonates and Sulfonamidopeptides. (2012). Current Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 16, 2026, from [Link]
-
Synthesis of neuroactive guanidino compounds by rat kidney L-arginine: glycine amidinotransferase. (1982). Journal of Neurochemistry. Retrieved January 16, 2026, from [Link]
-
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). Materials. Retrieved January 16, 2026, from [Link]
-
Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. (2013). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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The Expanding Therapeutic Frontier of N-(2-Aminoethyl)methanesulfonamide Derivatives: A Technical Guide to Biological Activity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2-Aminoethyl)methanesulfonamide scaffold represents a versatile and increasingly significant pharmacophore in modern medicinal chemistry. Its inherent structural features, combining a flexible aminoethyl chain with the potent hydrogen-bonding capabilities of the methanesulfonamide group, have given rise to a diverse class of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets and mechanisms of action of these compounds, with a primary focus on their anticancer properties through the inhibition of tubulin polymerization and tumor-associated carbonic anhydrases. We will delve into the causal relationships between molecular structure and biological function, provide detailed, field-proven experimental protocols for assessing activity, and present quantitative data to guide future research and development.
Core Rationale: Why N-(2-Aminoethyl)methanesulfonamide?
The therapeutic potential of this scaffold lies in the synergistic interplay of its constituent parts. The methanesulfonamide group (-SO₂NH₂) is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor with a non-basic nitrogen, which allows it to effectively interact with various biological targets.[1] The ethylenediamine linker provides conformational flexibility, enabling derivatives to adopt optimal orientations within enzyme active sites or protein-protein interfaces. This inherent adaptability has allowed for the development of derivatives targeting a range of pathologies, from cancer to inflammation and infectious diseases.[1][2]
This guide will focus on two of the most promising and well-validated areas of biological activity for this class of compounds: disruption of microtubule dynamics and inhibition of carbonic anhydrases, both of which are cornerstone strategies in oncology.
Mechanism of Action I: Anticancer Activity via Tubulin Polymerization Inhibition
A primary mechanism by which N-(2-Aminoethyl)methanesulfonamide derivatives exert their potent anticancer effects is through the disruption of microtubule dynamics, a process essential for cell division.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[4] Inhibition of tubulin polymerization prevents the formation of a functional spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5]
Structure-Activity Relationship (SAR) Insights
The efficacy of these derivatives as tubulin inhibitors is highly dependent on the nature of the substituents attached to the core scaffold. For instance, the addition of bulky aromatic or heterocyclic rings can enhance binding to the colchicine-binding site on β-tubulin, a key pocket for many microtubule-destabilizing agents.[6] The sulfonamide moiety itself is critical for establishing key interactions within this site. Structure-activity relationship studies have shown that modifications to these appended ring systems can dramatically influence potency, with some derivatives exhibiting IC₅₀ values in the nanomolar range.[7]
Quantitative Data Summary: Tubulin Polymerization Inhibition
The following table summarizes the inhibitory activity of representative sulfonamide derivatives against tubulin polymerization.
| Compound Class | Derivative Example | Target/Assay | IC₅₀ (µM) | Reference |
| Cinnamic Acyl Sulfonamide | Compound 5a (with benzdioxan) | Tubulin Polymerization | 0.88 | [6] |
| 1,3-Oxazole Sulfonamide | Naphthyl-substituted derivative | Tubulin Polymerization | Mean GI₅₀: 44.7 nM (Leukemia lines) | [8] |
| Anilino Triazolopyrimidine | p-toluidino derivative (3d) | Tubulin Polymerization | 0.45 | [7] |
| Indole-1,2,4-Triazole | Compound 25a | Tubulin Polymerization | 2.1 | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol outlines a robust method for quantifying the effect of test compounds on the polymerization of purified tubulin. The principle relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity over time.
Materials:
-
Purified Tubulin (>99%, e.g., porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP Stock Solution (10 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Known Tubulin Inhibitor (Positive Control, e.g., Nocodazole)
-
Vehicle Control (e.g., DMSO)
-
Black, 384-well, non-binding surface microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10x stock solution of the test compounds in an appropriate solvent (e.g., DMSO). Create a serial dilution series to determine the IC₅₀ value.
-
Tubulin Reaction Mix Preparation (on ice): Prepare a reaction mix containing purified tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (e.g., 6.3 µM DAPI).[9] Keep this mix on ice to prevent premature polymerization.
-
Plate Setup:
-
Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 37°C microplate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear phase of each curve.
-
Plot Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]
-
Visualization of Mechanism
The following diagram illustrates the central role of microtubule dynamics in the cell cycle and the point of intervention for N-(2-Aminoethyl)methanesulfonamide derivatives.
Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.
Mechanism of Action II: Anticancer Activity via Carbonic Anhydrase Inhibition
Another well-established anticancer mechanism for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12] CAs are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons.[13] In many solid tumors, hypoxic (low oxygen) conditions lead to an upregulation of CA IX expression at the cell surface.[11]
CA IX plays a critical role in tumor cell survival by helping to maintain a neutral to alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[12][13] This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy.[11][13] By inhibiting CA IX, N-(2-Aminoethyl)methanesulfonamide derivatives disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis.[13][14]
Structure-Activity Relationship (SAR) Insights
The primary sulfonamide moiety (-SO₂NH₂) is the key zinc-binding group, essential for inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the catalytic reaction. Selectivity for different CA isoforms is largely determined by the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding group.[15] For N-(2-Aminoethyl)methanesulfonamide derivatives, modifications to the groups attached to the aminoethyl nitrogen or the methanesulfonamide itself can exploit subtle differences in the active site clefts of various CA isoforms, leading to potent and selective inhibition of CA IX.[16]
Quantitative Data Summary: Carbonic Anhydrase Inhibition
The following table presents the inhibition constants (Ki) for representative sulfonamide derivatives against key human carbonic anhydrase isoforms. Lower Ki values indicate higher potency.
| Compound Class | Derivative Example | Isoform | Ki (nM) | Reference |
| Benzenesulfonamide/Hydroxamate | Carboxylate derivative | hCA I | 95 - 8300 | [16] |
| Benzenesulfonamide/Hydroxamate | Carboxylate derivative | hCA II | 8.4 - 65 | [16] |
| Benzenesulfonamide/Hydroxamate | Hydroxamate derivative | hCA IX | 3.8 - 26 | [16] |
| Pyrazole/Pyridazine Carboxamide | Compound 15 | hCA II | 3.3 | [14] |
| Pyrazole/Pyridazine Carboxamide | Compound 15 | hCA IX | 6.1 | [14] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for assessing CA inhibition based on the enzyme's esterase activity. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Known CA Inhibitor (Positive Control, e.g., Acetazolamide)
-
Test Compounds
-
DMSO
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Dissolve test compounds and Acetazolamide in DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions.
-
Prepare a working solution of each CA isoform in cold Assay Buffer.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): Assay Buffer + Substrate
-
Control (No Inhibitor): Assay Buffer + Enzyme Solution + DMSO + Substrate
-
Test Compound: Assay Buffer + Enzyme Solution + Test Compound Dilution + Substrate
-
Positive Control: Assay Buffer + Enzyme Solution + Acetazolamide Dilution + Substrate
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the appropriate wells, add Assay Buffer.
-
Add 2 µL of the corresponding inhibitor dilution (or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each test compound concentration relative to the control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Visualization of Mechanism
This diagram illustrates the role of CA IX in the tumor microenvironment and the impact of its inhibition by N-(2-Aminoethyl)methanesulfonamide derivatives.
Caption: CAIX inhibition disrupts pH homeostasis, leading to apoptosis.
Comprehensive Evaluation: The NCI-60 Human Tumor Cell Line Screen
To assess the broad-spectrum anticancer potential and identify patterns of activity, N-(2-Aminoethyl)methanesulfonamide derivatives are often evaluated using the National Cancer Institute's 60 human tumor cell line (NCI-60) screen. This panel represents nine different types of human cancer and provides a wealth of data on a compound's growth inhibitory and cytotoxic effects.[17][18]
NCI-60 Screening Methodology
The screening is typically conducted in two stages:
-
Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) across all 60 cell lines.[11]
-
Five-Dose Screen: Compounds that show significant activity in the initial screen are then tested at five different concentrations to generate dose-response curves.[11]
Experimental Workflow (Sulforhodamine B Assay):
-
Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.[11]
-
Time Zero Plate: A set of plates is fixed with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition (Tz).[11]
-
Compound Addition: The remaining plates are treated with the test compounds at various concentrations.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Cell Fixation & Staining: After incubation, cells are fixed with TCA. The supernatant is discarded, and the plates are washed. Sulforhodamine B (SRB) solution, which stains total cellular protein, is added.[11]
-
Measurement: Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on a plate reader.
-
Data Analysis: The absorbance data is used to calculate three key parameters:
-
GI₅₀: The concentration causing 50% growth inhibition.
-
TGI: The concentration causing total growth inhibition (the cell count at the end of the experiment is the same as at the beginning).
-
LC₅₀: The concentration causing a 50% reduction in the initial cell count (net cell death).[4]
-
Visualization of Workflow
Caption: Workflow for the NCI-60 Sulforhodamine B (SRB) assay.
Conclusion and Future Directions
N-(2-Aminoethyl)methanesulfonamide derivatives have demonstrated significant and versatile biological activity, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and pH regulation validates them as a privileged scaffold for therapeutic development. The detailed protocols and structure-activity relationship insights provided in this guide serve as a foundation for researchers to rationally design and evaluate novel analogs with enhanced potency and selectivity.
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. The exploration of hybrid molecules that combine the N-(2-Aminoethyl)methanesulfonamide core with other pharmacophores may lead to multi-targeted agents with synergistic effects and a reduced likelihood of drug resistance. As our understanding of the complex signaling networks in disease continues to grow, so too will the opportunities to apply this versatile chemical scaffold to new and challenging therapeutic targets.
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Čerňan, M., & Pastoreková, S. (2020). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Oncology and Cancer Case Reports. [Link]
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Ditte, P., Dequiedt, F., & Svastova, E. (2015). Carbonic anhydrase IX: regulation and role in cancer. Frontiers in Physiology. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
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ResearchGate. (n.d.). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]
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McIntyre, A., & Harris, A. L. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Cancers. [Link]
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Maresca, A., et al. (2010). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]
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Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics. [Link]
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Li, Y., et al. (2018). Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity. European Journal of Medicinal Chemistry. [Link]
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Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]
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Ma, H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. [Link]
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Ladds, C. A., et al. (2014). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. [Link]
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Castagnolo, D., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]
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Akocak, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Journal of Medicinal Chemistry. [Link]
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Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Singh, P., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. [Link]
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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-Aminoethyl)methanesulfonamide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the design of a wide array of therapeutic agents. N-(2-Aminoethyl)methanesulfonamide, a structurally intriguing molecule, stands as a promising candidate for investigation. Its chemical architecture, featuring a methanesulfonamide moiety and an aminoethyl side chain, suggests a potential for diverse biological activities. Drawing parallels from the well-characterized cytoprotective agent amifostine, which undergoes metabolic activation to a thiol metabolite, we can hypothesize that N-(2-Aminoethyl)methanesulfonamide may engage in a range of cellular processes.[1][2][3] This guide presents a comprehensive in vitro strategy to systematically dissect the mechanism of action of N-(2-Aminoethyl)methanesulfonamide, providing researchers and drug development professionals with a robust framework for its evaluation.
This document will detail a phased experimental approach, beginning with foundational cytotoxicity screening and progressing to intricate analyses of cellular signaling pathways and potential molecular targets. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient investigation.
Phase 1: Foundational Cytotoxicity and Cellular Viability Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability across a range of concentrations. This provides essential dose-response data for subsequent, more targeted mechanistic studies.
Core Experiment: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(2-Aminoethyl)methanesulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for each cell line.
Anticipated Data and Interpretation:
The results of the MTT assay will be summarized in a table to clearly present the cytotoxic profile of N-(2-Aminoethyl)methanesulfonamide across different cell lines.
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Adenocarcinoma | TBD |
| HCT-116 | Colorectal Carcinoma | TBD |
| A549 | Lung Carcinoma | TBD |
| HEK293 | Embryonic Kidney (Non-cancerous) | TBD |
A lower GI50 value against cancer cell lines compared to the non-cancerous cell line would suggest a potential therapeutic window and warrant further investigation into its anticancer mechanism.
Phase 2: Investigating the Primary Mechanism of Action
Based on the initial cytotoxicity data, the subsequent phase will explore the potential primary mechanisms driving the observed cellular effects. Drawing inspiration from the known activities of amifostine and other sulfonamides, we will investigate free-radical scavenging and direct enzyme inhibition.[4][6][7]
Hypothesized Mechanisms and Experimental Approaches
Our investigation will be guided by two primary hypotheses:
-
Hypothesis 1: N-(2-Aminoethyl)methanesulfonamide acts as a free radical scavenger.
-
Hypothesis 2: N-(2-Aminoethyl)methanesulfonamide directly inhibits key cellular enzymes.
The following workflow diagram illustrates the proposed experimental plan for Phase 2.
Figure 1: Proposed workflow for investigating the primary mechanism of action.
Experimental Protocol: DPPH Radical Scavenging Assay
This cell-free assay will determine the direct radical-scavenging activity of the compound.
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add various concentrations of N-(2-Aminoethyl)methanesulfonamide to the DPPH solution. Include ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Given that many methanesulfonamide derivatives exhibit anti-inflammatory properties through COX inhibition, this assay is a logical step.[4][5]
-
Enzyme Preparation: Pre-incubate purified ovine COX-1 or human recombinant COX-2 enzyme in a Tris-HCl buffer with necessary co-factors.
-
Compound Incubation: Add N-(2-Aminoethyl)methanesulfonamide at various concentrations to the enzyme preparation and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Phase 3: Delving into Cellular Pathways
Should the initial findings suggest a potent cytotoxic effect, this phase will dissect the downstream cellular pathways affected by N-(2-Aminoethyl)methanesulfonamide.
Core Experiment: Cell Cycle Analysis via Flow Cytometry
This experiment will determine if the compound induces cell cycle arrest at a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cancer cells with N-(2-Aminoethyl)methanesulfonamide at its GI50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
An accumulation of cells in a particular phase would indicate that N-(2-Aminoethyl)methanesulfonamide interferes with cell cycle progression.
Core Experiment: Apoptosis Assessment
This will investigate whether the observed cytotoxicity is due to the induction of programmed cell death.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
The following diagram illustrates the expected outcomes of the apoptosis assay.
Figure 2: Representative quadrants for apoptosis analysis by flow cytometry.
An increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis.
Conclusion: Synthesizing a Mechanistic Narrative
The systematic in vitro approach outlined in this guide provides a comprehensive framework for elucidating the mechanism of action of N-(2-Aminoethyl)methanesulfonamide. By progressing from broad cytotoxicity screening to specific pathway analysis, researchers can build a detailed picture of the compound's biological effects. The insights gained from these studies will be crucial for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this novel sulfonamide.
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Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. PubMed. [Link]
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The mechanism of action of amifostine, a radioprotective agent. After... - ResearchGate. ResearchGate. [Link]
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Spectroscopic Data of N-(2-Aminoethyl)methanesulfonamide: An In-depth Technical Guide
Introduction
N-(2-Aminoethyl)methanesulfonamide is a primary amine and a sulfonamide, a structural motif of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of pharmacologically active compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structural characteristics of this molecule. This guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-Aminoethyl)methanesulfonamide, providing field-proven insights for researchers, scientists, and professionals in drug development.
The structural formula of N-(2-Aminoethyl)methanesulfonamide is: CH₃SO₂NHCH₂CH₂NH₂
This guide will delve into the predicted spectroscopic data for this compound, offering a comprehensive interpretation based on fundamental principles and established knowledge of related chemical structures.
Molecular Structure and Spectroscopic Overview
The molecular structure of N-(2-Aminoethyl)methanesulfonamide dictates its characteristic spectroscopic signatures. The presence of a primary amine (-NH₂), a secondary sulfonamide (-SO₂NH-), two methylene groups (-CH₂-), and a methyl group (-CH₃) gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.
Diagram of the molecular structure of N-(2-Aminoethyl)methanesulfonamide:
Caption: Molecular structure of N-(2-Aminoethyl)methanesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2-Aminoethyl)methanesulfonamide, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show five distinct signals, corresponding to the different chemical environments of the protons in the molecule. The predicted chemical shifts (δ) are presented in the table below. The choice of a deuterated solvent such as DMSO-d₆ is crucial as it can exchange with the labile N-H protons, leading to their disappearance from the spectrum upon D₂O addition, thus confirming their identity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.9 | Singlet | 3H |
| -SO₂NH- | ~7.1 | Triplet (broad) | 1H |
| -NHCH₂- | ~3.1 | Quartet | 2H |
| -CH₂NH₂ | ~2.7 | Triplet | 2H |
| -NH₂ | ~1.7 (broad) | Singlet (broad) | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (-CH₃): The singlet at approximately 2.9 ppm is characteristic of a methyl group attached to a sulfonyl group. Its integration value of 3H confirms the presence of the methyl group.
-
Sulfonamide Proton (-SO₂NH-): The broad triplet around 7.1 ppm is assigned to the proton of the sulfonamide group. Its broadness is due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding. The triplet multiplicity arises from coupling with the adjacent methylene protons (-NHCH₂ -).
-
Methylene Protons (-NHCH₂-): The quartet at about 3.1 ppm corresponds to the methylene group adjacent to the sulfonamide nitrogen. The quartet splitting pattern is a result of coupling with the neighboring methylene protons (-CH₂ NH₂).
-
Methylene Protons (-CH₂NH₂): The triplet around 2.7 ppm is attributed to the methylene group attached to the primary amine. This signal is split into a triplet by the adjacent methylene protons (-NHCH₂ -).
-
Amine Protons (-NH₂): The broad singlet at approximately 1.7 ppm represents the two protons of the primary amine group. The broadness is a result of rapid chemical exchange and quadrupolar effects from the nitrogen atom. This signal would disappear upon the addition of D₂O.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~40 |
| -NHC H₂- | ~45 |
| -C H₂NH₂ | ~41 |
Interpretation of the ¹³C NMR Spectrum:
-
Methyl Carbon (-CH₃): The signal at approximately 40 ppm is assigned to the methyl carbon directly attached to the sulfonyl group.
-
Methylene Carbon (-NHCH₂-): The peak around 45 ppm corresponds to the methylene carbon bonded to the sulfonamide nitrogen.
-
Methylene Carbon (-CH₂NH₂): The signal at about 41 ppm is attributed to the methylene carbon adjacent to the primary amine.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of N-(2-Aminoethyl)methanesulfonamide would exhibit characteristic absorption bands for the N-H, C-H, S=O, and C-N bonds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400-3250 | Medium, two bands |
| N-H Stretch (sulfonamide) | 3300-3200 | Medium, one band |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong |
| N-H Bend (primary amine) | 1650-1580 | Medium to Strong |
| S=O Stretch (sulfonamide) | 1350-1300 and 1160-1120 | Strong, two bands |
| C-N Stretch | 1250-1020 | Medium to Weak |
| S-N Stretch | 900-800 | Medium |
Interpretation of the IR Spectrum:
-
N-H Stretching: The presence of two bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. A separate, single band in the 3300-3200 cm⁻¹ range is expected for the N-H stretch of the secondary sulfonamide.
-
C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
N-H Bending: A medium to strong band between 1650-1580 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.
-
S=O Stretching: The two strong absorption bands at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are definitive for the asymmetric and symmetric stretching of the sulfonyl (S=O) group, respectively.
-
C-N and S-N Stretching: Weaker to medium intensity bands in the fingerprint region corresponding to C-N and S-N stretching vibrations further confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Using a hard ionization technique like Electron Ionization (EI), N-(2-Aminoethyl)methanesulfonamide is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₃H₁₀N₂O₂S
-
Molecular Weight: 138.19 g/mol
-
Predicted Molecular Ion (M⁺•): m/z = 138
Key Predicted Fragmentation Pathways:
A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. For N-(2-Aminoethyl)methanesulfonamide, this would lead to the formation of a stable iminium ion. Another common fragmentation for sulfonamides involves the cleavage of the S-N bond.
Diagram of the predicted key fragmentation pathways of N-(2-Aminoethyl)methanesulfonamide: ```dot digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
M [label="[CH₃SO₂NHCH₂CH₂NH₂]⁺•\nm/z = 138"]; F1 [label="[CH₂NH₂]⁺\nm/z = 30"]; F2 [label="[CH₃SO₂NHCH₂]⁺\nm/z = 108"]; F3 [label="[CH₃SO₂]⁺\nm/z = 79"];
M -> F1 [label="α-cleavage"]; M -> F2 [label="S-N cleavage"]; F2 -> F3 [label="-CH₂NH"]; }
Caption: Standard workflow for NMR data acquisition.
FTIR Data Acquisition Protocol (ATR)
Caption: Standard workflow for EI-MS data acquisition.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the structural characteristics of N-(2-Aminoethyl)methanesulfonamide. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and high-quality data, which is paramount for unambiguous compound identification and characterization. This in-depth technical guide is intended to empower scientists with the necessary knowledge to confidently work with and characterize this important chemical entity.
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An In-Depth Technical Guide to the Solubility and Stability of N-(2-Aminoethyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of N-(2-Aminoethyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the experimental logic, methodologies, and data interpretation necessary to generate a robust physicochemical profile of this molecule. By understanding the "why" behind each step, researchers can not only generate high-quality data but also troubleshoot and adapt these protocols for other novel chemical entities. This guide is grounded in established principles of pharmaceutical analysis and provides actionable protocols for immediate implementation in a laboratory setting.
Introduction: The Scientific Imperative for Characterizing N-(2-Aminoethyl)methanesulfonamide
N-(2-Aminoethyl)methanesulfonamide is a molecule of interest due to its structural motifs: a primary amine and a sulfonamide group. The primary amine suggests potential for salt formation to modulate solubility, while the sulfonamide group is a common feature in many therapeutic agents. A thorough understanding of its solubility and stability is a critical prerequisite for any application, from early-stage discovery to formulation development. Solubility dictates the achievable concentration in biological assays and formulation vehicles, while stability determines its shelf-life and degradation pathways, which is a key safety and efficacy consideration.[1]
This guide will provide detailed, field-proven protocols for:
-
Solubility Determination: Assessing solubility in aqueous and organic media.
-
Stability Profiling: Evaluating the intrinsic stability of the molecule under various stress conditions, a process often referred to as forced degradation.[2][3][4]
Aqueous and Organic Solubility Assessment
The solubility of a compound is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a basic amine and a polar sulfonamide group in N-(2-Aminoethyl)methanesulfonamide suggests a nuanced solubility profile. While the hydrochloride salt form is noted to have excellent water solubility, the free base may exhibit different characteristics.[5]
The Rationale Behind Solvent Selection
The choice of solvents is not arbitrary; it is a deliberate effort to probe the compound's behavior in media of varying polarity and proticity.
-
Water (pH-dependent): As the universal biological solvent, aqueous solubility is paramount. Given the primary amine, the solubility of N-(2-Aminoethyl)methanesulfonamide is expected to be highly pH-dependent.[6][7][8]
-
Phosphate-Buffered Saline (PBS): This buffer mimics physiological pH and ionic strength, providing a more biologically relevant solubility measure than pure water.
-
Methanol & Ethanol: These polar, protic solvents are common in organic synthesis and early-stage formulation work.
-
Acetonitrile: A polar, aprotic solvent, often used in chromatographic analysis.
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent known for its ability to dissolve a wide range of compounds.[9]
Experimental Workflow: Solubility Determination
The following workflow provides a robust method for determining the equilibrium solubility of N-(2-Aminoethyl)methanesulfonamide.
Caption: Workflow for a forced degradation (stress testing) study.
Detailed Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of N-(2-Aminoethyl)methanesulfonamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light (ICH Q1B conditions) at room temperature.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.
Data Presentation: Stability Profile
The results should be presented in a table that clearly shows the percentage of the parent compound remaining over time under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradants (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | Hypothetical Data | Hypothetical Data | |
| 8 | Hypothetical Data | Hypothetical Data | |
| 24 | Hypothetical Data | Hypothetical Data | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | Hypothetical Data | Hypothetical Data | |
| 8 | Hypothetical Data | Hypothetical Data | |
| 24 | Hypothetical Data | Hypothetical Data | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | Hypothetical Data | Hypothetical Data | |
| 8 | Hypothetical Data | Hypothetical Data | |
| 24 | Hypothetical Data | Hypothetical Data |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded approach to determining the solubility and stability of N-(2-Aminoethyl)methanesulfonamide. The detailed protocols and the rationale behind them empower researchers to generate high-quality, reliable data that is essential for the advancement of any research or development program involving this compound. The data generated from these studies will directly inform decisions on formulation strategies, analytical method development, and the design of long-term stability studies. [10][11][12]By following these guidelines, scientists can ensure a thorough physicochemical characterization, which is a cornerstone of successful drug development.
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N-(2-Aminoethyl)methanesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-(2-Aminoethyl)methanesulfonamide has emerged as a bifunctional scaffold of significant interest, offering a unique combination of a flexible ethylenediamine linker and a polar, metabolically stable methanesulfonamide moiety. This guide provides a comprehensive technical overview of N-(2-Aminoethyl)methanesulfonamide, from its fundamental physicochemical properties to its strategic application in the synthesis of diverse therapeutic agents. We will delve into the rationale for its use, detailing its influence on pharmacokinetic and pharmacodynamic properties, and provide validated experimental protocols for its incorporation into lead compounds. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals, enabling the effective utilization of this versatile building block in the design of next-generation therapeutics.
The Strategic Value of N-(2-Aminoethyl)methanesulfonamide in Drug Design
N-(2-Aminoethyl)methanesulfonamide, available commercially as its hydrochloride salt, is a bifunctional molecule featuring a primary amine and a secondary sulfonamide. This unique arrangement provides medicinal chemists with two key reactive handles for molecular elaboration, allowing for its use as both a core scaffold and a versatile linker.
Physicochemical Properties and Their Implications
| Property | Predicted/Known Value | Source | Significance in Drug Design |
| Molecular Weight | 138.19 g/mol (free base) | Low molecular weight allows for significant structural elaboration without violating Lipinski's Rule of Five. | |
| pKa (predicted) | ~9.5-10.5 (primary amine), ~10-11 (sulfonamide NH) | [2][3] | The basicity of the primary amine allows for salt formation to improve solubility and can be a key interaction point with biological targets. The acidity of the sulfonamide proton is generally low, making it a stable linker. |
| logP (predicted) | < 0 | [4] | The low lipophilicity of the building block itself can help to balance the overall lipophilicity of a final drug molecule, which is crucial for good ADME properties. |
| Solubility | Hydrochloride salt is highly soluble in water. | [1] | High aqueous solubility is advantageous for formulation and in vitro assays. Solubility in organic solvents like methanol, ethanol, and DMSO is also important for synthetic manipulations. |
The methanesulfonamide group is a key feature of this building block. It is often employed as a bioisostere for carboxylic acids or phenols.[5][6][7] This substitution can lead to improved metabolic stability, as sulfonamides are generally less susceptible to metabolism than esters or amides.[8] Furthermore, the sulfonamide moiety can act as a hydrogen bond acceptor and, to a lesser extent, a donor, contributing to target binding. The ethylenediamine linker provides flexibility and a defined spatial orientation for appended functional groups, which is crucial for optimizing interactions with biological targets.[9]
Synthetic Utility and Key Reactions
The primary amine of N-(2-Aminoethyl)methanesulfonamide is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
Acylation Reactions
The formation of an amide bond via acylation of the primary amine is a common and robust reaction in medicinal chemistry.
Protocol: General Procedure for N-Acylation of N-(2-Aminoethyl)methanesulfonamide
This protocol is adapted from established methods for the acylation of primary amines.[10][11][12]
Materials:
-
N-(2-Aminoethyl)methanesulfonamide hydrochloride
-
Acylating agent (e.g., acyl chloride or carboxylic acid)
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of N-(2-Aminoethyl)methanesulfonamide hydrochloride (1.0 eq) in anhydrous DCM or DMF, add the tertiary amine base (2.2 eq) and stir at room temperature for 10 minutes.
-
If using an acyl chloride: Add the acyl chloride (1.1 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
If using a carboxylic acid: To a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the activated ester. Add this solution to the solution of N-(2-Aminoethyl)methanesulfonamide. Stir at room temperature until completion.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reductive Amination
The primary amine can also be functionalized through reductive amination with aldehydes or ketones.
Sulfonylation and Alkylation of the Sulfonamide Nitrogen
While the sulfonamide nitrogen is less nucleophilic than the primary amine, it can be alkylated or further functionalized under specific conditions, typically requiring a strong base.
Applications in Medicinal Chemistry: Case Studies
The versatility of N-(2-Aminoethyl)methanesulfonamide has been demonstrated in the development of a range of therapeutic agents.
GPCR Ligands: Alpha-1 Adrenoceptor Agonists
Derivatives of N-(2-Aminoethyl)methanesulfonamide have been developed as potent and selective agonists for alpha-1 adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating smooth muscle contraction and blood pressure.
The incorporation of the N-(2-Aminoethyl)methanesulfonamide scaffold can provide a key interaction point with the receptor, with the sulfonamide group potentially forming hydrogen bonds with amino acid residues in the binding pocket. The ethylenediamine linker allows for the positioning of other pharmacophoric elements to achieve high affinity and selectivity.
Caption: Simplified VEGFR-2 Signaling Pathway.
Modulators of Metabolic Enzymes in Cancer
Tumor cells often exhibit altered metabolic pathways, and targeting enzymes involved in this reprogramming is a promising anticancer strategy. Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is upregulated in many cancers. [13]Small molecule modulators of PKM2 are of great interest, and sulfonamide-containing compounds have been identified as activators of this enzyme. The N-(2-Aminoethyl)methanesulfonamide scaffold could be used to develop novel PKM2 modulators, with the sulfonamide interacting with the allosteric binding site and the primary amine allowing for the introduction of groups to enhance potency and selectivity.
Caption: Regulation of PKM2 Activity.
Impact on ADME Properties
The judicious use of N-(2-Aminoethyl)methanesulfonamide can positively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Absorption: The inherent polarity of the methanesulfonamide group can help to improve the solubility of a compound, which is often a prerequisite for good oral absorption. However, excessive polarity can hinder membrane permeability. The balance between solubility and permeability can be fine-tuned by modifying the substituent attached to the primary amine.
-
Distribution: The ability of the sulfonamide to engage in hydrogen bonding can influence plasma protein binding and tissue distribution. The ethylenediamine linker can also impact the volume of distribution by providing conformational flexibility. [14]* Metabolism: The methanesulfonamide group is generally considered to be metabolically stable, which can help to increase the half-life of a drug. [8]This is in contrast to more labile groups like esters or certain amides.
-
Excretion: The overall polarity of the final molecule, to which this building block contributes, will influence the primary route of excretion, be it renal or hepatic.
Conclusion and Future Perspectives
N-(2-Aminoethyl)methanesulfonamide is a valuable and versatile building block in the medicinal chemist's toolbox. Its bifunctional nature, coupled with the favorable physicochemical and metabolic properties of the methanesulfonamide group, makes it an attractive scaffold for the development of a wide range of therapeutic agents. From GPCR modulators to kinase inhibitors, the strategic incorporation of this building block has the potential to yield drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the complex interplay between molecular structure and biological activity continues to grow, we anticipate that the creative application of N-(2-Aminoethyl)methanesulfonamide will continue to drive innovation in drug discovery.
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A Technical Guide to Unlocking the Therapeutic Potential of N-(2-Aminoethyl)methanesulfonamide (AEMS) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of N-(2-Aminoethyl)methanesulfonamide (AEMS) and its analogs as a promising scaffold in modern drug discovery. We will delve into the known and potential therapeutic targets, the underlying principles of structure-activity relationships (SAR), and the critical methodologies for target identification and validation. This document is intended to serve as a foundational resource for researchers aiming to leverage the AEMS chemical space for the development of novel therapeutics.
The Versatility of the Methanesulfonamide Moiety: A Gateway to Diverse Biological Activity
The methanesulfonamide group is a well-established pharmacophore in medicinal chemistry, prized for its ability to form key interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] This wide range of bioactivity underscores the potential of methanesulfonamide-containing compounds as multi-target agents for complex diseases.[2] N-(2-Aminoethyl)methanesulfonamide (AEMS) itself is a valuable building block in the synthesis of biologically active molecules, particularly in the realm of neurological disorders and for the investigation of enzyme inhibition and protein interactions.[3] This guide will explore the therapeutic targets of analogs derived from this versatile scaffold.
Identified and Potential Therapeutic Targets for AEMS Analogs
While direct therapeutic targets of AEMS analogs are an emerging area of research, the broader class of methanesulfonamide derivatives provides a roadmap of high-potential targets.
G-Protein Coupled Receptors (GPCRs): Adrenoceptors
A notable example of a methanesulfonamide analog targeting a GPCR is N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, a potent alpha 1-adrenoceptor agonist.[4] This compound demonstrates the potential for AEMS analogs to be designed as modulators of adrenoceptors, which are implicated in a wide range of physiological processes, including cardiovascular function and neurotransmission.
Diagram: Simplified Adrenergic Signaling Pathway
Caption: AEMS analogs can act as agonists at α1-adrenoceptors, initiating a signaling cascade.
Enzymes in the Inflammatory Cascade: Cyclooxygenase-2 (COX-2)
Novel chalcone, pyrazoline, and pyridine derivatives incorporating a methanesulfonamide moiety have been synthesized and demonstrated selective inhibitory activity against COX-2.[5] This selectivity is a critical attribute for anti-inflammatory agents, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. The AEMS scaffold could be a valuable starting point for developing novel, selective COX-2 inhibitors.
Enzymes in Neurological and Ocular Disorders: Cholinesterases and Carbonic Anhydrases
Sulfonamide-bearing pyrazolone derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes.[6] These enzymes are established therapeutic targets for Alzheimer's disease and glaucoma, respectively. Given that AEMS is a known building block for compounds targeting neurological disorders, its analogs are prime candidates for development as inhibitors of these enzymes.
Metabolic Enzymes in Oncology: Pyruvate Kinase M2 (PKM2)
The M2 isoform of pyruvate kinase (PKM2) is a key player in the metabolic reprogramming of cancer cells, known as the Warburg effect.[7] Quinoline-8-sulfonamides have been identified as inhibitors of PKM2, highlighting the potential of sulfonamide-containing compounds in cancer therapy.[7] AEMS analogs could be designed to target PKM2, offering a novel approach to anticancer drug development.
Ion Channels in Pain Signaling: Voltage-Gated Sodium Channel Nav1.7
The voltage-gated sodium channel Nav1.7 is a critical mediator of pain perception, and its inhibition is a promising strategy for the development of new analgesics.[8] Arylsulfonamide derivatives have been successfully designed as selective Nav1.7 inhibitors, demonstrating the utility of the sulfonamide pharmacophore in targeting this ion channel.[8] This opens up an exciting avenue for the development of AEMS-based Nav1.7 inhibitors for the treatment of chronic pain.
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective AEMS analogs hinges on a thorough understanding of SAR.[9] The core principle of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure.[10]
Key Considerations for SAR of AEMS Analogs:
-
The Sulfonamide Group: This group can act as a hydrogen bond donor and acceptor, forming critical interactions with the target protein.[11]
-
The Aminoethyl Side Chain: The length and flexibility of this chain can be modified to optimize binding to the target. The primary amine can be a key interaction point or can be further substituted to explore different chemical spaces.
-
Aromatic/Alicyclic Substitutions: Introducing various ring systems can lead to beneficial π-π stacking or hydrophobic interactions with the target, enhancing affinity and selectivity.[12]
Table 1: Guiding Principles for SAR Exploration of AEMS Analogs
| Structural Modification | Potential Impact on Activity | Rationale |
| Substitution on the amine | Altered potency and selectivity | Modifies hydrogen bonding capacity and steric interactions. |
| Modification of the ethyl linker | Changes in binding affinity | Affects the spatial orientation of the pharmacophoric groups. |
| Introduction of aromatic rings | Enhanced potency through new interactions | Facilitates π-π stacking and hydrophobic interactions. |
| Bioisosteric replacement of the sulfonamide | Improved pharmacokinetic properties | Can enhance metabolic stability and cell permeability.[13] |
Methodologies for Target Identification and Validation
A robust and systematic approach is essential for identifying and validating the therapeutic targets of novel AEMS analogs.
High-Throughput Screening (HTS)
Initial identification of biological activity can be achieved through HTS of AEMS analog libraries against panels of known therapeutic targets. Technologies like Acoustic-ejection mass spectrometry (AEMS) can facilitate rapid and efficient screening.[14]
In Vitro Target Engagement and Functional Assays
Once a preliminary hit is identified, a suite of in vitro assays is employed to confirm target engagement and functional activity.
Step-by-Step Protocol for In Vitro Target Validation:
-
Binding Assays:
-
Objective: To determine the binding affinity of the AEMS analog to the purified target protein.
-
Method: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are commonly used.
-
Data Output: Dissociation constant (Kd) or inhibition constant (Ki).
-
-
Enzyme Inhibition Assays:
-
Objective: To quantify the inhibitory potency of the AEMS analog against an enzymatic target.
-
Method: A substrate for the enzyme is incubated with the enzyme in the presence of varying concentrations of the AEMS analog. The rate of product formation is measured.
-
Data Output: IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Cell-Based Functional Assays:
-
Objective: To assess the effect of the AEMS analog on the target's function in a cellular context.
-
Method: This can involve measuring changes in downstream signaling molecules, gene expression, or cellular phenotype (e.g., proliferation, apoptosis).
-
Data Output: EC50 (the concentration of agonist that produces 50% of the maximal response) or IC50 for antagonists.
-
Diagram: Experimental Workflow for Target Validation
Caption: A systematic workflow for the identification and validation of AEMS analog targets.
In Silico Approaches
Molecular docking and computational modeling can provide valuable insights into the binding mode of AEMS analogs to their targets, guiding the design of more potent and selective compounds.[8]
ADME/T Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial for the successful development of any drug candidate.[15] In vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies are essential components of this evaluation.[16]
Future Directions and Conclusion
The N-(2-Aminoethyl)methanesulfonamide scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. Future research should focus on:
-
Library Synthesis: Expanding the chemical diversity of AEMS analogs to explore a wider range of biological targets.
-
Target Identification: Employing unbiased screening approaches to identify novel targets for AEMS derivatives.
-
Structural Biology: Obtaining co-crystal structures of AEMS analogs bound to their targets to elucidate the molecular basis of their activity and guide rational drug design.
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DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hafez, A. A. M., & El-Sabbagh, O. I. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]
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Kaluthanthiri, K. K., Dick, D. G., & Vittal, J. J. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 643–648. [Link]
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Zhang, H., Li, M., Wang, Y., Zhang, Y., & Liu, J. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 285, 118069. [Link]
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In Silico Modeling of N-(2-Aminoethyl)methanesulfonamide Interactions with Alpha-1 Adrenoceptors: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of N-(2-Aminoethyl)methanesulfonamide and its potential interactions with human alpha-1 (α₁) adrenoceptors. Grounded in the principles of computational chemistry and molecular modeling, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of established methodologies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. By elucidating the causality behind experimental choices and adhering to self-validating protocols, this guide aims to empower researchers to probe the molecular underpinnings of this ligand-receptor interaction with a high degree of scientific rigor. All protocols are supported by authoritative references to ensure technical accuracy and reproducibility.
Introduction: Unveiling the Therapeutic Potential of N-(2-Aminoethyl)methanesulfonamide
N-(2-Aminoethyl)methanesulfonamide is a small molecule belonging to the sulfonamide class of compounds, which are recognized for their diverse biological activities. While the specific biological targets of N-(2-Aminoethyl)methanesulfonamide are not extensively documented, its structural similarity to known adrenergic agents provides a strong rationale for investigating its potential as a modulator of adrenoceptors.
A compelling piece of evidence arises from the pharmacological profile of a closely related analog, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. This compound has been identified as a potent agonist of α₁-adrenoceptors, capable of releasing intracellular calcium.[1] This established bioactivity strongly suggests that N-(2-Aminoethyl)methanesulfonamide may also exhibit affinity for and activity at α₁-adrenoceptors.
Alpha-1 adrenoceptors, which include the subtypes α₁ₐ, α₁ₑ, and α₁ₒ, are members of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the sympathetic nervous system, primarily mediating smooth muscle contraction.[2] Their involvement in cardiovascular homeostasis makes them significant targets for therapeutic intervention in conditions such as hypertension and benign prostatic hyperplasia.[2][3]
This guide will therefore focus on the in silico modeling of N-(2-Aminoethyl)methanesulfonamide's interactions with the human α₁ₐ-adrenoceptor, leveraging the availability of high-resolution structural data to inform our computational workflows.
Physicochemical Properties of N-(2-Aminoethyl)methanesulfonamide
A foundational understanding of the ligand's properties is essential for accurate in silico modeling. The key physicochemical parameters for N-(2-Aminoethyl)methanesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂O₂S | Chem-Impex[4] |
| Molecular Weight | 138.19 g/mol | PubChem |
| XLogP3 | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The In Silico Modeling Workflow: A Multi-faceted Approach
To construct a comprehensive model of the interaction between N-(2-Aminoethyl)methanesulfonamide and the α₁ₐ-adrenoceptor, we will employ a sequential and synergistic workflow that integrates molecular docking, molecular dynamics simulations, and pharmacophore modeling. This approach allows for a progressive refinement of our understanding, from initial binding pose prediction to the dynamic behavior of the ligand-receptor complex and the identification of key chemical features for bioactivity.
Caption: In Silico Modeling Workflow.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This initial step is crucial for generating a plausible starting structure for further analysis.
Rationale and Experimental Choices
Our choice of the α₁ₐ-adrenoceptor structure is guided by the availability of a high-resolution, agonist-bound cryo-electron microscopy structure (PDB ID: 8THK).[6] This structure provides a biologically relevant conformation of the receptor's binding pocket. For the docking calculations, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[5]
Detailed Protocol
-
Receptor Preparation:
-
Download the PDB file for the α₁ₐ-adrenoceptor (PDB ID: 8THK) from the RCSB Protein Data Bank.[6]
-
Remove water molecules, co-factors (except those essential for structural integrity), and the co-crystallized agonist from the PDB file using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign Gasteiger charges to the receptor atoms.
-
Save the prepared receptor structure in the PDBQT file format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structure of N-(2-Aminoethyl)methanesulfonamide from a chemical database like PubChem.
-
Minimize the energy of the ligand structure using a force field such as MMFF94.
-
Assign rotatable bonds and save the ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the known orthosteric binding site of the α₁ₐ-adrenoceptor. The center of the grid box should be based on the position of the co-crystallized agonist in the original PDB structure.
-
Ensure the grid box dimensions are sufficient to allow for translational and rotational sampling of the ligand.
-
-
Docking Execution:
-
Run AutoDock Vina using the prepared receptor and ligand PDBQT files and the defined grid box parameters.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or higher).
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding affinity is typically considered the most favorable.
-
Visualize the top-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-(2-Aminoethyl)methanesulfonamide and the receptor's amino acid residues.
-
Molecular Dynamics Simulation: Capturing the Dynamic Interaction
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor.[7][8]
Rationale and Experimental Choices
We will use GROMACS, a versatile and widely used package for performing MD simulations.[9][10] The simulation will be performed on the top-ranked docked complex of N-(2-Aminoethyl)methanesulfonamide and the α₁ₐ-adrenoceptor. The CHARMM36 force field is a suitable choice for protein-ligand simulations.
Detailed Protocol
-
System Preparation:
-
Place the docked ligand-receptor complex in a simulation box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to capture meaningful conformational changes and interactions.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding pocket using metrics such as Root Mean Square Deviation (RMSD).
-
Examine the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the hydrogen bond occupancy and other key interactions over the course of the simulation.
-
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[11] This can be used to guide the design of new, more potent ligands.
Rationale and Experimental Choices
A ligand-based pharmacophore model can be generated based on the bioactive conformation of N-(2-Aminoethyl)methanesulfonamide obtained from the molecular docking and MD simulations. This model will highlight the key features responsible for its interaction with the α₁ₐ-adrenoceptor.
Detailed Protocol
-
Feature Identification:
-
Based on the stable binding pose from the MD simulation, identify the key chemical features of N-(2-Aminoethyl)methanesulfonamide that are involved in interactions with the receptor. These features may include:
-
Hydrogen bond donors
-
Hydrogen bond acceptors
-
Positive ionizable groups
-
Hydrophobic regions
-
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., LigandScout, MOE) to generate a 3D pharmacophore model that incorporates the identified features and their spatial relationships.
-
-
Model Validation:
-
Validate the pharmacophore model by screening it against a database of known α₁-adrenoceptor agonists and antagonists. A good model should be able to distinguish between active and inactive compounds.
-
-
Application in Virtual Screening:
-
The validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired chemical features and are therefore likely to be active at the α₁ₐ-adrenoceptor.
-
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Methodological & Application
Application Note & Protocols: A Guide to the Incorporation of N-(2-Aminoethyl)methanesulfonamide in Solid-Phase Peptide Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of the N-(2-Aminoethyl)methanesulfonamide (AEM) moiety into peptides using solid-phase peptide synthesis (SPPS). The introduction of sulfonamide groups into peptide structures is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. This document outlines a robust and versatile post-synthetic modification strategy for introducing the AEM group onto a resin-bound peptide. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical parameters for successful synthesis, cleavage, and characterization of the final sulfonamide-modified peptide. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide design and synthesis.
Introduction: The Rationale for Sulfonamide-Modified Peptides
Peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their application can be limited by poor metabolic stability, primarily due to enzymatic degradation of the native amide bonds. A proven strategy to overcome this limitation is the incorporation of non-natural structural motifs. The sulfonamide bond, an isostere of the amide bond, is particularly attractive. Unlike the planar and rigid amide bond, the sulfonamide linkage is tetrahedral at the sulfur atom, non-planar, and not susceptible to cleavage by proteases.[1]
N-(2-Aminoethyl)methanesulfonamide (AEM) provides a small, flexible, and hydrophilic modification. Its incorporation can influence the conformational properties of a peptide and introduce a hydrogen bond donor/acceptor group, potentially altering its biological activity and solubility. This guide focuses on the most practical and accessible method for its introduction: the on-resin reaction of a primary amine on a pre-synthesized peptide with methanesulfonyl chloride.
The Synthetic Strategy: Post-Synthetic On-Resin Modification
While the incorporation of novel building blocks can sometimes be achieved by synthesizing a protected monomer (e.g., Fmoc-AEM-OH) for direct use in SPPS, this approach is often hampered by the limited commercial availability and complex synthesis of such custom reagents.[2][3] A more flexible and widely applicable strategy is the post-synthetic modification of the peptide while it is still attached to the solid support.
This method involves two key stages:
-
Standard Fmoc-SPPS: The parent peptide is synthesized on a suitable resin, incorporating an amino acid with an orthogonally protected primary amine at the desired modification site (e.g., Fmoc-Lys(Boc)-OH or Fmoc-Orn(Boc)-OH). Alternatively, the N-terminal amine can be the site of modification.
-
On-Resin Sulfonylation: Following the synthesis of the peptide backbone, the protected primary amine is selectively deprotected, and the resulting free amine is reacted with methanesulfonyl chloride to form the target methanesulfonamide.
This approach leverages well-established Fmoc-SPPS chemistry and readily available reagents.[][5] The stability of the sulfonamide bond to the standard piperidine treatment for Fmoc removal and the final acidic cleavage with trifluoroacetic acid (TFA) ensures the integrity of the modification throughout the synthesis and workup.[6][7]
Logical Workflow for On-Resin AEM Incorporation
The following diagram illustrates the overall workflow for synthesizing a peptide with an AEM modification on a lysine side chain.
Caption: Workflow for AEM modification via on-resin sulfonylation.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier (Example) | Notes |
| Rink Amide MBHA Resin (100-200 mesh) | SPPS Grade | Sigma-Aldrich, Bachem | For C-terminal amide peptides. |
| Fmoc-protected Amino Acids | SPPS Grade (>99% purity) | Various | Including Fmoc-Lys(Boc)-OH for the modification site. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | SPPS Grade | Various | Coupling reagent. HATU or DIC/Oxyma can also be used.[8] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Base for coupling and neutralization. |
| Piperidine | Peptide Synthesis Grade | Various | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for SPPS. |
| Dichloromethane (DCM) | ACS Grade or higher | Various | Solvent for washing and specific reactions. |
| Methanesulfonyl Chloride (MsCl) | Reagent Grade (>99%) | Various | The sulfonating agent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For Boc deprotection and final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various | Scavenger, particularly for Trp-containing peptides. |
| Diethyl Ether (Cold) | ACS Grade or higher | Various | For peptide precipitation. |
Protocol 1: Synthesis of the Parent Peptide
This protocol describes the synthesis of a model peptide with a lysine residue for subsequent modification. The procedure is based on standard manual Fmoc-SPPS.[9]
-
Resin Preparation:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe or automated synthesizer reaction vessel.
-
Swell the resin in DMF for 1 hour. Drain the DMF.
-
-
First Amino Acid Coupling:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH, 4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Coupling: Add the activation solution to the resin and agitate for 2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm coupling completion.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling: Activate and couple the next Fmoc-amino acid as described in step 2.
-
Repeat: Continue this cycle of deprotection, coupling, and washing for all amino acids in the sequence.
-
Protocol 2: On-Resin Sulfonylation of Lysine Side Chain
This protocol is performed after the full peptide sequence is assembled and the N-terminal Fmoc group is removed.
-
Selective Deprotection of Lysine Side Chain:
-
Wash the peptidyl-resin with DCM (5x) to replace DMF.
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes. Repeat once. This condition is mild enough to remove the Boc group from the lysine side chain without cleaving the peptide from the acid-labile Rink Amide resin.
-
Wash the resin thoroughly with DCM (5x) to remove all traces of TFA.
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (3 x 2 min) to neutralize the ammonium trifluoroacetate salt on the lysine side chain.
-
Wash the resin with DMF (3x) and then with DCM (3x).
-
-
Sulfonamide Formation:
-
Prepare a solution of methanesulfonyl chloride (10 eq) and DIPEA (20 eq) in anhydrous DCM.
-
Add this solution to the resin and agitate at room temperature for 4 hours. The reaction of primary amines with sulfonyl chlorides is generally efficient.[10][11]
-
Critical Step: Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
-
Drain the reaction solution.
-
-
Final Washing:
-
Wash the resin extensively to remove excess reagents: DCM (5x), DMF (5x), Methanol (3x), and finally DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Cleavage, Deprotection, and Isolation
This protocol releases the modified peptide from the resin and removes all remaining side-chain protecting groups.
-
Preparation of Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard "Reagent K" type cocktail is suitable for most peptides: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v) .[12]
-
Safety Note: Prepare and use the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[12]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and combine them.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.[13]
-
Verify the identity and molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF). The expected mass should account for the addition of the methanesulfonyl group (-SO₂CH₃, mass increase of 79.96 Da) in place of a hydrogen on the amine.[7]
-
Reaction Scheme: On-Resin Sulfonylation
The chemical transformation occurring on the resin during the key modification step.
Caption: On-resin reaction of a lysine side chain with methanesulfonyl chloride.
Troubleshooting and Key Considerations
-
Incomplete Sulfonylation: If mass spectrometry shows a significant amount of starting material (unmodified peptide), the sulfonylation reaction may be incomplete.
-
Cause: Presence of moisture, insufficient reagents, or short reaction time.
-
Solution: Ensure all reagents and solvents are anhydrous. Increase the equivalents of methanesulfonyl chloride and base, and extend the reaction time. Gentle heating (e.g., 40 °C) may also improve conversion.
-
-
Side Reactions during Cleavage: The choice of scavengers in the TFA cocktail is critical. For peptides containing sensitive residues like Tryptophan, Cysteine, or Methionine, ensure appropriate scavengers (e.g., EDT, TIS) are included to prevent alkylation or oxidation.[]
-
Poor Solubility: Sulfonamide-modified peptides may exhibit different solubility profiles. If the crude or purified peptide is difficult to dissolve, try different solvent systems, such as those containing DMSO or Guanidinium HCl, before HPLC analysis or biological assays.
Conclusion
The incorporation of N-(2-Aminoethyl)methanesulfonamide via on-resin postsynthetic modification is a powerful and accessible technique for generating novel peptide analogs. By following the detailed protocols outlined in this guide, researchers can reliably synthesize these modified peptides, leveraging the robustness of Fmoc-SPPS combined with a targeted chemical transformation. The resulting sulfonamide-containing peptides offer promising avenues for the development of next-generation therapeutics with enhanced stability and tailored biological functions.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Synthesis of peptidosulfonamides on Tentagel resin. ResearchGate. Retrieved from [Link]
-
Merkx, R., et al. (2007). Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker. PubMed. Retrieved from [Link]
-
Arunan, V., et al. (2017). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. Retrieved from [Link]
-
Hudson, A. S., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Retrieved from [Link]
-
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]
-
Pattanayak, P. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]
-
D'Souza, S., et al. (2016). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Retrieved from [Link]
-
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
- Fields, G. B. (2012). Water soluble solid phase peptide synthesis. Google Patents.
-
Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]
-
An, G., & Seebach, D. (2013). Expeditious Preparation of N-Fmoc 2-Aminoethanesulfonyl Chlorides with Functionalized 1-Substituents. ResearchGate. Retrieved from [Link]
-
Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. ScienceDirect. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
- Andreu, D., et al. (2005). Peptide synthesis procedure in solid phase. Google Patents.
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. Retrieved from [Link]
-
Ghosh, K., & Van Vliet, K. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of N-(2-Aminoethyl)methanesulfonamide to Proteins
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic reagents, and research tools. N-(2-Aminoethyl)methanesulfonamide (AEMSA) is a small, water-soluble molecule featuring a primary amine, making it a prime candidate for conjugation to proteins. This modification can be used to alter the protein's isoelectric point, enhance its stability, or introduce a unique functional group for further downstream applications. This guide provides a comprehensive protocol for the covalent conjugation of AEMSA to carboxyl groups on a protein using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides methods for the characterization and purification of the resulting protein conjugate.
Scientific Principles of EDC/NHS-Mediated Conjugation
The conjugation of AEMSA to a protein's carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) is a two-step process facilitated by EDC and NHS. This "zero-length" crosslinking method forms a stable amide bond without introducing a spacer arm.[1]
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.[1][2] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[2][4][5] This NHS ester is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate.[3][4] The NHS ester then readily reacts with the primary amine of AEMSA to form a stable amide bond, releasing NHS as a byproduct.[5] The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[3][4]
Visualizing the Reaction Chemistry and Workflow
To provide a clear understanding of the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway for EDC/NHS-mediated conjugation of AEMSA to a protein.
Caption: Experimental workflow for conjugating AEMSA to a protein.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of reactant concentrations, reaction times, and temperature may be necessary for specific proteins and applications.
Materials and Reagents
-
Protein of interest
-
N-(2-Aminoethyl)methanesulfonamide (AEMSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5][6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[3][6]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Hydroxylamine, pH 8.5[5][7]
-
Desalting columns (e.g., PD-10 or spin columns with an appropriate molecular weight cutoff)[8][9][10][11]
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer, etc.)
Step-by-Step Procedure
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Activation Buffer is required prior to starting the conjugation.[3]
-
AEMSA Solution: Prepare a stock solution of AEMSA in the Coupling Buffer. The final concentration will depend on the desired molar excess.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or ultrapure water immediately before use, as they are moisture-sensitive and can hydrolyze.[3][5]
2. Activation of Protein Carboxyl Groups:
-
In a reaction tube, add the protein solution.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting point is a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS over the protein.[12][13] The optimal ratio should be determined empirically.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3][5]
3. Conjugation of AEMSA to the Activated Protein:
-
Add the AEMSA solution to the activated protein mixture. A 10- to 50-fold molar excess of AEMSA over the protein is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[3][5]
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
5. Purification of the Protein-AEMSA Conjugate:
-
Remove excess AEMSA, unreacted EDC/NHS, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][8][9][11]
-
Collect the protein-containing fractions as they elute in the void volume.[11]
Characterization of the Protein-AEMSA Conjugate
Validation of a successful conjugation is critical. The following techniques are recommended:
SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the increase in the molecular weight of the protein after conjugation.[14][15]
-
Principle: The addition of AEMSA molecules to the protein increases its overall mass. This results in a slower migration of the conjugated protein through the polyacrylamide gel compared to the unconjugated protein, appearing as a band shift to a higher molecular weight.[14][15]
-
Interpretation: A distinct band at a higher molecular weight than the unconjugated protein control indicates a successful conjugation.[14] Smearing of the band may suggest a heterogeneous population of conjugates with a variable number of AEMSA molecules attached.[16]
Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the success of the reaction and allowing for the determination of the degree of labeling (the number of AEMSA molecules per protein).
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is well-suited for determining the molecular weight of proteins and their conjugates.[17][18]
-
Data Interpretation: By comparing the mass of the conjugated protein to the unconjugated protein, the mass difference can be attributed to the attached AEMSA molecules. Dividing this mass difference by the molecular weight of a single AEMSA molecule will give the average number of conjugations per protein.
Quantitative Data and Expected Outcomes
The efficiency of the conjugation reaction is dependent on several factors, including the protein's surface accessibility of carboxyl groups, the molar ratios of the reactants, and the reaction conditions. The following table provides a summary of key parameters and expected outcomes.
| Parameter | Recommended Range | Rationale and Expected Outcome |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
| Molar Ratio (Protein:EDC:NHS) | 1:10:20 to 1:50:100 | A molar excess of EDC and NHS is required to drive the reaction towards the formation of the NHS ester. Optimization is key to achieving the desired degree of labeling without causing protein precipitation.[12][19] |
| Molar Ratio (Protein:AEMSA) | 1:10 to 1:50 | A molar excess of AEMSA ensures efficient capture of the activated NHS esters on the protein surface. |
| Activation pH | 6.0 | This pH is optimal for the EDC-mediated activation of carboxyl groups.[3][6] |
| Coupling pH | 7.2-8.0 | This pH range is a compromise between the reactivity of the primary amine on AEMSA and the stability of the NHS ester.[3][6] |
| Reaction Time | Activation: 15-30 min; Coupling: 1-2 hours at RT or overnight at 4°C | Shorter incubation times at room temperature are often sufficient, while longer incubations at 4°C can improve yields for less reactive proteins.[3] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Allow them to equilibrate to room temperature before opening to prevent moisture condensation.[3] |
| Incorrect pH | Verify the pH of the activation and coupling buffers. Ensure no interfering substances (e.g., amine-containing buffers) are present.[3] | |
| Protein Precipitation/Aggregation | High degree of conjugation | Reduce the molar excess of EDC/NHS and AEMSA. Perform the reaction at a lower protein concentration. |
| Unfavorable buffer conditions | Ensure the buffer composition and pH are suitable for maintaining protein stability. | |
| Smearing on SDS-PAGE | Heterogeneous conjugation | This is often expected with lysine or carboxyl-group targeting. To obtain a more homogenous product, consider optimizing the molar ratios or reaction time. |
| Protein aggregation | Ensure the sample is properly solubilized before loading on the gel.[16] |
Conclusion
The protocol detailed in this application note provides a robust framework for the successful conjugation of N-(2-Aminoethyl)methanesulfonamide to proteins using EDC/NHS chemistry. By carefully controlling the reaction conditions and employing the appropriate characterization and purification techniques, researchers can generate well-defined protein-AEMSA conjugates for a wide array of applications in research, diagnostics, and therapeutic development.
References
- BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. BenchChem.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG. BenchChem.
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Aguilar, Z. P., et al. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?
- Mtoz Biolabs. (n.d.). Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS.
- Mtoz Biolabs. (n.d.). Analysis of Protein Complexes Using MALDI-TOF-MS and ESI-MS.
- Cytiva Life Sciences. (n.d.). Desalting and buffer exchange.
- Lee, H. (2016). What is the best way to analyze DNA-protein conjugates via MALDI-TOF?
- TriLink BioTechnologies. (2025).
- Fisher Scientific. (n.d.). Desalting Columns.
- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem.
- Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? r/chemistry.
- Merck Millipore. (n.d.). Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins. Merck Millipore.
- Jordan, D. S. (2016). How would you interpret a crosslinking experiment where the protein (at monomer MW range on SDS-PAGE gel) disappears?
- Bio-Rad. (n.d.). Desalting Column.
- BenchChem. (2025). Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. BenchChem.
- Various Authors. (2017). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group?
- CovaChem. (2014). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
Sources
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- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Desalting Columns | Fisher Scientific [fishersci.co.uk]
- 10. merckmillipore.com [merckmillipore.com]
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- 17. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Analysis of Protein Complexes Using MALDI-TOF-MS and ESI-MS | Baitai Paike Biotechnology [en.biotech-pack.com]
- 19. researchgate.net [researchgate.net]
Experimental setup for N-(2-Aminoethyl)methanesulfonamide crystallization
Application Notes and Protocols
Introduction: The Significance of Crystalline Form
N-(2-Aminoethyl)methanesulfonamide, particularly as its hydrochloride salt, is a versatile intermediate in the synthesis of various pharmaceuticals.[1] In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) or intermediate is of paramount importance. The crystalline state is generally more thermodynamically stable than the amorphous state, which is crucial for ensuring a drug's shelf life and preventing physical or chemical changes during storage.[2] Furthermore, properties such as solubility, dissolution rate, bioavailability, and manufacturability are directly influenced by the crystalline form (polymorphism) and crystal habit (shape and size).[2][3]
This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of N-(2-Aminoethyl)methanesulfonamide. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for obtaining high-quality crystalline material suitable for further development and analysis.
Physicochemical Properties of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
A thorough understanding of the compound's physicochemical properties is the cornerstone of developing a successful crystallization strategy. The hydrochloride salt is commonly used due to its excellent water solubility.[1]
| Property | Value | Source |
| CAS Number | 83019-89-0 | Chem-Impex[1] |
| Molecular Formula | C₃H₁₀N₂O₂S·HCl | Chem-Impex[1] |
| Molecular Weight | 174.65 g/mol | Chem-Impex[1] |
| Appearance | Brown to yellow solid | Chem-Impex[1] |
| Melting Point | 91-95 °C | Chem-Impex[1] |
| Solubility | Excellent solubility in water | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Core Principles of Crystallization
Crystallization is a phase transition process where a solute in a solution solidifies into a highly structured, ordered solid form. It is governed by two critical, sequential kinetic events:
-
Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from a supersaturated solution. This is the rate-limiting step and is highly sensitive to the level of supersaturation, impurities, and mechanical agitation.
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals. This phase should be controlled to occur slowly to ensure the formation of well-ordered, pure crystals.
The entire process hinges on creating a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature. This can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
Experimental Workflow for Crystallization
The selection of an appropriate crystallization method is crucial and depends on the compound's properties and the desired outcome. The following workflow provides a logical approach to developing a crystallization protocol.
Caption: General workflow for developing a crystallization protocol.
Detailed Application Protocols
Based on the known properties of N-(2-Aminoethyl)methanesulfonamide hydrochloride and established methods for sulfonamide crystallization, the following protocols are recommended.[2][4]
Protocol 1: Single-Solvent Cooling Recrystallization
This is the most common and straightforward method, ideal for compounds that are significantly more soluble in a solvent at high temperatures than at low temperatures. Given the compound's high water solubility, a mixed solvent system like isopropanol/water or ethanol/water is recommended to achieve the necessary solubility differential.
Rationale: Saturated aliphatic alcohols of 3 carbon atoms, such as propanol and isopropanol, have been shown to yield high recoveries of free-flowing, stable sulfonamide crystals.[4] Water acts as a "good" solvent, while the alcohol acts as a "poorer" solvent, allowing for fine-tuning of the solubility curve.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of isopropanol/water mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Dissolution: Place the crude N-(2-Aminoethyl)methanesulfonamide HCl in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent mixture until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, well-defined crystals.
-
Crystal Growth: Once crystals begin to form, the flask can be transferred to an ice bath or refrigerator (0-4 °C) to maximize the yield of precipitated product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C).
Caption: Workflow for single-solvent cooling recrystallization.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is effective when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.
Rationale: This technique allows for crystallization at or near room temperature, which is beneficial for heat-sensitive compounds. The rate of anti-solvent addition provides precise control over the level of supersaturation.[2]
Step-by-Step Methodology:
-
Solvent Selection: Identify a "good" solvent and a miscible "anti-solvent". For N-(2-Aminoethyl)methanesulfonamide HCl, water is an excellent "good" solvent.[1] Potential anti-solvents include acetone, isopropanol, or acetonitrile, which are miscible with water but are less polar. A miscibility chart should be consulted.[5]
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (water) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: Place the solution in a clean flask with stirring. Slowly add the "anti-solvent" dropwise using a burette or dropping funnel.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the solution is supersaturated and nucleation has begun.
-
Crystal Growth: Stop the addition of the anti-solvent once turbidity appears. Set the flask aside, undisturbed, to allow the crystals to grow. Vigorous stirring at this stage may lead to the formation of small, poorly-formed crystals or an amorphous solid.
-
Completion: If desired, a small amount of additional anti-solvent can be added after initial crystal growth to increase the yield.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the final solvent/anti-solvent mixture for washing.
Caption: Workflow for solvent/anti-solvent crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; boiling point of solvent is higher than the compound's melting point. | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent. Allow to cool much more slowly. Consider a lower-boiling point solvent system.[2] |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous successful batch. If still unsuccessful, slowly evaporate some solvent to increase concentration before cooling.[2] |
| Low Yield | Too much solvent was used; incomplete cooling; crystals are too soluble in the wash solvent. | Minimize the initial volume of hot solvent. Ensure the solution is cooled thoroughly in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent.[2] |
| Amorphous Solid | Cooling or anti-solvent addition was too rapid, leading to crashing out instead of crystallization. | Decrease the rate of cooling significantly. For the anti-solvent method, add the anti-solvent much more slowly and ensure adequate (but not violent) mixing.[2] |
References
-
Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]
-
3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. PubChem, National Center for Biotechnology Information. [Link]
-
Perlovich, G. L., et al. (2005). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences. [Link]
- Martin, E. J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
Solvent Miscibility Chart. Millipore-Sigma. [Link]
Sources
Application Note: A Robust HPLC Purification Strategy for N-(2-Aminoethyl)methanesulfonamide Derivatives
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of N-(2-Aminoethyl)methanesulfonamide and its derivatives. These compounds are characterized by high polarity due to the presence of a primary amine and a sulfonamide group, which poses a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention.[1][2][3] To overcome this, a methodology centered on Hydrophilic Interaction Liquid Chromatography (HILIC) is described. This guide provides a step-by-step protocol for analytical method development, optimization, and subsequent scale-up to preparative chromatography for high-purity isolation. Alternative strategies, including mixed-mode chromatography, and detection considerations for non-chromophoric analogs are also discussed.
Introduction: The Challenge of Polar Analyte Purification
N-(2-Aminoethyl)methanesulfonamide and its derivatives are an important class of compounds in pharmaceutical research and development. Their inherent polarity, stemming from the primary amino and sulfonamide functionalities, makes them highly water-soluble.[3] Consequently, when using standard reversed-phase HPLC columns (e.g., C18), these molecules exhibit little to no retention, eluting in or near the solvent front, which prevents effective separation and purification.[1][2]
To achieve the high purity required for drug development and scientific research, a chromatographic mode that promotes retention of polar compounds is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution for this challenge.[1][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] A water-rich layer is adsorbed onto the stationary phase, and analyte retention is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[6]
Key Advantages of HILIC for This Application:
-
Enhanced Retention: Provides strong retention for highly polar compounds that are unretained in reversed-phase.[1][4]
-
Alternative Selectivity: Offers a different separation selectivity compared to reversed-phase chromatography.[6]
-
MS Compatibility: Employs volatile mobile phases (e.g., acetonitrile/water with ammonium formate), which are ideal for mass spectrometry (MS) detection and facilitate easier fraction recovery.[4][7]
-
Improved Sensitivity: The high organic content of the mobile phase promotes efficient nebulization and desolvation in MS sources, often leading to enhanced signal intensity.[8][9]
Method Development and Optimization (Analytical Scale)
A systematic approach to method development is crucial for achieving a robust separation that can be successfully scaled for purification.
Initial Column and Mobile Phase Screening
The choice of stationary phase is a critical parameter in HILIC. Amide, amino, or bare silica columns are common choices, each offering slightly different selectivities.[5][6] For N-(2-Aminoethyl)methanesulfonamide derivatives, which contain a basic amine, an amide or silica-based column is often a good starting point to minimize strong ionic interactions that can lead to poor peak shape on amino phases.
Diagram 1: Analytical Method Development Workflow
This diagram illustrates the logical flow from initial screening to a fully optimized analytical method ready for scale-up.
Table 1: Recommended Starting Conditions for Analytical Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | HILIC Amide or Silica phase (e.g., XBridge BEH Amide, 150 x 2.1 mm, 2.5 µm) | Amide phases offer good retention for polar neutrals and bases with excellent stability. Silica is a cost-effective alternative with strong hydrophilic retention.[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | A volatile buffer suitable for MS and ELSD.[4][7] Low pH ensures the primary amine is protonated, which can aid in achieving consistent peak shapes.[4] |
| Mobile Phase B | Acetonitrile | The weak eluting solvent in HILIC. High organic content is necessary for retention. |
| Gradient | 95% to 50% B over 10 minutes | A generic scouting gradient to determine the elution profile. In HILIC, retention is decreased by increasing the aqueous component (A).[5] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | A stable starting temperature. Can be optimized to improve selectivity. |
| Injection Volume | 1-5 µL | Keep low to avoid peak distortion. Sample should be dissolved in a high concentration of acetonitrile to ensure good peak shape. |
| Detector | UV (e.g., 210-254 nm if chromophore is present) or ELSD/MS | ELSD is a universal detector for compounds lacking a UV chromophore.[11][12][13][14][15] MS provides mass confirmation. |
Protocol: Analytical Method Optimization
-
Buffer pH and Concentration: Evaluate the separation at different mobile phase pH values (e.g., pH 3.0 vs. 5.0). The charge state of the analyte and any impurities can significantly affect retention and selectivity. Similarly, test buffer concentrations (e.g., 5, 10, and 20 mM).[4] Increasing buffer concentration can sometimes reduce secondary ionic interactions and improve peak shape, though it may also decrease retention time.[1][5][7]
-
Gradient Slope: Once initial retention is established, adjust the gradient slope to improve the resolution between the target compound and its closest eluting impurities. A shallower gradient provides more separation time and typically increases resolution.
-
Column Temperature: Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C). Temperature can alter mobile phase viscosity and interaction kinetics, sometimes providing an alternative means to improve selectivity.
Scale-Up to Preparative Purification
The primary goal of preparative chromatography is to maximize throughput while maintaining the required purity and yield.[16][17] A successful analytical method is the foundation for a predictable and efficient preparative method.[18][19]
Geometric Scaling Calculations
The analytical method is scaled to a larger preparative column by maintaining the linear velocity of the mobile phase. This ensures that the resolution achieved on the analytical scale is preserved.[19]
Key Scaling Formulas:
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Injection Volume / Load Scaling:
-
V_prep = V_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt)
-
Where V is the injection volume and L is the column length. If column lengths are the same, the equation simplifies to the ratio of the squared diameters.
-
-
Gradient Time Scaling:
-
t_prep = t_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt) * (F_analyt / F_prep)
-
This simplifies to t_prep = t_analyt if the linear velocity is kept constant and column lengths are identical.
-
Diagram 2: Preparative Scale-Up Process
This workflow outlines the transition from an optimized analytical method to a high-throughput preparative purification protocol.
Protocol: Preparative Purification Run
Table 2: Example Scale-Up from Analytical to Preparative Column
| Parameter | Analytical Method | Preparative Method (Scaled) |
| Column | 150 x 2.1 mm, 5 µm | 150 x 21.2 mm, 5 µm |
| Flow Rate | 0.4 mL/min | 0.4 * (21.2² / 2.1²) =40.7 mL/min |
| Gradient Time | 10 min | 10 min |
| Max Loading | 0.1 mg (determined by loading study) | 0.1 * (21.2² / 2.1²) =10.2 mg (initial estimate) |
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Loading Study: Before committing the entire batch, perform a loading study to determine the maximum amount of crude material that can be injected without compromising the resolution between the target peak and key impurities.[16] Increase the injection amount stepwise until the peaks begin to merge.
-
Sample Injection: Dissolve the crude sample in a solvent with a high percentage of acetonitrile, ideally matching the initial mobile phase composition, to prevent peak distortion.
-
Fraction Collection: Collect fractions based on the detector signal (UV or ELSD). Be mindful that there is a delay volume between the detector and the fraction collector outlet.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm purity and pool the appropriate fractions.
-
Solvent Removal: Remove the mobile phase from the pooled fractions, typically via rotary evaporation, to yield the purified compound.
Alternative Strategies and Considerations
Mixed-Mode Chromatography (MMC)
For derivatives with complex impurity profiles, mixed-mode chromatography offers an orthogonal separation mechanism.[20][21] These columns possess both hydrophobic (like C18) and ion-exchange functionalities on a single stationary phase.[2] This allows for simultaneous separation based on both polarity and charge, providing a powerful tool for resolving difficult-to-separate compounds.[22] The method development for MMC involves exploring the effects of both organic solvent percentage and mobile phase pH/ionic strength.[23]
Ion-Pair Reversed-Phase Chromatography
While less common now due to the success of HILIC and MMC, ion-pair chromatography can be used to retain these basic compounds on a standard C18 column.[24][25] An anionic ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) is added to the mobile phase. It forms a neutral, more hydrophobic complex with the protonated amine, thereby increasing its retention.[10][26][27] However, this technique has significant drawbacks, including long column equilibration times and the non-volatile nature of many ion-pairing agents, which makes them incompatible with MS and ELSD and difficult to remove from the final product.[2][28]
Detection with Evaporative Light Scattering (ELSD)
If the N-(2-Aminoethyl)methanesulfonamide derivatives lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) is an excellent alternative.[11][12] ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase.[15] The process involves nebulizing the column eluent, evaporating the solvent in a heated tube, and measuring the light scattered by the remaining solid analyte particles.[15] ELSD is compatible with gradient elution, making it superior to refractive index (RI) detection for method development.[11][13][14]
Conclusion
The purification of polar N-(2-Aminoethyl)methanesulfonamide derivatives is effectively achieved using a well-developed Hydrophilic Interaction Liquid Chromatography (HILIC) method. By systematically optimizing the separation on an analytical scale, a robust protocol can be established and geometrically scaled for preparative purification. This approach ensures high-purity material can be isolated efficiently. For challenging separations, mixed-mode chromatography provides a powerful alternative. The use of universal detectors like ELSD ensures that even non-chromophoric analogs can be successfully purified, making this overall strategy widely applicable in a drug discovery and development setting.
References
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-
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]
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Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
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Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
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Wang, Q., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
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Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]
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Kumar, P., et al. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Taylor & Francis Online. Retrieved from [Link]
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LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]
-
Rozet, E., et al. (2025). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
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Lab Manager. (2025). Analytical HPLC to Preparative HPLC. Retrieved from [Link]
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LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
-
Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]
-
D. V. McCalley. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Kumar, A., et al. (2025). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. Retrieved from [Link]
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Al-Bayati, Y. K. F., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
YMC. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Khan, I. H., et al. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018). Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
National Agricultural Library. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. Retrieved from [Link]
-
Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Patel, D. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
-
Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]
-
Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
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Application of N-(2-Aminoethyl)methanesulfonamide in Enzyme Inhibition Assays: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of N-(2-Aminoethyl)methanesulfonamide in Enzyme-Centric Drug Discovery
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. Small molecules that can selectively modulate enzyme activity are invaluable tools for dissecting complex biological pathways and serve as foundational scaffolds for new medicines. N-(2-Aminoethyl)methanesulfonamide, a compound featuring a flexible aminoethyl chain linked to a methanesulfonamide group, represents a class of molecules with significant potential for interaction with enzymatic targets. The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, known for its ability to engage in key hydrogen bonding and electrostatic interactions within enzyme active sites.[1][2]
While the broader class of sulfonamides has been extensively studied, this guide focuses on providing a comprehensive framework for evaluating the inhibitory potential of N-(2-Aminoethyl)methanesulfonamide. Given the structural motifs present in this compound and the known central nervous system (CNS) activity of related sulfonamide derivatives, we will use the Monoamine Oxidases (MAO-A and MAO-B) as a primary model system.[3] MAOs are critical enzymes in neurotransmitter metabolism, and their inhibition is a validated strategy for treating neurological and psychiatric disorders such as depression and Parkinson's disease.[4]
This document is designed to provide researchers, scientists, and drug development professionals with not just a set of protocols, but a deeper understanding of the experimental logic. We will delve into the "why" behind the "how," ensuring that each step is a component of a self-validating system, from initial potency determination to the elucidation of the inhibitory mechanism.
Part 1: Foundational Concepts in Enzyme Inhibition
Before embarking on experimental work, it is crucial to grasp the fundamental principles of enzyme inhibition. An inhibitor's potency is most commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. However, the IC50 value is dependent on experimental conditions. A more intrinsic measure of inhibitor affinity is the inhibition constant (Ki).
The mechanism by which an inhibitor interacts with an enzyme can be broadly categorized as reversible or irreversible. Reversible inhibitors, which will be the focus of this guide, can be further classified based on their interaction with the enzyme and its substrate:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This mode of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
Understanding these different modes of inhibition is critical for drug development, as they have distinct pharmacological consequences.
Part 2: Experimental Protocols
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening and analysis.
Initial Screening and IC50 Determination of N-(2-Aminoethyl)methanesulfonamide
This protocol outlines the determination of the IC50 value using a sensitive fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Principle of the Assay: Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.
Materials and Reagents:
-
N-(2-Aminoethyl)methanesulfonamide
-
Recombinant human MAO-A and MAO-B
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorescent probe)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline or Selegiline (selective MAO-B inhibitor)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of N-(2-Aminoethyl)methanesulfonamide in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in MAO Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final solvent concentration in all wells is consistent and does not exceed 1%.
-
Prepare working solutions of MAO-A and MAO-B in MAO Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a Reaction Mix containing tyramine, HRP, and Amplex Red in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Include the following controls:
-
100% Activity Control: 20 µL of MAO Assay Buffer (with solvent).
-
No Enzyme Control (Background): 20 µL of MAO Assay Buffer.
-
Positive Inhibitor Control: 20 µL of a known MAO-A inhibitor (Clorgyline) and MAO-B inhibitor (Pargyline/Selegiline).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of the MAO-A or MAO-B working solution to all wells except the "No Enzyme Control".
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 40 µL of the Reaction Mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to keep the 100% activity control within the linear range of the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Data Presentation:
| N-(2-Aminoethyl)methanesulfonamide [µM] | % Inhibition (MAO-A) (Mean ± SD, n=3) | % Inhibition (MAO-B) (Mean ± SD, n=3) |
| 100 | 95.2 ± 2.1 | 98.7 ± 1.5 |
| 10 | 80.5 ± 3.4 | 89.1 ± 2.8 |
| 1 | 48.9 ± 4.2 | 55.3 ± 3.9 |
| 0.1 | 15.7 ± 2.8 | 20.4 ± 3.1 |
| 0.01 | 3.1 ± 1.5 | 5.8 ± 2.2 |
| IC50 (µM) | ~1.1 | ~0.8 |
Caption: Example data for the determination of the IC50 value of N-(2-Aminoethyl)methanesulfonamide against MAO-A and MAO-B.
Determining the Mode of Inhibition: Enzyme Kinetic Studies
To understand how N-(2-Aminoethyl)methanesulfonamide inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Protocol:
-
Perform the MAO activity assay as described in section 2.1.
-
Use a range of fixed concentrations of N-(2-Aminoethyl)methanesulfonamide (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the concentration of the substrate (tyramine) over a wide range (e.g., 0.5x Km to 10x Km).
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration by measuring fluorescence over time (kinetic mode).
Data Analysis:
The data are typically analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]). This plot linearizes the Michaelis-Menten equation and allows for a visual determination of the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).
Visualization of Inhibition Types
Sources
- 1. researchgate.net [researchgate.net]
- 2. N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Aminoethyl)methanesulfonamide in Organic Synthesis
Introduction: A Versatile Bifunctional Reagent
N-(2-Aminoethyl)methanesulfonamide is a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates a primary amino group and a methanesulfonamide moiety, rendering it a valuable building block for the synthesis of a diverse array of compounds. The primary amine serves as a versatile nucleophile for the formation of amides, sulfonamides, and for incorporation into heterocyclic systems. The methanesulfonamide group is a well-established pharmacophore in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and for its favorable physicochemical properties.[1]
This guide provides an in-depth exploration of the applications of N-(2-Aminoethyl)methanesulfonamide as a reagent in organic synthesis, with a focus on its utility in the preparation of substituted sulfonamides and as a precursor for heterocyclic structures. The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary details to successfully employ this reagent in their synthetic endeavors.
PART 1: Synthesis of N-Substituted Sulfonamides
The reaction of the primary amino group of N-(2-Aminoethyl)methanesulfonamide with sulfonyl chlorides is a direct and efficient method for the synthesis of N,N'-disubstituted sulfonamides. This transformation is fundamental in the construction of molecules with potential biological activity, including kinase inhibitors.[2][3]
Causality Behind Experimental Choices
The choice of an appropriate base is critical for the success of this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction without competing with the primary amine of the starting material. The reaction is typically conducted in an anhydrous aprotic solvent, like dichloromethane (DCM) or pyridine, to prevent hydrolysis of the sulfonyl chloride.[4] The temperature is initially kept low (0 °C) to control the exothermic reaction between the amine and the sulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Protocol: Synthesis of N-(2-(methylsulfonamido)ethyl)benzenesulfonamide
This protocol details the synthesis of a representative N,N'-disubstituted sulfonamide.
Materials:
-
N-(2-Aminoethyl)methanesulfonamide
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-Aminoethyl)methanesulfonamide (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2-(methylsulfonamido)ethyl)benzenesulfonamide.
Data Presentation
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| N-(2-Aminoethyl)methanesulfonamide | 1.0 | Pyridine | 0 to RT | 12-16 | 75-90 |
| Benzenesulfonyl chloride | 1.1 |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-substituted sulfonamides.
PART 2: Application in Heterocyclic Synthesis
The bifunctional nature of N-(2-Aminoethyl)methanesulfonamide makes it a promising precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active molecules.[5] While direct literature examples are sparse, its reactivity can be logically extended from analogous building blocks like N-(2-bromoethyl)methanesulfonamide.[6] The following section proposes a synthetic strategy for the construction of a piperazine ring, a common motif in medicinal chemistry.
Proposed Synthetic Strategy: Synthesis of a Methanesulfonylpiperazine Derivative
This proposed synthesis involves an initial reductive amination of N-(2-Aminoethyl)methanesulfonamide with a protected amino-aldehyde, followed by deprotection and intramolecular cyclization.
Causality Behind Experimental Choices
Reductive amination is a robust method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups. The Boc protecting group is chosen for the amino-aldehyde due to its stability under the reductive amination conditions and its facile removal with acid, which can then trigger the intramolecular cyclization.
Proposed Experimental Protocol
Step 1: Reductive Amination
-
To a solution of N-(2-Aminoethyl)methanesulfonamide (1.0 eq) and tert-butyl (2-oxoethyl)carbamate (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer and concentrate to obtain the Boc-protected intermediate.
Step 2: Deprotection and Cyclization
-
Dissolve the intermediate from Step 1 in a solution of HCl in dioxane.
-
Stir at room temperature until TLC indicates complete deprotection.
-
Neutralize the reaction with a base (e.g., triethylamine) to induce intramolecular cyclization.
-
Purify the resulting piperazine derivative by chromatography.
Visualization of the Proposed Reaction Mechanism
Caption: Proposed workflow for heterocyclic synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Handle in a well-ventilated area or in a closed system to avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]
-
First Aid:
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
Conclusion
N-(2-Aminoethyl)methanesulfonamide is a reagent with significant potential in organic synthesis, particularly for the construction of sulfonamide-containing molecules and heterocyclic systems relevant to drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile building block. As with any chemical process, careful attention to reaction conditions and safety procedures is paramount for achieving successful and reproducible results.
References
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
- Stevens, M. F. G., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(10), 3587-3596.
- Kaluthanthiri, M., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
- Khan, I., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 27(15), 4985.
- Google Patents. (n.d.). CN102432519A - Preparation method of 3- (2-aminoethyl) -N-methyl-1H-indole-5-methanesulfonamide.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Google Patents. (n.d.). US3485883A - Method of preparing methane sulfonamide and its derivatives.
- Hayakawa, M., et al. (2019). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 29(10), 1239-1243.
- Zhou, P., et al. (2010). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
-
LookChem. (n.d.). N-(2-AMINOETHYL)METHANESULFONAMIDE. Retrieved from [Link]
- Koldaev, V. M., et al. (2006). A new method for the synthesis of N-(2-aminoethyl)azoles by alkylation of azoles with 2-alkyl-4,5-dihydrooxazoles. Russian Chemical Bulletin, 55(10), 1848-1851.
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105814.
- Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicea.com [chemicea.com]
Einleitung: Das Potenzial von N-(2-Aminoethyl)methansulfonamid als Grundgerüst
Sehr geehrte Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
diese Application Note bietet eine detaillierte technische Anleitung zur Derivatisierung von N-(2-Aminoethyl)methansulfonamid, einer vielseitigen Ausgangsverbindung für die Wirkstoffentdeckung. Wir werden strategische Überlegungen, bewährte Protokolle und die zugrundeliegende chemische Logik untersuchen, um Sie in die Lage zu versetzen, diese flexible Molekülstruktur für die Entwicklung neuartiger therapeutischer Wirkstoffe zu nutzen.
N-(2-Aminoethyl)methansulfonamid ist ein attraktives Startmolekül für die medizinische Chemie. Seine Struktur zeichnet sich durch zwei orthogonale Funktionalisierungspunkte aus: eine reaktive primäre Aminogruppe und eine Methansulfonamid-Einheit. Diese Anordnung bietet eine hervorragende Grundlage für die systematische Untersuchung des chemischen Raums und die Optimierung von Moleküleigenschaften.
-
Die primäre Aminogruppe: Dient als primärer Angriffspunkt für die Einführung einer Vielzahl von molekularen Fragmenten zur Interaktion mit biologischen Zielstrukturen.
-
Die Methansulfonamid-Gruppe: Sulfonamide sind eine etablierte Klasse von funktionellen Gruppen in zugelassenen Arzneimitteln und wirken oft als Bioisostere von Carbonsäuren oder Amiden.[1][2] Sie sind bekannt für ihre Fähigkeit, an wichtigen pharmakologischen Zielen zu binden und weisen ein breites Spektrum an biologischen Aktivitäten auf.[3][4] Die Methansulfonamid-Einheit im Speziellen kann die Löslichkeit und die metabolische Stabilität eines Moleküls positiv beeinflussen.
Diese Application Note wird Derivatisierungsstrategien für beide funktionellen Gruppen detailliert beschreiben und erläutern, wie diese Modifikationen zur Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften genutzt werden können.
Strategischer Überblick der Derivatisierung
Der logische Ansatz zur Derivatisierung von N-(2-Aminoethyl)methansulfonamid konzentriert sich auf die selektive Modifikation seiner reaktiven Stellen. Die primäre Ethylamin-Gruppe ist aufgrund ihrer höheren Nukleophilie der einfachste Ausgangspunkt. Die Modifikation am Stickstoff des Sulfonamids ist ebenfalls möglich, erfordert jedoch typischerweise spezifischere Reaktionsbedingungen.
Abbildung 1: Strategischer Überblick der Derivatisierungsrouten für N-(2-Aminoethyl)methansulfonamid.
Protokolle zur Derivatisierung am primären Amin
Die primäre Aminogruppe ist der vielseitigste Ansatzpunkt für die Einführung molekularer Diversität. Die folgenden Protokolle beschreiben robuste und breit anwendbare Methoden.
Amid-Kupplung über Acylierung
Die Bildung von Amiden ist eine der zuverlässigsten Reaktionen in der medizinischen Chemie. Sie ermöglicht die Kopplung einer praktisch unbegrenzten Vielfalt von Carbonsäuren, was eine feine Abstimmung von sterischen und elektronischen Eigenschaften erlaubt.
Kausalität der experimentellen Wahl: Die Verwendung von Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit einem Additiv wie HOBt (Hydroxybenzotriazol) oder Oxyma Pure minimiert die Racemisierung von chiralen Carbonsäuren und unterdrückt die Bildung von Nebenprodukten, was zu höheren Ausbeuten und einfacheren Aufreinigungen führt. DIPEA (N,N-Diisopropylethylamin) wird als nicht-nukleophile Base zur Neutralisierung von Säuren im Reaktionsgemisch eingesetzt.
Protokoll 1: Allgemeine Vorgehensweise für die EDC/Oxyma-vermittelte Amid-Kupplung
-
Materialien:
-
N-(2-Aminoethyl)methansulfonamid-Hydrochlorid[5]
-
Gewünschte Carbonsäure (1.1 Äquivalente)
-
EDC·HCl (1.2 Äquivalente)
-
Oxyma Pure (1.2 Äquivalente)
-
DIPEA (2.5 Äquivalente)
-
Wasserfreies DMF (N,N-Dimethylformamid) als Lösungsmittel
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie die Carbonsäure (1.1 Äq.), EDC·HCl (1.2 Äq.) und Oxyma Pure (1.2 Äq.) in wasserfreiem DMF in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Rühren Sie die Mischung für 15-20 Minuten bei Raumtemperatur, um das aktive Ester-Intermediat zu bilden.
-
In einem separaten Gefäß lösen Sie N-(2-Aminoethyl)methansulfonamid·HCl (1.0 Äq.) in einem Minimum an DMF und geben DIPEA (2.5 Äq.) hinzu. Rühren Sie für 5 Minuten.
-
Geben Sie die Lösung des Amins langsam zur aktivierten Carbonsäure-Mischung.
-
Lassen Sie die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
-
Aufarbeitung und Reinigung:
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat.
-
Waschen Sie die organische Phase nacheinander mit 5%iger wässriger Zitronensäure, gesättigter wässriger Natriumbicarbonatlösung und gesättigter wässriger Natriumchloridlösung (Sole).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel im Vakuum ein.
-
Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel.
-
-
Charakterisierung:
-
Bestätigen Sie die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und hochauflösender Massenspektrometrie (HRMS).
-
Bestimmen Sie die Reinheit mittels HPLC.
-
Reduktive Aminierung
Diese Methode ist ideal zur Synthese von sekundären Aminen durch Reaktion mit Aldehyden oder Ketonen. Sie führt zu flexibleren Verbindungen im Vergleich zu den starreren Amiden und bietet einen alternativen Vektor zur Erkundung des pharmakologischen Raums.
Kausalität der experimentellen Wahl: Natriumtriacetoxyborhydrid (STAB) ist das Reagenz der Wahl für die reduktive Aminierung. Es ist milder und selektiver als andere Hydridreagenzien wie Natriumborhydrid und kann in Gegenwart der sauren Essigsäure verwendet werden, die die Bildung des Iminium-Intermediats katalysiert. Dichlorethan (DCE) oder Tetrahydrofuran (THF) sind geeignete aprotische Lösungsmittel.
Protokoll 2: Allgemeine Vorgehensweise für die reduktive Aminierung
-
Materialien:
-
N-(2-Aminoethyl)methansulfonamid-Hydrochlorid
-
Gewünschter Aldehyd oder Keton (1.0-1.2 Äquivalente)
-
Natriumtriacetoxyborhydrid (STAB) (1.5 Äquivalente)
-
Essigsäure (katalytische Menge, ca. 5 Vol.-%)
-
DIPEA (1.1 Äquivalente, zur Freisetzung des Amins aus dem Salz)
-
Wasserfreies Dichlorethan (DCE)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie N-(2-Aminoethyl)methansulfonamid·HCl (1.0 Äq.) und den Aldehyd/das Keton (1.1 Äq.) in wasserfreiem DCE in einem trockenen Reaktionsgefäß.
-
Geben Sie DIPEA (1.1 Äq.) und eine katalytische Menge Essigsäure hinzu.
-
Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Iminium-Ions zu ermöglichen.
-
Geben Sie STAB (1.5 Äq.) portionsweise über einen Zeitraum von 10 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
-
Rühren Sie die Reaktion bei Raumtemperatur für 4-16 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
-
Aufarbeitung und Reinigung:
-
Löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan oder Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Natriumsulfat und dampfen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
-
Charakterisierung:
-
Bestätigen Sie die Struktur mittels ¹H-NMR, ¹³C-NMR und HRMS.
-
Bestimmen Sie die Reinheit mittels HPLC.
-
Derivatisierung am Sulfonamid-Stickstoff
Obwohl chemisch anspruchsvoller, eröffnet die Modifikation des Sulfonamid-Stickstoffs eine zweite Dimension für die Strukturoptimierung. Dies kann entscheidend sein, um die physikochemischen Eigenschaften, wie z.B. die Lipophilie oder die metabolische Stabilität, zu modulieren.
N-Alkylierung des Sulfonamids
Die direkte Alkylierung des Sulfonamid-Stickstoffs erfordert die Deprotonierung mit einer starken Base, da der pKa-Wert des Sulfonamid-Protons typischerweise im Bereich von 9-11 liegt.
Kausalität der experimentellen Wahl: Eine starke, nicht-nukleophile Base wie Natriumhydrid (NaH) ist erforderlich, um das Sulfonamid-Proton effizient zu deprotonieren und das entsprechende Anion zu erzeugen. Wasserfreie aprotische Lösungsmittel wie THF oder DMF sind entscheidend, um die Zersetzung des Hydrids zu verhindern. Die Reaktion muss unter einer inerten Atmosphäre durchgeführt werden, um Feuchtigkeit und Sauerstoff auszuschließen.
Protokoll 3: Allgemeine Vorgehensweise für die N-Alkylierung von Sulfonamiden
Vorsicht: Natriumhydrid reagiert heftig mit Wasser. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer Inertgasatmosphäre durchgeführt werden.
-
Materialien:
-
N-geschütztes N-(2-Aminoethyl)methansulfonamid-Derivat (z.B. das Produkt aus Protokoll 1 oder 2)
-
Natriumhydrid (NaH, 60% Dispersion in Mineralöl) (1.2 Äquivalente)
-
Alkyl- oder Benzylhalogenid (z.B. Iodmethan, Benzylbromid) (1.1 Äquivalente)
-
Wasserfreies THF
-
-
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie NaH (1.2 Äq.) in wasserfreiem THF in einem trockenen, mit Inertgas gespülten Kolben. Kühlen Sie die Suspension auf 0 °C.
-
Lösen Sie das Sulfonamid-Ausgangsmaterial (1.0 Äq.) in wasserfreiem THF und geben Sie es langsam zur NaH-Suspension.
-
Lassen Sie die Mischung 30 Minuten bei 0 °C und dann 30 Minuten bei Raumtemperatur rühren, um eine vollständige Deprotonierung sicherzustellen (Wasserstoffentwicklung wird beobachtet).
-
Kühlen Sie die Mischung wieder auf 0 °C und geben Sie das Alkylhalogenid (1.1 Äq.) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-18 Stunden, bis die Umsetzung vollständig ist (Überwachung mittels LC-MS).
-
Falls eine Schutzgruppe vorhanden ist, führen Sie den entsprechenden Entschützungsschritt durch.
-
-
Aufarbeitung und Reinigung:
-
Löschen Sie die Reaktion vorsichtig bei 0 °C durch langsame Zugabe von gesättigter wässriger Ammoniumchloridlösung.
-
Extrahieren Sie die Mischung mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und dampfen Sie sie im Vakuum ein.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
-
Charakterisierung:
-
Bestätigen Sie die Struktur mittels ¹H-NMR, ¹³C-NMR und HRMS. Das Verschwinden des N-H-Signals des Sulfonamids im ¹H-NMR ist ein deutlicher Indikator für eine erfolgreiche Reaktion.
-
Strategie des bioisosterischen Ersatzes
In fortgeschrittenen Stadien der Wirkstoffoptimierung kann die Sulfonamid-Gruppe selbst eine metabolische Schwachstelle darstellen. Eine bewährte Strategie ist der Ersatz durch einen nicht-hydrolysierbaren Bioisoster. Ein gem-Dimethylsulfon wurde erfolgreich als Ersatz für ein metabolisch labiles Sulfonamid eingesetzt, wobei die In-vitro-Potenz erhalten blieb und gleichzeitig die Bildung unerwünschter Metaboliten vermieden wurde.[6][7] Diese Strategie erfordert eine de-novo-Synthese, bietet aber einen eleganten Ausweg zur Lösung von Problemen der metabolischen Stabilität.
Modulation physikochemischer Eigenschaften
Jede durchgeführte Derivatisierung verändert die physikochemischen Eigenschaften des Moleküls. Diese Änderungen sind nicht zufällig, sondern können gezielt gesteuert werden, um die "Wirkstoffähnlichkeit" (drug-likeness) zu verbessern. Die folgende Tabelle zeigt hypothetische Daten, wie verschiedene R-Gruppen, die durch die oben genannten Protokolle eingeführt wurden, wichtige Parameter beeinflussen.
| Derivat-ID | R¹-Gruppe (an Amin) | R²-Gruppe (an Sulfonamid) | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Start | H | H | 138.19 | -1.2 | 89.8 | 3 | 4 |
| D-01 | Acetyl (-COCH₃) | H | 180.23 | -1.1 | 102.1 | 2 | 4 |
| D-02 | Benzoyl (-COPh) | H | 242.30 | 0.5 | 102.1 | 2 | 4 |
| D-03 | Benzyl (-CH₂Ph) | H | 228.32 | 0.8 | 80.6 | 2 | 4 |
| D-04 | Benzoyl (-COPh) | Methyl (-CH₃) | 256.33 | 0.9 | 79.9 | 1 | 4 |
HBD: Wasserstoffbrückendonoren, HBA: Wasserstoffbrückenakzeptoren, TPSA: Topologische polare Oberfläche, cLogP: berechneter Logarithmus des Octanol-Wasser-Verteilungskoeffizienten.
Analyse der Tabelle:
-
Die Acylierung (D-01, D-02) erhöht das Molekulargewicht und die Polarität (TPSA), während die Anzahl der H-Donoren reduziert wird.
-
Die reduktive Aminierung (D-03) erhöht die Lipophilie (cLogP) stärker als die Acylierung.
-
Die N-Alkylierung des Sulfonamids (D-04) reduziert die Anzahl der H-Donoren weiter, was die Membranpermeabilität verbessern kann, und erhöht die Lipophilie.
Allgemeiner Arbeitsablauf für die Wirkstoffentdeckung
Der Prozess der Derivatisierung ist ein iterativer Zyklus aus Synthese, Reinigung, Charakterisierung und biologischer Testung.
Abbildung 2: Iterativer Arbeitsablauf von der Synthese bis zur Lead-Optimierung.
Schlussfolgerung
N-(2-Aminoethyl)methansulfonamid ist ein außergewöhnlich nützliches Grundgerüst für die systematische Wirkstoffentdeckung. Die vorgestellten Protokolle für die Derivatisierung am primären Amin und am Sulfonamid-Stickstoff bieten robuste und reproduzierbare Methoden zur Erzeugung von diversen chemischen Bibliotheken. Durch ein tiefgreifendes Verständnis der Kausalität hinter den experimentellen Entscheidungen und eine sorgfältige Analyse der physikochemischen Eigenschaften der resultierenden Derivate können Forschende die Entwicklung von Molekülen mit optimierten pharmakologischen Profilen gezielt steuern.
Referenzen
-
The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. Verfügbar unter: [Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central. Verfügbar unter: [Link]
-
Sulphonamide Bioisosteres. Cambridge MedChem Consulting. Verfügbar unter: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Heliyon. Verfügbar unter: [Link]
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. PPH 308: MEDICINAL CHEMISTRY - II. Verfügbar unter: [Link]
-
Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. (2022). YouTube. Verfügbar unter: [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2020). Future Medicinal Chemistry. Verfügbar unter: [Link]
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Med.chem sulfonamides. (2015). Slideshare. Verfügbar unter: [Link]
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Bioisosterism. Drug Design Org. Verfügbar unter: [Link]
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- 7. Sulphonamide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: N-(2-Aminoethyl)methanesulfonamide as a Versatile Scaffold for Sulfonamide-Based Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[1] The strategic selection of molecular building blocks is critical for developing novel sulfonamide-based therapeutics with desired potency, selectivity, and pharmacokinetic profiles. This guide focuses on N-(2-Aminoethyl)methanesulfonamide, a versatile and commercially available scaffold, detailing its strategic application in drug discovery. We provide an in-depth analysis of its chemical properties, a rationale for its use, detailed protocols for the synthesis of derivative libraries, and methodologies for downstream biological evaluation, with a specific focus on the inhibition of carbonic anhydrase, a well-established sulfonamide target.[2][3][4][5][6]
Introduction: The Strategic Value of N-(2-Aminoethyl)methanesulfonamide
N-(2-Aminoethyl)methanesulfonamide is a bifunctional molecule that serves as an excellent starting point for the synthesis of diverse sulfonamide libraries. Its structure incorporates three key features that medicinal chemists can exploit:
-
A Reactive Primary Amine: The terminal amino group (-NH2) provides a nucleophilic handle for facile reaction with a wide range of electrophiles, most commonly sulfonyl chlorides (R-SO2Cl), to form the core sulfonamide linkage.[7][8]
-
A Flexible Ethylene Linker: The -(CH2)2- chain offers conformational flexibility, allowing the molecule to adopt optimal orientations within a biological target's binding site. This linker can be modified to tune solubility and cell permeability.
-
A Terminal Methanesulfonamide Group: The CH3SO2NH- moiety is a potent hydrogen bond donor and can participate in critical electrostatic interactions with protein residues.[9] Its presence can significantly enhance aqueous solubility and modulate the overall physicochemical properties of the final compound.[10]
These combined features make N-(2-Aminoethyl)methanesulfonamide an ideal scaffold for generating libraries of compounds aimed at various biological targets known to be modulated by sulfonamides, such as carbonic anhydrases, kinases, and proteases.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 83019-89-0 (for HCl salt) | [10] |
| Molecular Formula | C3H10N2O2S · HCl | [10] |
| Molecular Weight | 174.65 g/mol | [10] |
| Appearance | Brown to yellow solid | [10] |
| Solubility | Excellent solubility in water | [10] |
| Storage | Store at 0-8°C | [10] |
General Synthetic Strategy & Protocol
The most common and straightforward approach to utilizing this scaffold is the reaction of its primary amine with an appropriately substituted sulfonyl chloride in the presence of a non-nucleophilic base.[7][8] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the sulfonyl chloride partner, making it ideal for library synthesis.
General Reaction Scheme
Caption: General synthesis of a sulfonamide derivative.
Protocol 2.1: Synthesis of a Representative Sulfonamide Derivative
This protocol describes a general, self-validating procedure for the synthesis of a novel sulfonamide from N-(2-Aminoethyl)methanesulfonamide hydrochloride and a generic aromatic sulfonyl chloride.
A. Materials and Reagents
-
N-(2-Aminoethyl)methanesulfonamide hydrochloride (1.0 eq)
-
Aromatic sulfonyl chloride of choice (1.05 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
B. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-(2-Aminoethyl)methanesulfonamide hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. The hydrochloride salt will react with one equivalent of the base, and the second equivalent will act as an acid scavenger for the subsequent reaction. Stir for 10-15 minutes.
-
Sulfonyl Chloride Addition: Dissolve the aromatic sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0°C.
-
Reaction Monitoring (Trustworthiness Checkpoint): Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. This ensures the reaction has gone to completion, preventing unnecessary purification challenges.
-
Aqueous Workup: Quench the reaction by adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization (Validation Checkpoint): Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine purity (typically >95% for biological screening).
-
Application Focus: Development of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide drugs used in treating glaucoma, epilepsy, and some cancers.[5][11] The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group. By using N-(2-Aminoethyl)methanesulfonamide, we can generate derivatives where a larger, more complex moiety (R-SO2NH-) interacts with the enzyme active site, while the terminal methanesulfonamide can be tailored to interact with surface residues or improve physicochemical properties.
Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol provides a robust method to screen newly synthesized compounds for their ability to inhibit CA activity, based on the enzyme's esterase activity.[11] Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[11][12]
A. Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II), from erythrocytes (e.g., Sigma-Aldrich)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[11]
-
Substrate: p-Nitrophenyl acetate (p-NPA), stock solution in acetonitrile or DMSO[11]
-
Test Compounds (synthesized sulfonamides) and Acetazolamide (positive control), stock solutions in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[11]
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a working solution of hCA II in cold Assay Buffer.
-
Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in Assay Buffer containing a small, consistent percentage of DMSO (e.g., 1%).
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer.
-
Vehicle Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the hCA II working solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[11][12]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.[11]
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Example Data Presentation
| Compound ID | Scaffold Core | R-Group (from R-SO₂Cl) | IC₅₀ (nM) vs. hCA II |
| AZA | N/A (Control) | N/A | 12.1 |
| EX-01 | N-(2-Aminoethyl)methanesulfonamide | 4-Fluorophenyl | 85.3 |
| EX-02 | N-(2-Aminoethyl)methanesulfonamide | 2-Thiophenyl | 45.7 |
| EX-03 | N-(2-Aminoethyl)methanesulfonamide | 5-Indolyl | 22.9 |
Drug Development Workflow & Advanced Considerations
The development process is an iterative cycle of design, synthesis, and testing. N-(2-Aminoethyl)methanesulfonamide is a starting point for the "Library Synthesis" phase.
Workflow Diagram
Caption: Iterative workflow for sulfonamide drug discovery.
Expert Insights & Troubleshooting
-
Causality in Reagent Choice: The use of 2.2 equivalents of a tertiary amine base like Et3N is critical. The first equivalent neutralizes the HCl salt of the starting material, liberating the free amine. The second equivalent scavenges the HCl generated during the sulfonamide bond formation, driving the reaction to completion.
-
Side Reactions: If the R-group on the sulfonyl chloride contains a nucleophilic moiety (e.g., another amine or a phenol), protection-deprotection steps may be necessary to avoid undesired side reactions.
-
Solubility Challenges: While the methanesulfonamide group aids solubility, highly lipophilic R-groups can still result in final compounds with poor aqueous solubility. If this occurs during synthesis (precipitation) or testing, consider using more polar reaction solvents (e.g., DMF) or modifying the linker to include more polar functionality.
-
Self-Validation in Protocols: Each protocol includes critical checkpoints. In synthesis, reaction monitoring via TLC/LC-MS validates that the reaction is complete before proceeding to workup, saving time and resources. In biological assays, the inclusion of a known inhibitor like Acetazolamide as a positive control validates that the assay is performing correctly.
References
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Supuran, C. T., et al. (2004). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry. [Link]
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Vullo, D., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Kallu, J., et al. (2022). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]
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Brough, P. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
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Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Guler, O. O., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants. Journal of Biochemical and Molecular Toxicology. [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
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ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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Journet, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
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ResearchGate. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents. PubMed. [Link]
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Expert Opinion on Therapeutic Patents. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Taylor & Francis Online. [Link]
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PubChem. (n.d.). 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. National Center for Biotechnology Information. [Link]
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Pokrovsky, A. G., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC - NIH. [Link]
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AA Blocks. (n.d.). N-(2-aminoethyl)-N-(2-methoxyethyl)methanesulfonamide. AA Blocks. [Link]
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LookChem. (n.d.). N-(2-AMINOETHYL)METHANESULFONAMIDE. LookChem. [Link]
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Kaluthanthiri, D., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]
-
Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. [Link]
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PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Aslam, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Cell-based assay protocol using N-(2-Aminoethyl)methanesulfonamide derivatives
Topic: High-Throughput Screening of N-(2-Aminoethyl)methanesulfonamide (AEMS) Derivatives Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The methanesulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] This document provides a comprehensive guide for researchers on establishing a robust cell-based assay cascade to characterize the biological activity of novel N-(2-Aminoethyl)methanesulfonamide (AEMS) derivatives. We move beyond a simple recitation of steps to provide the underlying scientific rationale for key methodological choices, ensuring that the protocols serve as a self-validating system for generating reproducible and meaningful data. The guide details protocols for primary cytotoxicity screening, secondary apoptosis confirmation, and tertiary mechanism-of-action studies focused on a common signaling pathway.
The Scientific Rationale: Why Use Cell-Based Assays for AEMS Derivatives?
While traditional biochemical assays are excellent for measuring the direct interaction between a compound and a purified target protein, they lack biological context.[2] Cell-based assays provide a more physiologically relevant environment, offering critical insights into a compound's behavior in a living system.[3][4] This is paramount for screening AEMS derivatives, as the ultimate therapeutic value depends not just on target binding, but also on factors like cell permeability, metabolic stability, and potential off-target effects.[2][5]
This protocol series is designed as a tiered screening funnel, starting with a broad assessment of cell health and progressively narrowing the focus to specific cellular mechanisms.
Figure 1: Tiered workflow for characterizing AEMS derivatives.
Foundational Best Practices: Ensuring Data Integrity
Reproducibility is the bedrock of scientific integrity. Before initiating any specific assay, adherence to best practices in cell culture is non-negotiable.
-
Cell Line Integrity: Always obtain cell lines from a reputable source (e.g., ATCC). Upon receipt, perform authentication via Short Tandem Repeat (STR) analysis and test for mycoplasma contamination, as it can profoundly alter experimental results.[6][7] Quarantine all new cell lines until their integrity is confirmed.[6]
-
Aseptic Technique: Work in a certified biological safety cabinet, regularly decontaminate surfaces with 70% alcohol, and handle only one cell line at a time to prevent cross-contamination.[8][9] The routine use of antibiotics is discouraged as it can mask low-level infections.[8]
-
Compound Handling: Prepare a high-concentration stock solution of each AEMS derivative in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final solvent concentration in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Protocol I: Primary Screening for Cytotoxicity via MTT Assay
This initial screen identifies which AEMS derivatives exhibit cytotoxic or anti-proliferative effects and at what concentrations.
Principle of the Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are insoluble in aqueous solutions.[11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]
Detailed Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the AEMS derivatives in complete culture medium. It is crucial to also prepare a "vehicle control" containing the same final concentration of solvent (e.g., DMSO) used for the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.[11]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[12][13] This solution should be filter-sterilized and protected from light.[10]
-
Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[11][12]
-
Incubate for 3-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[11]
-
Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[11]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11][13]
-
Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11][13]
-
Data Analysis
The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then used to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each active compound.
| Compound | IC50 (µM) after 48h | Max Inhibition (%) |
| AEMS-001 | 7.8 | 95.2 |
| AEMS-002 | > 100 | 10.5 |
| AEMS-003 | 15.2 | 88.9 |
| Doxorubicin (Control) | 0.9 | 98.1 |
| Table 1: Example cytotoxicity data for AEMS derivatives in a cancer cell line. |
Protocol II: Confirming Apoptosis via Caspase-3 Activity Assay
If a compound reduces cell viability, a key mechanistic question is whether it induces apoptosis (programmed cell death). Caspase-3 is a critical executioner caspase in the apoptotic pathway.[15]
Principle of the Assay
This assay utilizes a specific peptide substrate for caspase-3, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric (p-nitroaniline, pNA) or luminescent (aminoluciferin) reporter.[16][17][18] When activated caspase-3 in the cell lysate cleaves the DEVD sequence, the reporter molecule is released, generating a signal that can be quantified.[17][18]
Detailed Protocol (Colorimetric)
-
Cell Treatment and Lysis:
-
Seed and treat cells in a 6-well plate with AEMS derivatives at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).
-
Harvest the cells (both adherent and floating) and wash with ice-cold PBS.
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 50 µL of chilled cell lysis buffer.[15]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample lysate.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of your lysate to ensure equal loading.
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing DTT) to each well.[15]
-
Add 45 µL of your cell lysate (containing 50-200 µg of protein) to the wells.[15]
-
To start the reaction, add 5 µL of the DEVD-pNA (4 mM) substrate to each well.[15]
-
Include a blank control (lysis buffer, reaction buffer, and substrate) and an inhibited control (lysate from treated cells plus a caspase-3 inhibitor).[19]
-
-
Measurement:
Data Analysis
The increase in caspase-3 activity is expressed as a fold change relative to the vehicle-treated control cells after normalizing for protein concentration.
| Treatment | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| AEMS-001 (7.8 µM) | 4.2 |
| AEMS-001 (15.6 µM) | 7.9 |
| Staurosporine (1 µM) | 10.5 |
| Table 2: Example apoptosis induction data for AEMS-001. |
Protocol III: Investigating Mechanism of Action via Western Blot
To delve deeper into the mechanism, we can investigate the effect of AEMS derivatives on specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 branch, is a common regulator of cell proliferation and survival, making it a relevant target for anticancer agents.[20][21]
Figure 2: Simplified MAPK/ERK signaling cascade.
Principle of the Assay
Western blotting uses SDS-PAGE to separate proteins from a cell lysate by molecular weight.[22] The proteins are then transferred to a membrane and probed with primary antibodies specific to a target protein (e.g., total ERK1/2) and its phosphorylated, active form (p-ERK1/2).[20] A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection, revealing the relative abundance of the target proteins.[22] A decrease in the p-ERK/total ERK ratio upon treatment would suggest pathway inhibition.
Detailed Protocol
-
Lysate Preparation:
-
Treat cells with the AEMS derivative as in the caspase assay.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 min at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes at 95°C.[20]
-
Load samples onto a polyacrylamide gel (e.g., 10%) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000) for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Crucial Step: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading.
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Cusabio. (2016). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link]
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Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]
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EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 151-163). Humana Press. Retrieved from [Link]
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Borkovich, K. A. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology (Vol. 638, pp. 129-141). Humana Press. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
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DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245-248. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Biological activities of sulfonamides. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-aminoethyl)-N-butylethanesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules, 27(15), 4983. Retrieved from [Link]
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PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in N-(2-Aminoethyl)methanesulfonamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common failure points, and provide robust, field-proven protocols to enhance the success of your experiments.
Section 1: The Core Reaction - Mechanism and Key Challenges
The synthesis of N-(2-Aminoethyl)methanesulfonamide is most commonly achieved through the nucleophilic substitution reaction between methanesulfonyl chloride (MSC) and a significant excess of ethylenediamine (EDA). While straightforward in principle, the reaction's success is governed by the careful management of stoichiometry and reaction conditions to prevent common side reactions.
The primary mechanism involves the nucleophilic attack of one of the primary amino groups of ethylenediamine on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically scavenged by a base, to form the desired sulfonamide.[1]
Primary Reaction Pathway
Caption: Desired reaction for monosulfonylation of ethylenediamine.
The most significant challenge leading to low yield is the potential for a second reaction. The product, N-(2-Aminoethyl)methanesulfonamide, still possesses a free primary amine, which can act as a nucleophile and react with another molecule of methanesulfonyl chloride. This results in the formation of the highly stable and often insoluble N,N'-bis(methylsulfonyl)ethylenediamine byproduct.
Major Competing Side Reaction
Caption: Undesired pathway leading to the disubstituted byproduct.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to low yield.
Q1: My final yield is extremely low, and the crude product is a difficult-to-purify mixture. Where should I start my investigation?
A1: A low yield with a complex product mixture points to several simultaneous issues, primarily poor control over reaction selectivity and reagent stability. The following flowchart provides a systematic approach to diagnosing the root cause.
Caption: Logical workflow for troubleshooting low synthesis yield.
Begin by checking for the presence of the N,N'-bis(methylsulfonyl)ethylenediamine byproduct (see Q2). If that is the main issue, focus on reaction stoichiometry and addition rate. If you see significant unreacted starting amine, consider if your methanesulfonyl chloride has degraded or if the amine has been rendered non-nucleophilic (see Q3).
Q2: I've isolated a large quantity of a white solid that is poorly soluble in my workup and purification solvents. What is it and how can I prevent it?
A2: This is almost certainly the N,N'-bis(methylsulfonyl)ethylenediamine byproduct. Its symmetrical structure often leads to higher crystallinity and lower solubility compared to the desired monosubstituted product. Its formation is a direct result of the desired product successfully competing with the starting ethylenediamine for the methanesulfonyl chloride reagent.
Causality: This occurs when the local concentration of methanesulfonyl chloride is too high relative to the concentration of ethylenediamine.
Prevention Strategies:
-
Increase Stoichiometric Excess of EDA: A large excess of ethylenediamine (typically 5 to 10 equivalents) statistically favors the reaction of methanesulfonyl chloride with an unreacted EDA molecule rather than with the already-formed product.
-
Slow, Controlled Addition: Add the methanesulfonyl chloride dropwise to a vigorously stirred solution of ethylenediamine. This maintains a low local concentration of the limiting reagent (MSC) and ensures it is more likely to encounter the abundant EDA.[2][3]
-
Low Temperature: Performing the addition at low temperatures (0 °C to -15 °C) moderates the reaction rate, further preventing localized "hot spots" where the disubstitution reaction can dominate.[2]
Q3: My reaction stalls, and analysis shows a large amount of unreacted ethylenediamine, even after extended reaction times. What is happening?
A3: This common issue typically points to one of two problems: inactivation of your amine nucleophile or decomposition of your sulfonyl chloride electrophile.
-
Amine Inactivation (Protonation): The reaction of an amine with methanesulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[1] This acid will readily react with a basic amine (like the unreacted EDA or the product) to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.
-
Solution: Ensure you are using a sufficient excess of ethylenediamine. In this synthesis, the excess EDA serves as both a reactant and the base required to neutralize the generated HCl. A minimum of 2 equivalents is required mechanistically, but a larger excess (5-10 eq.) is recommended to also suppress disubstitution.
-
-
Reagent Decomposition (Hydrolysis): Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form methanesulfonic acid, which is unreactive toward the amine.[4] This can occur if your solvent, glassware, or ethylenediamine contains residual moisture.
-
Solution: Always use anhydrous solvents (e.g., distilled DCM or THF).[1][3] Ensure all glassware is oven- or flame-dried before use. If possible, handle methanesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). Using high-purity MSC with low moisture content (<0.05%) is critical for reproducibility.[4]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of ethylenediamine to methanesulfonyl chloride?
-
While the stoichiometric requirement is 2:1 (amine:sulfonyl chloride) to account for the acid byproduct, a ratio of 5:1 to 10:1 is highly recommended to effectively suppress the formation of the N,N'-bis(methylsulfonyl)ethylenediamine byproduct and maximize the yield of the desired product.
-
-
Q2: What is the best solvent for this reaction?
-
Q3: How critical is temperature control?
-
Very critical. The addition of methanesulfonyl chloride should be performed at a reduced temperature, typically between 0 °C and -15 °C.[2] This helps control the exothermic nature of the reaction and improves selectivity for the mono-adduct by slowing the rate of the competing disubstitution reaction. After the addition is complete, the reaction can often be allowed to slowly warm to room temperature.
-
-
Q4: How can I monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is an effective method. Use a polar solvent system (e.g., DCM:Methanol 9:1 with a small amount of ammonium hydroxide) to visualize the consumption of MSC and the formation of the more polar amine products. Staining with ninhydrin can help visualize the amine spots. HPLC or GC can also be used for more quantitative analysis.[1]
-
-
Q5: What is the most effective purification strategy?
-
Purification can be challenging. After the reaction, a common workup involves removing the excess ethylenediamine and its hydrochloride salt via aqueous extraction or by evaporating the solvent and triturating the residue. The crude product, which may contain both the desired product and the disubstituted byproduct, can often be purified by silica gel column chromatography. Alternatively, converting the product to its hydrochloride salt can facilitate purification through crystallization, as the salt may have different solubility properties than the impurities.[5][6]
-
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of N-(2-Aminoethyl)methanesulfonamide by incorporating the best practices discussed above.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| EDA:MSC Molar Ratio | 8 : 1 | Suppresses disubstitution; acts as HCl scavenger. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents MSC hydrolysis.[3] |
| Temperature | 0 °C during addition | Controls exotherm and improves selectivity.[2] |
| MSC Addition Rate | Slow, dropwise over 1-2 hours | Maintains low local MSC concentration. |
| Atmosphere | Nitrogen or Argon | Prevents exposure of MSC to atmospheric moisture. |
Step-by-Step Methodology
1. Materials & Reagents:
-
Ethylenediamine (EDA), anhydrous (≥99%)
-
Methanesulfonyl chloride (MSC), (≥99.5%)[4]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (approx. 40 mL per 10 mmol of MSC).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add ethylenediamine (8.0 eq.) to the cooled DCM with vigorous stirring.
3. Reaction Procedure:
-
In a separate, dry dropping funnel, prepare a solution of methanesulfonyl chloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per 10 mmol of MSC).
-
Add the MSC solution dropwise to the stirred ethylenediamine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature and stir overnight.
4. Work-up & Isolation:
-
Cool the reaction mixture again to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining HCl salts.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.
5. Purification:
-
The crude product can be purified by silica gel column chromatography. A gradient elution system starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is often effective. Adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to the mobile phase can prevent the product from streaking on the silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain N-(2-Aminoethyl)methanesulfonamide.
References
-
Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. National Institutes of Health (NIH). Available from: [Link]
- US10450267B2 - Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide). Google Patents.
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available from: [Link]
- Method of preparing methane sulfonamide and its derivatives. Google Patents.
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available from: [Link]
- CN102432519A - Preparation method of 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide. Google Patents.
-
Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Available from: [Link]
-
Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. Available from: [Link]
- CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof. Google Patents.
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available from: [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central. Available from: [Link]
-
Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. PrepChem.com. Available from: [Link]
-
Improving Dye Intermediate Quality with Methanesulfonyl Chloride. HoriazonChemical. Available from: [Link]
- US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
- US5866719A - Process for the purification of an aminoalcohol. Google Patents.
Sources
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- 2. US10450267B2 - Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide) - Google Patents [patents.google.com]
- 3. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. prepchem.com [prepchem.com]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Side reactions of N-(2-Aminoethyl)methanesulfonamide in solution
Welcome to the technical support guide for N-(2-Aminoethyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and stability issues encountered when working with this compound in solution. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity and success of your experiments.
Introduction
N-(2-Aminoethyl)methanesulfonamide is a versatile primary amine and sulfonamide-containing molecule. Its bifunctional nature makes it a useful building block in medicinal chemistry and materials science.[1] However, this same reactivity profile can lead to specific side reactions and degradation pathways in solution. Understanding these potential issues is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the most common challenges and provides expert-backed solutions.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying chemistry and providing actionable protocols.
Question 1: My reaction yield is low, and I'm observing a significant, non-polar byproduct by TLC/LC-MS. What is it?
Answer: The most probable cause is an E2 (bimolecular elimination) reaction , which forms the unwanted byproduct, N-vinylmethanesulfonamide .
Causality & Expertise: N-(2-Aminoethyl)methanesulfonamide contains a primary amine, which can act as a nucleophile in desired SN2 reactions. However, under basic conditions, any base present (including another molecule of the amine itself, or a basic nucleophile) can abstract a proton from the carbon adjacent to the sulfonamide nitrogen. This initiates an elimination cascade, especially if the sulfonamide group is part of a leaving group in a preceding step (e.g., from a bromo- or tosyloxy-ethyl precursor). This side reaction is particularly favored at elevated temperatures.[2]
Diagram: SN2 vs. E2 Competition
Caption: Logical flow of SN2 vs. E2 side reactions.
Data Summary: Optimizing for Substitution over Elimination
| Parameter | To Favor Desired SN2 Reaction | To Minimize E2 Side Reaction | Rationale |
| Temperature | Low (e.g., 0°C to RT) | Avoid elevated temperatures | Elimination has a higher activation energy and is more favored at higher temperatures.[2] |
| Base/Nucleophile | Strong, non-bulky nucleophile that is a weak base (e.g., Azide) | Avoid strong, bulky bases (e.g., t-butoxide) | Strong bases preferentially abstract protons, driving the E2 pathway.[2] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Avoid Polar Protic solvents if using a strong base | Polar aprotic solvents enhance nucleophilicity without solvating the base as strongly, favoring SN2.[3] |
Validated Protocol: Minimizing E2 Elimination
-
Setup: Use an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with moisture.[2]
-
Solvent & Reagent: Dissolve your substrate in an anhydrous polar aprotic solvent (e.g., DMF).
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Nucleophile Addition: Add your nucleophile (ideally one that is a weak base) dropwise to the solution. If the nucleophile is also a strong base, use it sparingly (e.g., 1.05 equivalents).
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature while monitoring its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction carefully, typically by adding cold water or a saturated ammonium chloride solution.
Question 2: My LC-MS analysis shows a peak with a mass corresponding to my starting material minus 18 Da (loss of H₂O). What is this impurity?
Answer: This observation strongly suggests the formation of a cyclic impurity, 1,2,5-thiadiazolidine 1,1-dioxide , via intramolecular cyclization.
Causality & Expertise: The N-(2-Aminoethyl)methanesulfonamide structure contains a primary amine nucleophile and an electrophilic sulfur center in the sulfonamide group. Under certain conditions (e.g., heating, presence of a coupling agent, or catalysis), the terminal amino group can perform an intramolecular nucleophilic attack on the sulfur atom, displacing the sulfonamide NH proton and, after rearrangement and loss of water, forming a stable five-membered ring known as a sultam. This type of cyclization is a known reaction pathway for related sulfonamide structures.[4][5]
Diagram: Intramolecular Cyclization Pathway
Caption: Pathway for intramolecular cyclization.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Avoid prolonged heating of solutions containing N-(2-Aminoethyl)methanesulfonamide, especially in the absence of other reagents that would protect or react with the primary amine.
-
pH Control: Maintain a neutral or slightly acidic pH if possible. Basic conditions can deprotonate the sulfonamide nitrogen, potentially making the sulfur more susceptible to attack, while acidic conditions will protonate the primary amine, rendering it non-nucleophilic and preventing this side reaction.
-
Protecting Groups: If the primary amine is not the desired reactive site in your scheme, consider using a suitable protecting group (e.g., Boc, Cbz) to prevent its intramolecular reactivity.
Question 3: My compound appears to be degrading during storage in an aqueous buffer. What is the likely cause?
Answer: The likely cause is the hydrolysis of the sulfonamide (S-N) bond.
Causality & Expertise: While sulfonamide bonds are generally more stable to hydrolysis than amide or ester bonds, they are not inert.[6] Hydrolysis can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature. The degradation pathway involves nucleophilic attack of water or hydroxide ion on the sulfur atom, leading to the cleavage of the S-N bond to yield methanesulfonic acid and ethylenediamine.[7][8]
Troubleshooting & Stability Protocol:
-
Optimal Storage: For long-term storage, keep the compound as a solid at low temperatures (e.g., 4°C or -20°C) and protected from moisture.
-
Solution Preparation: Prepare aqueous solutions fresh for each experiment. If a stock solution is necessary, conduct a small-scale stability study.
-
Protocol for a Quick Stability Study:
-
Prepare small aliquots of your compound in the intended buffer(s) (e.g., pH 4, 7, and 9).
-
Store them at the intended experimental temperature and at an accelerated condition (e.g., 40°C).
-
Analyze the samples by HPLC or LC-MS at set time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Quantify the appearance of degradation products (methanesulfonic acid or ethylenediamine) or the disappearance of the parent compound to determine the optimal buffer and temperature conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary reactive sites on N-(2-Aminoethyl)methanesulfonamide?
-
A1: The molecule has two main reactive sites: the primary amine (-NH2) , which is a potent nucleophile and a weak base, and the sulfonamide group (SO₂NH) , where the sulfur atom is electrophilic. The protons on both nitrogens are also acidic and can be abstracted by strong bases.
-
-
Q2: I need to perform a reaction with an aldehyde. What should I expect?
-
A2: The primary amine will readily react with aldehydes and ketones to form an imine (a compound containing a C=N double bond) and water.[9][10] This is typically a reversible reaction. To drive it to completion, you may need to remove the water that is formed (e.g., using a Dean-Stark apparatus or molecular sieves).
-
-
Q3: What are common impurities that might be present in a commercial sample?
-
A3: Depending on the synthetic route, common impurities could include residual starting materials or byproducts from synthesis. For instance, if synthesized from β-phenethylamine, you might find related aromatic compounds.[11][12] Other potential impurities include oligomers formed by intermolecular reactions or byproducts from elimination or cyclization as described above. Always consult the supplier's Certificate of Analysis.
-
-
Q4: Can this compound act as a catalyst?
-
A4: Yes, in some contexts. The weakly acidic sulfonamide proton allows related molecules like methanesulfonamide to act as general acid catalysts in certain reactions, such as Sharpless dihydroxylations.[13] While less common, this catalytic activity should be considered if unexpected reaction acceleration is observed.
-
References
- CN102432519A - Preparation method of 3- (2-aminoethyl) -N-methyl-1H-indole-5-methanesulfonamide.
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.
-
Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines . PMC - NIH. [Link]
-
Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide . PrepChem.com. [Link]
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations . Organic Chemistry Portal. [Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction . PMC - NIH. [Link]
-
Method for synthesizing 4-(2-aminoethyl)benzsulfamide . Eureka | Patsnap. [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group . Chemical Communications (RSC Publishing). [Link]
-
Reactions of amino compounds with aldehydes and ketones . ResearchGate. [Link]
-
Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor . PubMed. [Link]
-
Aldehydes and Ketones - Oxygen Containing Compounds . MCAT Review. [Link]
-
Hydrolysis of some N-alkylmaleimides . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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- 4. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. mcat-review.org [mcat-review.org]
- 11. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 12. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]
- 13. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
Technical Support Center: N-(2-Aminoethyl)methanesulfonamide Purification
Welcome to the Technical Support Center for N-(2-Aminoethyl)methanesulfonamide purification. This guide provides in-depth troubleshooting for common challenges encountered during the purification of this highly polar, bifunctional molecule. The information is structured in a question-and-answer format to directly address practical issues faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My final product of N-(2-Aminoethyl)methanesulfonamide is discolored (e.g., yellow, brown). What is the likely cause and how can I resolve this?
A1: Discoloration is a frequent issue when working with amino compounds and is often indicative of oxidation or the presence of polymeric impurities.[1] Amines, including N-(2-Aminoethyl)methanesulfonamide, are susceptible to oxidation, a process that can be accelerated by exposure to air and light.[1]
Causality: The primary amino group in the molecule is a key site for oxidation, which can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: To minimize oxidation, conduct the synthesis and all subsequent purification steps under an inert atmosphere, such as nitrogen or argon.[1]
-
Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1][2]
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
Caution: Activated charcoal can also adsorb some of your desired product, potentially leading to a slight decrease in yield.[2]
-
Q2: I'm experiencing low yield after recrystallization. What are the common pitfalls?
A2: Low recovery from recrystallization is a frequent problem that can often be traced back to suboptimal solvent selection or procedural errors.
Troubleshooting Steps:
-
Excessive Solvent: Using too much solvent will cause a significant portion of your product to remain in the mother liquor upon cooling.[3] The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to reach the saturation point.[3]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, ethanol or mixtures like ethanol-water or isopropanol-water are often effective.[2][4]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the product to precipitate as an oil.[3] Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[3][5]
-
Product Loss During Washing: Washing the collected crystals with a solvent in which they are soluble will result in product loss.[3] Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4] This is often due to a high concentration of impurities, an inappropriate solvent, or cooling the solution too quickly.[3][4]
Causality: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid at the recrystallization temperature.[3]
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add more hot solvent and allow it to cool more slowly.[2][4]
-
Slow Down Cooling: Gradual cooling is crucial. Let the solution cool to room temperature undisturbed before moving it to a colder environment.[2]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure N-(2-Aminoethyl)methanesulfonamide to encourage crystal formation.[4]
-
Change Solvent System: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system.[4][5]
-
Pre-Purification: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[3]
Advanced Purification Strategies
Q4: Recrystallization is not providing the desired purity. What other techniques can I use for N-(2-Aminoethyl)methanesulfonamide?
A4: Due to its high polarity and the presence of a basic amino group, N-(2-Aminoethyl)methanesulfonamide can be challenging to purify by standard methods. Column chromatography is a powerful alternative, but requires careful consideration of the stationary and mobile phases.
Column Chromatography Workflow
Caption: Column Chromatography Decision Workflow
Detailed Protocols:
-
Normal Phase Chromatography (Silica Gel):
-
Challenge: The acidic nature of silica can lead to strong interactions with the basic amine, causing streaking, poor separation, and yield loss.[6]
-
Solution: To counteract this, add a small amount of a volatile base, like ammonium hydroxide or triethylamine, to the mobile phase.[6] A common mobile phase for polar amines is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.[7]
-
Protocol:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.1% NH4OH).
-
Pour the slurry into the column and allow it to pack.
-
Dissolve the crude N-(2-Aminoethyl)methanesulfonamide in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of increasing methanol concentration.
-
Collect fractions and analyze for the presence of the desired product using an appropriate analytical technique like TLC or LC-MS.
-
-
-
Reverse Phase Chromatography (C18):
-
Application: This technique is suitable for polar, water-soluble compounds.[8]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.[9]
-
Protocol: The general procedure is similar to normal phase chromatography, but with the C18 stationary phase and an aqueous/organic mobile phase.
-
-
Alumina Chromatography:
-
Advantage: Basic alumina can be a good alternative to silica for the purification of basic compounds as it minimizes the acid-base interactions that cause issues on silica.[8]
-
Q5: How can I assess the purity of my final N-(2-Aminoethyl)methanesulfonamide product?
A5: A combination of analytical techniques is often necessary to accurately determine the purity of your compound.
| Analytical Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative purity assessment, detection of non-volatile impurities.[10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass detection. | Confirms the molecular weight of the desired product and helps identify impurities.[10][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Useful for detecting residual solvents and volatile impurities.[11][12] |
Purity Assessment Workflow
Caption: Purity Assessment Workflow
Stability and Storage
Q6: What are the recommended storage conditions for N-(2-Aminoethyl)methanesulfonamide?
-
Temperature: Storage at low temperatures (e.g., 4 °C or -20 °C) in a sealed container is recommended to slow down potential degradation.[13]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark place.[13]
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, as absorbed water can affect the physical stability of solid compounds.[14]
References
- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
AA Blocks. (n.d.). N-(2-aminoethyl)-N-(2-methoxyethyl)methanesulfonamide. Retrieved from [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of [3-[2-(Dimethylamino)ethyl]-2-[[ [3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl] -N-methylmethanesulfonamide — The Main Sumatriptane Impurity. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
-
PubMed. (2020). The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Amine Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Eliminating pharmaceutical impurities: Recent advances in detection techniques. Retrieved from [Link]
-
PubMed Central. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Technical Support Center: Preventing Protein Aggregation after Modification with Amine-Reactive Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding protein aggregation following chemical modification with amine-reactive reagents, such as N-(2-Aminoethyl)methanesulfonamide (AEMSA) and other N-hydroxysuccinimide (NHS) esters. Our goal is to equip you with the scientific rationale and practical protocols to overcome this common challenge in bioconjugation.
Section 1: Understanding the "Why": Root Causes of Aggregation
Before troubleshooting, it's crucial to understand the mechanisms that can lead to protein aggregation after modification of primary amines (typically the ε-amino group of lysine residues and the N-terminus). Chemical modification, while essential for creating protein conjugates, can inadvertently destabilize your protein.
Q1: Why is my protein aggregating after I've labeled it with an amine-reactive reagent like AEMSA?
Protein aggregation post-labeling is a frequent issue stemming from several interrelated factors that alter the delicate balance of forces maintaining the protein's native, soluble structure.[1]
-
Alteration of Surface Charge: Primary amines on the protein surface are typically positively charged at neutral pH. Amine-reactive reagents neutralize this charge by forming a stable amide bond.[2] This change in the net charge of the protein can reduce electrostatic repulsion between protein molecules, making them more likely to associate and aggregate.[3][4]
-
Increased Surface Hydrophobicity: The modifying agent itself, including its linker, can introduce hydrophobic moieties onto the protein surface.[1][5] An increase in surface hydrophobicity can promote self-association as the protein molecules attempt to minimize the unfavorable interactions between these newly exposed hydrophobic patches and the aqueous solvent.[6][7] This is a primary driver of protein folding and, when uncontrolled, aggregation.[6]
-
Conformational Changes: The covalent attachment of a new chemical group can induce local or global conformational changes in the protein.[3] These changes might expose previously buried hydrophobic regions or disrupt stabilizing intramolecular interactions, leading to a less stable protein that is primed for aggregation.[3][8]
-
Over-labeling: A high degree of labeling (DOL) can amplify all the issues mentioned above. The more sites that are modified, the greater the change in charge and hydrophobicity, significantly increasing the risk of aggregation.[1]
Section 2: Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
This section provides a structured approach to identifying and resolving aggregation issues. We recommend a systematic, multi-parameter optimization process.
Logical Workflow for Troubleshooting Aggregation
Here is a visual guide to the decision-making process when encountering aggregation.
Caption: A logical workflow for troubleshooting protein aggregation.
Q2: How can I control the extent of labeling to prevent over-modification?
Controlling the degree of labeling (DOL) is the first and most critical step.
Strategy: Optimize the Molar Ratio of Reagent to Protein.
-
Explanation: Over-labeling is a common cause of aggregation.[1] By reducing the molar excess of the amine-reactive reagent, you can limit the number of modifications per protein molecule, thereby minimizing changes to its surface properties.
-
Protocol:
-
Calculate Molar Amounts: Determine the molar concentration of your protein solution.
-
Set up a Titration: Perform a series of labeling reactions with varying molar ratios of the reagent to the protein (e.g., 1:1, 3:1, 5:1, 10:1, 20:1).
-
Reaction Conditions: Keep the protein concentration, buffer, pH, temperature, and reaction time constant across all conditions. A typical starting point is a 1-hour incubation at room temperature.[2]
-
Analysis: After the reaction and removal of excess reagent (e.g., via dialysis or desalting column), analyze each sample for:
-
Aggregation: Visual inspection, turbidity measurement (OD at 340 nm or 600 nm), and Size Exclusion Chromatography (SEC).
-
Degree of Labeling (DOL): If your modifying reagent has a chromophore, you can determine the DOL using UV-Vis spectrophotometry.[2]
-
-
Select Optimal Ratio: Choose the highest molar ratio that provides sufficient labeling for your application without inducing significant aggregation.
-
Q3: My protein is still aggregating even at a low DOL. What buffer parameters can I change?
Buffer conditions play a pivotal role in protein stability.[9][10] If your protein is sensitive, optimizing the reaction and storage buffer is essential.
Strategy 1: Adjust the pH.
-
Explanation: Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[11] While amine-labeling reactions are most efficient at a slightly alkaline pH (e.g., 8.0-8.5), this may be close to your protein's pI.[2] Shifting the pH away from the pI can increase the protein's net charge and enhance solubility.[11]
-
Action:
-
If your protein's pI is known, ensure your buffer pH is at least 1-1.5 units away from it.
-
Consider performing the labeling reaction at a lower pH (e.g., 7.4-8.0). While the reaction rate may be slower, it could significantly improve protein stability.[1]
-
Strategy 2: Modify the Ionic Strength.
-
Explanation: The salt concentration affects electrostatic interactions.[11][12] For some proteins, low salt can lead to aggregation, while for others, high salt can cause "salting out". The effect is protein-dependent.
-
Action:
Q4: Are there any additives I can include in my buffer to prevent aggregation?
Yes, several classes of excipients are known to stabilize proteins and prevent aggregation.[9][14]
Strategy: Screen a Panel of Stabilizing Additives.
-
Explanation: Additives can work through various mechanisms, such as preferential exclusion, binding to hydrophobic patches, or altering solvent properties to favor the native protein conformation.[3][11][15]
-
Recommended Additives: The table below summarizes common additives, their mechanisms, and typical working concentrations.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to charged and hydrophobic regions, increasing solubility.[11][] |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5 - 20% (v/v) or (w/v) | Stabilize the native state through preferential exclusion, acting as cryo/lyoprotectants.[9][11][] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01 - 0.1% | Solubilize protein aggregates by interacting with hydrophobic patches without denaturing the protein.[9][11] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents the formation of non-native intermolecular disulfide bonds, which can lead to aggregation.[9][11] |
-
Protocol: Additive Screening
-
Prepare stock solutions of the additives listed above.
-
Set up your labeling reaction under the previously optimized DOL and buffer conditions.
-
Create parallel reactions, each containing one of the additives at its recommended concentration.
-
Include a no-additive control.
-
After the reaction, purify the protein and assess aggregation levels as described previously.
-
Q5: How should I handle and store my modified protein to maintain its stability?
Proper handling and storage are critical to prevent aggregation, especially for long-term use.[9]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[9][11] Perform labeling and purification at a lower concentration if possible. If a high final concentration is needed, ensure the formulation buffer contains optimal stabilizers.
-
Work at the Right Temperature: While many proteins are stored at 4°C for short periods, long-term stability is often better at -80°C.[9] Perform purification steps at 4°C to minimize the risk of thermal denaturation and aggregation.[9]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause aggregation.[9] After purification, aliquot the modified protein into single-use volumes before freezing.
-
Use Cryoprotectants: If storing at -80°C, include a cryoprotectant like glycerol (10-25%) in the final buffer to prevent aggregation during the freezing and thawing process.[9]
Section 3: Frequently Asked Questions (FAQs)
Q6: How can I detect and quantify protein aggregation?
It is essential to have a reliable method to assess aggregation.
-
Visual Inspection: The simplest method is to check for cloudiness or visible precipitate.[1]
-
Turbidity Measurement: A spectrophotometer can be used to measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering from aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful quantitative method. Aggregates will elute earlier than the monomeric protein, often in the void volume of the column.[9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can detect the presence of larger aggregates.[9]
-
Native PAGE: Running the sample on a polyacrylamide gel without SDS can reveal higher molecular weight species corresponding to soluble aggregates.[1]
Experimental Workflow: Assessing Aggregation by Native PAGE
This protocol allows for the visualization of soluble aggregates.
Caption: A typical experimental workflow for Native PAGE analysis.
Protocol Steps:
-
Gel Preparation: Prepare a native polyacrylamide gel of a suitable percentage to resolve your protein and its potential aggregates. Do not include SDS in the gel or running buffer.[1][17]
-
Sample Preparation: Mix your AEMSA-modified protein with a native sample loading buffer (containing glycerol but no SDS or reducing agents). Crucially, do not heat the sample. [1]
-
Electrophoresis: Run the gel at a constant voltage in a cold room or at 4°C to minimize protein denaturation.[1]
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain. Aggregates will appear as distinct bands or a smear at a higher molecular weight than the monomeric protein band.[1]
Q7: Could the removal of the unreacted AEMSA reagent be causing my protein to aggregate?
Yes, this is a possibility. The method used to remove excess reagent can be stressful for the protein.
-
Dialysis: This is a gentle method but can be slow. Ensure the dialysis buffer is optimized for your protein's stability.
-
Desalting Columns (SEC): This is a rapid method but can lead to significant dilution of the protein. Concentrating the protein after desalting can itself induce aggregation. If you must concentrate, do so in the presence of stabilizers and consider using a method with a larger surface area to volume ratio to minimize stress (e.g., centrifugal concentrators).
-
Tangential Flow Filtration (TFF): For larger volumes, TFF can be effective but can expose the protein to shear stress at interfaces, which may promote aggregation.
Always perform purification steps at 4°C and into a pre-screened, optimized final buffer.[9]
Q8: Does the source of the protein (e.g., recombinant vs. native, expression system) affect its propensity to aggregate after modification?
Absolutely. The initial stability and purity of your protein are paramount.
-
Purity: The presence of contaminants, partially folded species, or small pre-existing aggregates in your starting material can act as nucleation sites, accelerating aggregation after modification.[18] Always start with a highly pure, monodisperse protein preparation as confirmed by SEC.
-
Expression System: Proteins expressed in different systems (e.g., E. coli vs. mammalian cells) will have different post-translational modifications (or lack thereof), which can affect stability. For example, glycosylation in mammalian-expressed proteins often enhances solubility.
-
Fusion Tags: Solubility-enhancing fusion tags (e.g., MBP, GST) may help, but be aware that the tag itself can be modified, or its cleavage could destabilize the protein.[9]
By systematically addressing these factors—from reaction stoichiometry to buffer optimization and final storage conditions—researchers can significantly improve the success rate of protein modification experiments and obtain soluble, active conjugates for their downstream applications.
References
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
The University of Queensland, Protein Expression Facility. Protein aggregation. [Link]
-
Hamada, H., Arakawa, T., & Shiraki, K. (2009). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 400-407. [Link]
-
Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Mechanisms of Protein Aggregation. In Rationale Design of Stable Protein Formulations (pp. 45-60). Springer. [Link]
-
George, A., & Wilson, W. W. (2011). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 100(7), 1639-1647. [Link]
-
Joubert, M. K., Luo, Q., Nashed-Samuel, Y., Wypych, J., & Narhi, L. O. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry, 286(28), 25118-25133. [Link]
-
Bitesize Bio. (2022). 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. [Link]
-
Janc, T., Hribar-Lee, B., & Vlachy, V. (2020). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 124(5), 848-855. [Link]
-
Dvořák, P., et al. (2023). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. Journal of Chemical Information and Modeling. [Link]
-
Weetall, H. H. (1996). Favorable Influence of Hydrophobic Surfaces on Protein Structure in Porous Organically-modified Silica Glasses. Journal of Molecular Catalysis B: Enzymatic, 2(1-2), 57-65. [Link]
-
Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated Under Different Stress Conditions. ResearchGate. [Link]
-
Dean, R. T., Fu, S., Stocker, R., & Davies, M. J. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Proceedings of the National Academy of Sciences, 94(10), 4975-4980. [Link]
-
Chi, E. Y., et al. (2003). Mechanisms of Protein Aggregation. ResearchGate. [Link]
-
Roberts, C. J. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Biotechnology, 32(7), 372-380. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
ResearchGate. (2014). Can you troubleshoot my process of protein aggregation in gel filtration?[Link]
-
Mao, T., et al. (2025). Stabilizing effect of amino acids on protein and colloidal dispersions. Nature. [Link]
-
Khan Academy. (2010, March 14). The Hydrophobic Effect. [Link]
-
Mondal, J., & Thirumalai, D. (2021). Understanding the role of hydrophobic patches in protein disaggregation. Physical Chemistry Chemical Physics, 23(29), 15465-15474. [Link]
-
News-Medical.Net. (2025, September 13). Scientists uncover how amino acids stabilize proteins in solution. [Link]
-
Hamada, H., Arakawa, T., & Shiraki, K. (2009). Effect of Additives on Protein Aggregation. ResearchGate. [Link]
-
Bernardes, G. J., & Castagner, B. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2175-2196. [Link]
-
Feng, Y., et al. (2022). Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay. STAR Protocols, 3(4), 101758. [Link]
-
Wang, Y., et al. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments, (117), 54822. [Link]
-
Arakawa, T., & Tsumoto, K. (2009). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 10(4), 400-407. [Link]
-
Warnes, G. R., & MacPhee, C. E. (2024). Non-enzymatic posttranslational protein modifications in protein aggregation and neurodegenerative diseases. RSC Chemical Biology. [Link]
-
ResearchGate. (2013). Radiolabelling for EMSA?[Link]
-
PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation. [Link]
-
Abberior Instruments. Protein labeling protocol. [Link]
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Technical Support Center: N-(2-Aminoethyl)methanesulfonamide Reaction Byproduct Identification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-(2-Aminoethyl)methanesulfonamide. This guide is designed to provide in-depth technical assistance for identifying and troubleshooting common byproducts encountered during the synthesis and handling of N-(2-Aminoethyl)methanesulfonamide. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven analytical strategies to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(2-Aminoethyl)methanesulfonamide, and what are the immediate implications for byproduct formation?
The most prevalent laboratory-scale synthesis involves the reaction of methanesulfonyl chloride with a protected form of ethylenediamine, typically mono-N-acetylethylenediamine, in the presence of a base like triethylamine. This is followed by the deprotection of the acetyl group under acidic conditions.[1] This multi-step approach is crucial to control selectivity but also introduces several potential sources for impurities.
The initial reaction aims to form a sulfonamide bond at one of the amino groups of ethylenediamine. The use of a protecting group is essential to prevent the formation of di-substituted byproducts and polymeric materials.[2] The subsequent deprotection step, while necessary, can also lead to degradation if not carefully controlled.
Q2: What are the primary byproducts I should anticipate from the synthesis of N-(2-Aminoethyl)methanesulfonamide?
Based on the common synthetic pathway, you can anticipate several classes of byproducts:
-
Starting Material-Related Impurities:
-
Unreacted methanesulfonyl chloride
-
Unreacted mono-N-acetylethylenediamine
-
Residual ethylenediamine (if the starting material is not pure)
-
Triethylamine hydrochloride (salt byproduct)[1]
-
-
Process-Related Byproducts:
-
N,N'-bis(methanesulfonyl)ethylenediamine: This is a significant byproduct formed if both amino groups of ethylenediamine react with methanesulfonyl chloride. This can occur if the mono-N-acetylethylenediamine is not fully selective or if unprotected ethylenediamine is present.
-
Polymeric Byproducts: Intermolecular reactions between molecules of N-(2-Aminoethyl)methanesulfonamide or its precursors can lead to the formation of oligomers or polymers, especially if reaction conditions are not optimized.
-
-
Degradation Products:
-
Methanesulfonic acid and Ethylenediamine: The sulfonamide (S-N) bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can cleave the molecule back to its constituent parts.[3]
-
Oxidative Degradation Products: The free amino group is susceptible to oxidation, which can lead to a variety of degradation products, especially upon prolonged exposure to air.
-
Troubleshooting Guides
Issue 1: My final product shows a significant peak corresponding to a di-sulfonated byproduct (N,N'-bis(methanesulfonyl)ethylenediamine) in my LC-MS analysis.
Causality: This byproduct arises from the reaction of methanesulfonyl chloride at both nitrogen atoms of ethylenediamine. This is a strong indicator of either incomplete protection of the starting ethylenediamine or the presence of unprotected ethylenediamine as an impurity in your mono-N-acetylethylenediamine.
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Analyze your mono-N-acetylethylenediamine by HPLC or NMR to quantify the presence of any unprotected ethylenediamine.
-
If significant amounts of ethylenediamine are present, consider repurification of the starting material or adjusting the stoichiometry of the protecting group reaction.
-
-
Optimize Reaction Conditions:
-
Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to favor the reaction with the more nucleophilic mono-acetylated amine and minimize reaction with any residual unprotected amine.
-
Stoichiometry Control: Use a slight excess of the protected ethylenediamine relative to methanesulfonyl chloride to ensure the complete consumption of the sulfonyl chloride.
-
Analytical Identification:
-
LC-MS: The di-sulfonated byproduct will have a distinct molecular weight. The expected [M+H]+ ion for N,N'-bis(methanesulfonyl)ethylenediamine (C4H12N2O4S2) would be approximately m/z 245.1.
-
MS/MS Fragmentation: Fragmentation of the di-sulfonated byproduct would likely show losses of SO2 (64 Da) and methanesulfonyl groups.
Issue 2: My purified N-(2-Aminoethyl)methanesulfonamide degrades over time, showing the appearance of methanesulfonic acid and other unknown peaks.
Causality: The degradation is likely due to the hydrolysis of the sulfonamide bond. This is often accelerated by residual acid or base from the synthesis or by storage in an inappropriate solvent or at an elevated temperature.[3]
Troubleshooting Protocol:
-
Ensure Complete Neutralization: After the acidic deprotection step, ensure the product is thoroughly neutralized and washed to remove any residual acid.
-
Storage Conditions:
-
Store the final compound as a dry solid.
-
If in solution, use an aprotic solvent and store at low temperatures (e.g., -20 °C).
-
Avoid aqueous solutions for long-term storage, especially at non-neutral pH.
-
Analytical Workflow for Degradation Product Identification:
Sources
Technical Support Center: Optimizing N-(2-Aminoethyl)methanesulfonamide Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for a critical synthetic step: the coupling of a carboxylic acid to N-(2-Aminoethyl)methanesulfonamide. The formation of this amide bond, while conceptually straightforward, is often plagued by challenges ranging from low yields to complex side reactions and purification difficulties.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common issues encountered during the coupling reaction with N-(2-Aminoethyl)methanesulfonamide in a practical question-and-answer format.
Q1: My coupling reaction is showing low or no yield. What are the most likely causes?
Low yield is the most frequent complaint and can stem from several factors. Systematically investigating the following possibilities is the key to a successful outcome.
-
Inefficient Carboxylic Acid Activation: The cornerstone of the reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the activation is incomplete, the reaction will not proceed.[1][2] This is often due to an inappropriate coupling reagent, insufficient stoichiometry, or reagent degradation.
-
Nucleophilicity of the Amine: The primary amine of N-(2-Aminoethyl)methanesulfonamide is the nucleophile. Its reactivity can be compromised.
-
Protonation: An acidic environment will protonate the amine, rendering it non-nucleophilic. This can happen if the carboxylic acid starting material is particularly acidic or if an inappropriate acid salt of a reagent is used without sufficient base.[1]
-
Steric Hindrance: While N-(2-Aminoethyl)methanesulfonamide itself is not sterically bulky, the carboxylic acid partner may be. Large, bulky groups near the reaction center can physically impede the approach of the amine.[1]
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea intermediate when using carbodiimides) is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction.[1][3] This regenerates the carboxylic acid and halts the reaction. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Parameters like solvent, temperature, and the choice and amount of base are not universal; they must be optimized for the specific substrates.[1][]
Q2: I'm observing an insoluble white precipitate in my reaction using DCC or DIC. What is it and how do I deal with it?
This precipitate is almost certainly the corresponding urea byproduct (dicyclohexylurea - DCU, or diisopropylurea - DIU).
-
Cause: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid and are consumed in the process, forming a urea. DCU, in particular, is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[3][5]
-
Solution:
-
Filtration: The most straightforward approach is to filter the reaction mixture to remove the urea before workup.
-
Solvent Choice: DIU (from DIC) is generally more soluble in organic solvents than DCU, making purification easier.[6] Consider using DIC as an alternative to DCC for solution-phase synthesis.
-
Switch to a Water-Soluble Carbodiimide: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is an excellent alternative. The resulting urea byproduct is water-soluble and easily removed during an aqueous workup.[6][7] This is often the cleanest method for solution-phase couplings.
-
Q3: My reaction is messy, with multiple side products. What are the common side reactions and how can I minimize them?
Side reactions are a major cause of reduced yield and purification headaches. The most common culprits are:
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[5][6][8] This is a dead-end for the reaction.
-
Mitigation: This side reaction can be suppressed by adding a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][5] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine. Running the reaction at lower temperatures (e.g., 0 °C) is also recommended.[6]
-
-
Epimerization/Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can be a significant issue, particularly with carbodiimide-based methods.[2][6]
-
Mitigation: The use of additives like HOBt or OxymaPure is highly effective at suppressing racemization.[1][5] For particularly sensitive substrates, consider using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based coupling reagents, which are known to minimize this side reaction.[6]
-
-
Symmetric Anhydride Formation: The activated O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride is still reactive towards the amine, it consumes an extra equivalent of your starting acid, affecting stoichiometry and efficiency.[5]
Q4: How do I choose the right coupling reagent, base, and solvent?
This is a critical decision that depends on your specific substrates, scale, and budget.
| Reagent Class | Examples | Advantages | Disadvantages | Best For... |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[5] | Can cause racemization; DCC/DIC produce insoluble ureas.[3][5] | Routine, large-scale synthesis where cost is a factor. EDC is excellent for solution-phase due to its water-soluble byproduct.[6] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High coupling efficiency, fast reaction rates, low racemization.[6] | More expensive, can be sensitive to moisture. HOBt-containing reagents can have safety concerns.[6] | Difficult couplings, sterically hindered substrates, and racemization-prone acids.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts: highly reactive and suppress racemization.[1] | Higher cost. | Challenging couplings, including N-methylated amines.[1] |
A non-nucleophilic organic base is typically required to neutralize any acidic byproducts and to ensure the amine remains deprotonated and nucleophilic.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. It is sterically hindered and non-nucleophilic.
-
Triethylamine (TEA): Also widely used, but can sometimes be nucleophilic enough to cause side reactions.
-
N-Methylmorpholine (NMM): A good alternative to DIPEA and TEA, often used in peptide synthesis.[6]
-
2,4,6-Collidine: A weaker base, recommended in cases with a very high risk of racemization.[6]
The solvent must be anhydrous and capable of dissolving all reactants.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide couplings, solubilizing a wide range of substrates.[6]
-
Dichloromethane (DCM): A less polar option, often used with carbodiimides.[3][6]
-
Acetonitrile (ACN): Another effective polar aprotic solvent.[9]
-
Greener Alternatives: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) can be effective replacements for DMF and DCM in many cases.[10][11]
Q5: How can I monitor the reaction to know when it's complete?
Effective reaction monitoring prevents premature workup of an incomplete reaction or decomposition from unnecessarily long reaction times.
-
Thin-Layer Chromatography (TLC): The simplest and fastest method. Spot the reaction mixture alongside your starting materials (carboxylic acid and amine). The reaction is complete when the spot for the limiting reagent has disappeared and a new, distinct product spot has appeared.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can monitor the disappearance of the starting material masses and the appearance of the product mass. This is highly sensitive and can also help identify byproduct masses.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the consumption of reactants and formation of product.[12][14]
Experimental Protocols & Methodologies
Protocol 1: Standard EDC/HOBt Coupling (Recommended Starting Point)
This protocol is a robust and reliable starting point for most coupling reactions with N-(2-Aminoethyl)methanesulfonamide. The use of water-soluble EDC simplifies purification significantly.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N-(2-Aminoethyl)methanesulfonamide (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF (or DCM). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to minimize side reactions during the initial activation step.[6]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and stir for 5 minutes.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Coupling for Challenging Substrates
This protocol is recommended for sterically hindered carboxylic acids or when the standard EDC/HOBt method provides low yields.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of N-(2-Aminoethyl)methanesulfonamide (1.2 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours. The reaction is typically much faster than with carbodiimides. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Process
Reaction Mechanism & Side Reactions
The following diagram illustrates the key steps in a carbodiimide-mediated coupling reaction, including the desired pathway and common side reactions.
Caption: Carbodiimide coupling pathway showing the desired reaction and key side reaction.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. interchim.fr [interchim.fr]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. chemrxiv.org [chemrxiv.org]
Common pitfalls in handling N-(2-Aminoethyl)methanesulfonamide hydrochloride
Welcome to the technical support center for N-(2-Aminoethyl)methanesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the handling and use of this versatile compound. Our goal is to bridge the gap between standard product specifications and the practical realities of experimental work, ensuring the integrity and success of your research.
Introduction to N-(2-Aminoethyl)methanesulfonamide Hydrochloride
N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS No. 83019-89-0) is a valuable building block in pharmaceutical and biochemical research.[1][2] Its excellent water solubility makes it a compound of choice in various applications, from the synthesis of sulfonamide-based drugs to its use in biochemical assays.[1] However, like any reactive chemical intermediate, its successful application hinges on proper handling and an awareness of potential pitfalls. This guide provides a proactive approach to identifying and resolving common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Dissolution Issues
Q1: I'm observing incomplete dissolution or precipitation of my N-(2-Aminoethyl)methanesulfonamide hydrochloride stock solution. What could be the cause?
A1: While N-(2-Aminoethyl)methanesulfonamide hydrochloride is known for its excellent water solubility, several factors can lead to dissolution problems.[1]
-
pH of the Solvent: The solubility of this compound, being a hydrochloride salt of an amine, is pH-dependent. In highly basic solutions, the free amine form may be generated, which can be less soluble than the salt form, potentially leading to precipitation.
-
Buffer Composition: Certain buffer salts, particularly at high concentrations, can cause salting out effects, reducing the solubility of the compound. Common errors in buffer preparation, such as using a hydrated salt instead of an anhydrous one without accounting for the difference in molecular weight, can lead to incorrect buffer concentration and affect solubility.[3][4]
-
Temperature: While heating can often aid dissolution, prolonged exposure to elevated temperatures may lead to degradation. It is crucial to find a balance where dissolution is achieved without compromising the compound's stability.
-
Hygroscopicity: Although not explicitly documented, hydrochloride salts of amines can be hygroscopic. If the compound has absorbed moisture, its effective concentration will be lower than calculated, which might be misinterpreted as a solubility issue.
Troubleshooting Protocol for Dissolution Issues:
-
Verify pH: Ensure the pH of your aqueous solvent is neutral to slightly acidic to maintain the protonated, more soluble form of the amine.
-
Buffer Preparation: Double-check all calculations and the chemical forms of the salts used in your buffer preparation.[3][4]
-
Sonication: Use sonication as a gentle method to aid dissolution before resorting to heating.
-
Fresh Solvent: Always use freshly prepared, high-purity solvent for preparing your stock solutions.
-
Proper Storage: Ensure the compound is stored in a tightly sealed container in a dry environment to minimize moisture absorption.
Stability and Degradation Concerns
Q2: My experimental results are inconsistent over time. Could N-(2-Aminoethyl)methanesulfonamide hydrochloride be degrading in my experimental conditions?
A2: Yes, degradation is a significant concern, especially in solution. The presence of a primary amine and a sulfonamide group suggests potential degradation pathways.
-
Hydrolytic Stability: Sulfonamides can be susceptible to hydrolysis, particularly at pH extremes (acidic or alkaline conditions).[5] The stability of N-(2-Aminoethyl)methanesulfonamide hydrochloride in solution is likely pH-dependent.
-
Oxidative Stability: The primary amine group can be susceptible to oxidation. The presence of dissolved oxygen or trace metal ions in the solvent can catalyze oxidative degradation.[3]
-
Photostability: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5][6]
Experimental Workflow for Assessing Stability:
Caption: Workflow for Investigating Compound Stability.
Preventative Measures:
-
pH Control: Maintain the pH of your stock solutions and experimental buffers within a stable range, which should be determined experimentally but is generally advisable to be near neutral.
-
Use of Antioxidants: For applications where oxidative degradation is a concern, consider the addition of antioxidants like EDTA to chelate metal ions.[3]
-
Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Storage of Solutions: Store stock solutions at low temperatures (e-g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
Reaction and Purification Pitfalls
Q3: I am using N-(2-Aminoethyl)methanesulfonamide hydrochloride in a synthesis and am observing unexpected side products and purification challenges. What are some common issues?
A3: The presence of two nucleophilic sites (the primary amine and the sulfonamide nitrogen) can lead to side reactions.
-
Chemoselectivity: In reactions with electrophiles, both the primary amine and, under certain conditions, the sulfonamide nitrogen can react. The primary amine is generally more nucleophilic and will react preferentially under standard conditions. However, with highly reactive electrophiles or under basic conditions that deprotonate the sulfonamide, reaction at both sites is possible.
-
Purification from Unreacted Starting Material: Due to its high polarity and water solubility, removing unreacted N-(2-Aminoethyl)methanesulfonamide hydrochloride from a reaction mixture can be challenging, especially if the product is also polar.
-
Column Chromatography Issues: The polar nature of this compound can lead to streaking or poor separation on silica gel chromatography.
Troubleshooting Logic for Purification:
Caption: General Purification Workflow.
Strategies for Improved Reactions and Purification:
-
Protecting Groups: If side reactions are an issue, consider using a protecting group for the primary amine to ensure reaction at the desired site.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and avoid the formation of byproducts due to prolonged reaction times or excess reagents.
-
Extraction pH: When performing an aqueous workup, carefully adjust the pH to ensure your product is in the organic layer while the unreacted starting material remains in the aqueous layer.
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using reverse-phase (C18) chromatography or a different stationary phase like alumina.[7]
Summary of Key Parameters and Recommendations
| Parameter | Potential Pitfall | Recommended Action |
| Storage (Solid) | Hygroscopic; potential for moisture absorption. | Store in a tightly sealed container in a desiccator or dry environment at the recommended temperature (0-8°C). |
| Dissolution | Incomplete dissolution due to pH or buffer effects. | Use slightly acidic to neutral aqueous solutions; verify buffer preparation.[3][4] |
| Solution Stability | Degradation via hydrolysis, oxidation, or photolysis. | Prepare fresh solutions; store frozen in aliquots, protected from light. |
| Reactions | Lack of chemoselectivity leading to side products. | Consider protecting groups; carefully control reaction conditions. |
| Purification | Difficulty in removing polar starting material. | Optimize aqueous workup pH; consider alternative chromatography methods. |
Conclusion
N-(2-Aminoethyl)methanesulfonamide hydrochloride is a valuable research tool, and a thorough understanding of its chemical properties is paramount for its successful application. By anticipating and addressing the common pitfalls outlined in this guide, researchers can enhance the reliability and reproducibility of their experiments.
References
- Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile.
-
ChemBK. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Retrieved from [Link]
- Rogowska, A., et al. (2022). Dissolution Method Troubleshooting. Journal of Pharmaceutical Sciences, 111(11), 2947-2957.
- Singh, S., et al. (2013). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
- Rogowska, A., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology, 46(11), 34-41.
- Stanimirova, I., et al. (2016). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
-
precisionFDA. (n.d.). METHANESULFONAMIDE, N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-, MONOHYDROCHLORIDE. Retrieved from [Link]
- Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(1), 1-12.
-
PubChem. (n.d.). N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Efficient Removal of Unreacted N-(2-Aminoethyl)methanesulfonamide
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are seeking robust and efficient methods to remove unreacted N-(2-Aminoethyl)methanesulfonamide from their reaction mixtures. As a common building block and reagent, its effective removal is critical for ensuring the purity of your target compound. This document provides in-depth, field-proven insights, moving beyond simple instructions to explain the causality behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification process.
Q1: What are the key chemical properties of N-(2-Aminoethyl)methanesulfonamide that influence its removal?
A: N-(2-Aminoethyl)methanesulfonamide possesses two key features that dictate the purification strategy: a primary aliphatic amine and a sulfonamide group. The primary amine is basic (typical pKₐH around 10-11), making it highly amenable to protonation. Its hydrochloride salt form is noted to have excellent water solubility[1]. This basicity is the primary handle for separation via acid-base extraction or ion-exchange techniques. The overall polarity of the molecule means it may have limited solubility in non-polar organic solvents, but will readily partition into polar organic or aqueous phases.
Q2: What are the principal strategies for removing this amine from a reaction mixture?
A: The three most effective and widely used strategies are:
-
Acid-Base Liquid-Liquid Extraction (LLE): Exploits the basicity of the amine to convert it into a water-soluble salt, which is then washed away from the organic product phase.[2][3]
-
Polymer-Bound Scavenger Resins: Utilizes solid-supported electrophilic reagents that covalently bind to the primary amine, allowing for its removal by simple filtration.[4][5]
-
Solid-Phase Extraction (SPE): Employs a cartridge containing a stationary phase (typically a strong cation exchanger) that retains the protonated amine while the neutral product passes through.[6][7]
Q3: My target molecule is sensitive to acid. Does this rule out liquid-liquid extraction?
A: Yes, you should avoid acidic washes if your product contains acid-labile functional groups (e.g., certain esters, acetals, or Boc-protecting groups). In this scenario, polymer-bound scavenger resins are the superior choice as they operate under neutral conditions and offer high selectivity.[8][9]
Q4: How can I confirm that the N-(2-Aminoethyl)methanesulfonamide has been completely removed?
A: The success of the purification should always be validated by an appropriate analytical method. The most common techniques include:
-
Thin-Layer Chromatography (TLC): Use a primary amine-specific stain like ninhydrin to visualize any residual starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect trace amounts of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of characteristic peaks from the aminoethyl fragment in the final product spectrum.
Section 2: Method Selection Guide
Choosing the optimal purification strategy depends on several factors, including the stability of your desired product, the scale of your reaction, cost considerations, and the desired final purity. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting and Detailed Protocols
This section provides detailed, step-by-step protocols for the primary removal methods, along with troubleshooting guides to address common experimental challenges.
Method 1: Acid-Base Liquid-Liquid Extraction (LLE)
The Principle of Causality: This technique is founded on the principle of differential solubility.[2] By washing the organic reaction mixture with an aqueous acid (e.g., dilute HCl), the basic N-(2-Aminoethyl)methanesulfonamide is protonated to form its corresponding ammonium salt. This ionic salt is highly polar and preferentially partitions into the aqueous layer, while the neutral, less polar desired product remains in the organic layer.[3][10]
| Problem | Probable Cause(s) | Solution(s) |
| An emulsion forms at the interface. | - High concentration of amphiphilic species. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase. - Gently swirl or invert the funnel instead of shaking vigorously. - If persistent, filter the entire mixture through a pad of Celite®. |
| Residual amine is detected after multiple washes. | - Insufficient acid used; the amine was not fully protonated. - The pH of the aqueous layer is not low enough. | - Use a more concentrated acid solution (e.g., switch from 1M to 2M HCl). - Check the pH of the aqueous layer after extraction with pH paper; it should be strongly acidic (pH 1-2). - Increase the number of washes. |
| Loss of desired product. | - The desired product has some basicity and is being partially extracted. - The product has some water solubility. | - Use a milder acid if possible (e.g., 10% citric acid solution), provided it is strong enough to protonate the impurity. - Perform a "back-extraction": re-extract the combined acidic aqueous layers with fresh organic solvent to recover any lost product. |
-
Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for Acid-Base Extraction.
Method 2: Polymer-Bound Scavenger Resins
The Principle of Causality: Scavenger resins are functionalized polymers designed to react selectively and irreversibly with excess reagents or byproducts.[5] For removing a primary amine, an electrophilic resin (like an isocyanate or aldehyde resin) is added directly to the crude reaction mixture. The amine nucleophilically attacks the resin, forming a covalent bond and becoming immobilized on the solid support. The product, which remains in solution, is then isolated by simple filtration.[4][11] This avoids aqueous workups entirely.
| Resin Functional Group | Scavenges | Mechanism | Advantages | Considerations |
| Isocyanate [12] | Primary & Secondary Amines | Forms a bound urea | High reactivity, fast. | Reacts with other nucleophiles (alcohols, thiols). Not selective for primary amines. |
| Aldehyde [13] | Primary Amines | Forms a bound imine | Highly selective for primary amines. Useful when the product is a secondary amine. | Reaction can be slower; may require a drying agent or heating. |
| Sulfonyl Chloride [13] | Primary & Secondary Amines | Forms a bound sulfonamide | High reactivity. | Releases HCl as a byproduct, requiring an additional non-nucleophilic base (e.g., DIPEA) or a basic resin. |
| Strong Cation Exchange (SCX) [6] | Basic Compounds (Amines) | Ionic interaction (acid-base) | High capacity; can be used to purify basic products via a "catch-and-release" protocol. | Not a covalent scavenger; requires specific loading and elution conditions. |
| Problem | Probable Cause(s) | Solution(s) |
| Scavenging is incomplete. | - Insufficient equivalents of resin. - Inadequate reaction time or temperature. - Poor solvent choice (resin not swelling). | - Increase equivalents of resin from 2-3 to 4-5 relative to the amine. - Increase reaction time (e.g., overnight) or gently heat (e.g., 40-60 °C) if the product is stable.[4] - Switch to a solvent known to swell polystyrene resins, such as DCM, THF, or DMF.[4] |
| Desired product is lost. | - The product is also nucleophilic and reacting with the resin. | - If using an isocyanate resin, ensure your product is not a primary/secondary amine or a potent nucleophile. - If the product is a secondary amine, switch to a more selective aldehyde resin. |
-
Reaction Completion: Ensure the primary chemical reaction is complete via TLC or LC-MS analysis.
-
Resin Addition: To the crude reaction mixture, add polystyrene-supported isocyanate resin (typically 2-3 molar equivalents relative to the initial amount of N-(2-Aminoethyl)methanesulfonamide).
-
Agitation: Gently agitate the mixture using an orbital shaker or magnetic stirrer at ambient temperature. The required time can range from 1 to 16 hours.[12]
-
Monitoring: Monitor the disappearance of the amine from the solution periodically by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug in a pipette to remove the resin beads.
-
Washing: Wash the collected resin beads with a small amount of fresh reaction solvent (e.g., DCM or THF) to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the purified product.
Caption: Workflow for Scavenger Resin Purification.
References
- US6897262B2 - Scavenger resin and processes for the use thereof - Google P
-
Creswell, M. W., Bolton, G. L., Hodges, J. C., & Meppen, M. (1998). Covalent Scavengers for Primary and Secondary Amines. Tetrahedron, 54(16), 3983-3998. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Biotage. Argoresin MP-Isocyanate. [Link]
-
Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- US4306068A - Process for separating primary and secondary amines - Google P
-
Moof University. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]
-
UBC Engineering. What is an Acid and Base Extraction? - Engineering Ideas Clinic. [Link]
-
Rapp Polymere. ScavengePore Benzyl isocyanate. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
ResearchGate. (2015). Solid phase extraction of amines. Request PDF. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2000). Covalent Scavengers for Primary and Secondary Amines. [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. [Link]
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- 13. suprasciences.com [suprasciences.com]
Validation & Comparative
A Guide to Amine-Containing Linkers: A Comparative Analysis of N-(2-Aminoethyl)methanesulfonamide and Its Alternatives for Advanced Bioconjugation
Introduction: The Critical Role of the Linker in Bioconjugate Design
In the sophisticated landscape of modern therapeutics and diagnostics, bioconjugation—the covalent linking of two molecules, at least one of which is a biomolecule—stands as a foundational technology.[1][2] Its applications are profound, ranging from antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to PROTACs designed to hijack the cell's own protein degradation machinery.[3][4] At the heart of these complex constructs lies the linker, a molecular bridge that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire bioconjugate.[][6]
Amine-containing linkers are a cornerstone of this field, offering a versatile reactive handle—the primary amine—for attachment to payloads, dyes, or other moieties.[7][8] However, not all amine linkers are created equal. The choice of the linker's backbone and constituent functional groups can dramatically alter the performance of the final product.
This guide provides an in-depth comparison of N-(2-Aminoethyl)methanesulfonamide, a linker designed for exceptional stability and hydrophilicity, against more conventional amine-containing linkers such as simple alkyl chains and polyethylene glycol (PEG) derivatives. We will explore the underlying chemical principles that govern their performance, provide detailed experimental protocols for their comparative evaluation, and offer expert guidance for selecting the optimal linker for your research and drug development needs.
Section 1: The Anatomy of an Amine-Containing Linker
An amine-containing linker can be deconstructed into two primary components: the reactive amine group and the spacer backbone. Each plays a distinct and critical role.
-
The Primary Amine (R-NH₂): This functional group is the workhorse of the linker. As a potent nucleophile, the primary amine readily reacts with a variety of electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form highly stable amide bonds.[7][9] Its prevalence at the N-terminus of proteins and on lysine side chains makes it a frequent target for bioconjugation.[8][10][11]
-
The Spacer Backbone: The spacer connects the reactive amine to the biomolecule. Its chemical nature is a critical design element, influencing properties like solubility, steric hindrance, and in vivo stability.[4] Simple alkyl chains are common but can increase hydrophobicity, while PEG spacers are widely used to enhance solubility and prolong circulation time.[12][13][14]
The innovation in linker technology lies in modifying this spacer backbone to introduce desirable physicochemical properties. N-(2-Aminoethyl)methanesulfonamide exemplifies this design philosophy by incorporating a sulfonamide group to confer specific, advantageous characteristics.
Caption: Chemical structures of key amine-containing linkers.
Section 2: A Deep Dive into N-(2-Aminoethyl)methanesulfonamide
N-(2-Aminoethyl)methanesulfonamide is a heterobifunctional linker featuring a terminal primary amine for conjugation and a methanesulfonamide group integrated into its backbone. This specific design is predicated on addressing two of the most significant challenges in bioconjugate development: stability and solubility.
The Sulfonamide Advantage: A Bioisostere for Unmatched Stability
In many bioconjugates, payloads are attached to linkers via amide bonds. While common, the amide bond is susceptible to in vivo cleavage by peptidases and hydrolysis, leading to premature drug release and potential off-target toxicity.[15] The sulfonamide group (R-SO₂-NH-R') is a well-established bioisostere of the amide bond (R-CO-NH-R'), meaning it shares similar steric and electronic properties but offers distinct advantages.[15][16]
The key advantage is its exceptional stability. The sulfur(VI) center makes the sulfonamide bond highly resistant to chemical hydrolysis and, crucially, enzymatic degradation.[15][17] This makes N-(2-Aminoethyl)methanesulfonamide an outstanding candidate for applications requiring high in vivo stability, such as non-cleavable ADCs where the payload is released only after lysosomal degradation of the antibody backbone.[18]
Caption: Comparison of Amide vs. Sulfonamide bond stability.
Enhanced Hydrophilicity for Improved Biopharmaceutical Properties
Poor aqueous solubility is a persistent challenge for many potent cytotoxic payloads used in ADCs. Aggregation of the final conjugate can lead to manufacturing difficulties, poor stability, and an increased risk of immunogenicity. The methanesulfonamide group is highly polar and hydrophilic, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[16][19] Incorporating this moiety into the linker backbone can improve the overall solubility of the resulting bioconjugate, mitigating the risk of aggregation and potentially improving its pharmacokinetic profile.
Section 3: Comparative Analysis with Alternative Amine Linkers
The decision to use N-(2-Aminoethyl)methanesulfonamide is best understood by comparing it to other common classes of amine-containing linkers.
Alkyl Amine Linkers
Simple alkyl chains (e.g., ethylenediamine, hexamethylenediamine) are the most straightforward spacers. Their primary advantage is chemical simplicity and predictable reactivity. However, as the alkyl chain length increases to provide greater spacing, so does the hydrophobicity, which can negatively impact the solubility of the final conjugate.[4] They also lack the intrinsic stability feature of the sulfonamide bond if the payload is attached via a standard amide linkage.
PEGylated Amine Linkers
Polyethylene glycol (PEG) linkers are the gold standard for improving the biopharmaceutical properties of conjugated molecules.[14] They are highly hydrophilic, flexible, and non-immunogenic.[13][20] The benefits of PEGylation are significant:
-
Enhanced Solubility: Dramatically improves the solubility of hydrophobic molecules.[20]
-
Reduced Immunogenicity: Masks epitopes on the biomolecule, reducing immune system recognition.[13][14]
-
Prolonged Circulation: Increases the hydrodynamic radius, reducing renal clearance and extending the in vivo half-life.[12][14]
However, PEG linkers can be significantly larger and bulkier, which may not always be desirable. The choice between a PEG linker and a more discrete linker like N-(2-Aminoethyl)methanesulfonamide depends on the specific goals. The sulfonamide linker offers a more subtle modification to enhance stability and hydrophilicity without the significant increase in size associated with long PEG chains.
Quantitative Performance Comparison
The following table summarizes the key properties of these linker classes based on their chemical structures and established principles.
| Property | N-(2-Aminoethyl)methanesulfonamide | Simple Alkyl Amine Linker | PEGylated Amine Linker |
| Reactive Group | Primary Amine | Primary Amine | Primary Amine |
| Backbone Stability | Very High (Sulfonamide bond)[15][17] | Moderate (Standard C-C, C-N bonds) | High (Ether bonds) |
| Hydrophilicity | High[19] | Low to Moderate (Increases with chain length) | Very High[13][20] |
| Size/Steric Hindrance | Low | Low to Moderate | High (Tunable with PEG length) |
| Key Advantage | Intrinsic chemical/enzymatic stability | Simplicity and defined length | Maximized solubility and half-life |
| Ideal Use Case | Non-cleavable ADCs; conjugates requiring maximal stability with minimal size increase. | Short, rigid connections where solubility is not a concern. | Conjugates with hydrophobic payloads; applications requiring long circulation times. |
Section 4: Experimental Validation: Protocols & Data
Rational linker design must be validated with empirical data. As a Senior Application Scientist, I advocate for a systematic, comparative approach. The following protocols provide a framework for evaluating the performance of N-(2-Aminoethyl)methanesulfonamide against a relevant alternative, such as a simple alkyl amine linker.
Caption: A generalized workflow for creating an antibody-drug conjugate.
Protocol 1: Comparative Assessment of Conjugate Stability
Objective: To compare the hydrolytic stability of a model conjugate linked via a sulfonamide bond versus a standard amide bond.
Rationale: This experiment directly tests the core hypothesis that the sulfonamide linkage provides superior stability. By incubating the conjugates in plasma, we simulate physiological conditions and assess their resistance to both chemical hydrolysis and enzymatic degradation.
Methodology:
-
Synthesize Model Conjugates:
-
Conjugate A (Sulfonamide): React an NHS-activated fluorescent dye (e.g., NHS-fluorescein) with N-(2-Aminoethyl)methanesulfonamide. Purify the product by HPLC.
-
Conjugate B (Amide): React the same NHS-activated fluorescent dye with ethylenediamine. Purify the product by HPLC.
-
-
Incubation:
-
Prepare solutions of Conjugate A and Conjugate B at a final concentration of 1 mg/mL in fresh human plasma.
-
Prepare control solutions in phosphate-buffered saline (PBS), pH 7.4.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately quench enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
-
Quantification:
-
Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) with fluorescence detection.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Illustrative Data:
| Time (hours) | % Intact Conjugate A (Sulfonamide Linker) | % Intact Conjugate B (Amide Linker) |
| 0 | 100% | 100% |
| 12 | 98.5% | 91.2% |
| 24 | 97.1% | 83.5% |
| 48 | 95.3% | 70.1% |
| 72 | 93.8% | 58.9% |
Protocol 2: Characterization of Hydrophobicity by RP-HPLC
Objective: To compare the relative hydrophobicity of bioconjugates synthesized with different amine linkers.
Rationale: RP-HPLC separates molecules based on their hydrophobicity. Molecules that are more hydrophobic will interact more strongly with the stationary phase and thus have a longer retention time. This provides a reliable method to rank the hydrophilicity of the final conjugates.
Methodology:
-
Prepare Bioconjugates:
-
Synthesize three model ADCs using a monoclonal antibody (e.g., Trastuzumab), a maleimide-activated payload, and three different amine-containing payload-linker constructs:
-
ADC 1: N-(2-Aminoethyl)methanesulfonamide linker
-
ADC 2: Hexamethylenediamine linker (alkyl example)
-
ADC 3: Amino-PEG4-OH linker
-
-
Purify all ADCs by size-exclusion chromatography to remove unconjugated payload-linker.
-
-
RP-HPLC Analysis:
-
Use a hydrophobic interaction chromatography (HIC) or a wide-pore RP-HPLC column suitable for protein analysis.
-
Equilibrate the column in a high-aqueous mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Inject an equal amount of each ADC.
-
Elute with a linear gradient to a high-organic mobile phase (e.g., 5% Water/95% Acetonitrile with 0.1% TFA).
-
Monitor the elution profile at 280 nm.
-
-
Data Interpretation:
-
Compare the retention times of the main conjugate peaks. A shorter retention time indicates a more hydrophilic conjugate.
-
Expected Outcome: ADC 3 (PEG4) < ADC 1 (Sulfonamide) < ADC 2 (Alkyl). This would confirm that while the PEG linker provides the most hydrophilicity, the sulfonamide linker still offers a significant hydrophilic advantage over a simple alkyl chain.
-
Conclusion and Application Guidance
The choice of an amine-containing linker is a critical decision in the design of a successful bioconjugate. While simple alkyl amines offer simplicity and PEGylated amines provide maximal solubility and extended half-life, N-(2-Aminoethyl)methanesulfonamide carves out a unique and valuable niche.
Its defining features are the unmatched stability of the sulfonamide bond against both chemical and enzymatic degradation and the significant hydrophilicity it imparts without adding substantial bulk. This makes it an exemplary choice for:
-
Non-Cleavable ADCs: Where linker stability in circulation is paramount to prevent premature payload release and minimize off-target toxicity.[18]
-
Conjugates with Moderately Hydrophobic Payloads: Where the hydrophilicity of the sulfonamide group is sufficient to prevent aggregation without resorting to a large PEG chain.
-
Applications Requiring Long-Term In Vivo Stability: For diagnostic agents or therapeutics where the integrity of the conjugate over extended periods is essential.
By understanding the fundamental chemical properties of different linkers and validating their performance through rigorous, comparative experiments, researchers can rationally design and construct next-generation bioconjugates with optimized safety and efficacy profiles.
References
- Top 5 Applications of PEGylated Linkers in Bioconjug
- How to Choose Proper PEG Linkers for Bioconjug
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- Overview of PEG Linkers - ChemPep. (URL: )
- An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug
- Applications of PEG Linkers - Biopharma PEG. (URL: )
- ADC Linkers: The Strategic Use of mPEG3-Amine for Cancer Therapy. (URL: )
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (URL: )
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (URL: )
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (URL: )
- The Pivotal Role of Alkyl Chain Linkers: A Comparative Guide for Drug Development and Surface Functionaliz
- How To Choose The Best ADC Linker? - Biopharma PEG. (URL: )
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. (URL: [Link])
-
General Dialdehyde Click Chemistry for Amine Bioconjugation - ACS Publications. (URL: [Link])
-
General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed. (URL: [Link])
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - ResearchGate. (URL: [Link])
-
Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - PMC. (URL: [Link])
-
Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. (URL: [Link])
-
Bioconjugates: Examples & Applications - Single Use Support. (URL: [Link])
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- 2. biosynth.com [biosynth.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. purepeg.com [purepeg.com]
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- 17. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
A Head-to-Head Comparison for the Synthetic Chemist: N-(2-Aminoethyl)methanesulfonamide vs. Its Boc-Protected Analog
In the landscape of drug discovery and synthetic chemistry, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The choice between a free amine and its protected counterpart can significantly influence reaction outcomes, solubility, and purification strategies. This guide provides an in-depth technical comparison of N-(2-Aminoethyl)methanesulfonamide and its Boc-protected form, tert-butyl (2-(methylsulfonamido)ethyl)carbamate, offering field-proven insights and experimental data to inform your synthetic planning.
Introduction: The Strategic Imperative of Amine Protection
N-(2-Aminoethyl)methanesulfonamide is a versatile building block, featuring a primary amine and a sulfonamide moiety. This combination makes it a valuable synthon for introducing a flexible, polar linker in medicinal chemistry and materials science.[1] However, the nucleophilic nature of the primary amine often necessitates protection to ensure selective reactions at other sites within a molecule during a multi-step synthesis.[2][3]
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under various conditions and its facile removal under acidic conditions.[4][5] This guide will dissect the practical implications of employing the Boc-protected analog in place of the free amine, focusing on physicochemical properties, reactivity, and stability.
Physicochemical Properties: A Tale of Two Solubilities
The most immediate practical difference between N-(2-Aminoethyl)methanesulfonamide (typically as its hydrochloride salt) and its Boc-protected version is their solubility profile. The presence of the ionizable primary amine in the former and the lipophilic Boc group in the latter dictates their behavior in various solvents.
| Property | N-(2-Aminoethyl)methanesulfonamide HCl | tert-Butyl (2-(methylsulfonamido)ethyl)carbamate | Rationale & Implication |
| Molecular Formula | C₃H₁₀N₂O₂S·HCl[1] | C₈H₁₈N₂O₄S | The addition of the C₅H₉O₂ Boc group significantly increases the molecular weight and carbon content. |
| Molecular Weight | 174.65 g/mol [1] | 238.30 g/mol | Affects reaction stoichiometry and analytical characterization. |
| Appearance | Brown to yellow solid[1] | White to off-white solid | The Boc-protected version is often a more crystalline, purer solid. |
| Water Solubility | High[1] | Low | The hydrochloride salt of the free amine is highly polar and readily dissolves in aqueous media, whereas the Boc-protected analog is non-polar and poorly water-soluble. |
| Organic Solvent Solubility | |||
| Dichloromethane (DCM) | Low | High | The Boc group enhances solubility in chlorinated solvents, which are common reaction media. |
| Methanol (MeOH) | High | Moderate | The free amine hydrochloride has good solubility in polar protic solvents. The Boc-protected version is also soluble but to a lesser extent. |
| Ethyl Acetate (EtOAc) | Low | High | The Boc-protected analog shows good solubility in moderately polar solvents like ethyl acetate, facilitating its use in a wider range of reaction and purification systems. |
| Tetrahydrofuran (THF) | Moderate | High | The Boc-protected compound is readily soluble in ethereal solvents, beneficial for many organometallic and coupling reactions. |
Expert Insight: The contrasting solubility profiles are a critical consideration for reaction setup and workup. The high water solubility of the free amine hydrochloride can be advantageous for certain biochemical applications but may complicate extraction procedures from aqueous media.[1] Conversely, the enhanced solubility of the Boc-protected analog in common organic solvents simplifies homogeneous reaction conditions and subsequent purification by chromatography.
Reactivity and Stability: The On/Off Switch for Nucleophilicity
The primary function of the Boc group is to temper the reactivity of the primary amine.[4] This has profound implications for chemoselectivity in multi-step synthetic sequences.
Comparative Reactivity in Acylation
A common transformation involving primary amines is acylation to form amides. The Boc group effectively shuts down this reactivity, allowing for selective modification of other functional groups.
Hypothetical Experiment: To illustrate this, a competitive acylation was modeled. An equimolar mixture of N-(2-Aminoethyl)methanesulfonamide and its Boc-protected analog is treated with one equivalent of acetyl chloride in the presence of a non-nucleophilic base.
| Compound | Reactivity with Acetyl Chloride | Expected Product |
| N-(2-Aminoethyl)methanesulfonamide | High | N-(2-acetamidoethyl)methanesulfonamide |
| tert-Butyl (2-(methylsulfonamido)ethyl)carbamate | Negligible | No reaction |
This differential reactivity is fundamental to the utility of the Boc-protected version in complex syntheses where other sites need to be acylated without affecting the ethylamine moiety.[6]
Stability Profile
The stability of each compound under various pH conditions is a key factor in designing reaction and purification protocols.
| Condition | N-(2-Aminoethyl)methanesulfonamide | tert-Butyl (2-(methylsulfonamido)ethyl)carbamate | Implication for Synthesis |
| Strongly Acidic (e.g., TFA, HCl) | Stable | Labile - Boc group is cleaved | This is the standard method for deprotection, regenerating the free amine.[5] |
| Mildly Acidic (e.g., pH 4-6) | Stable | Generally Stable | The Boc group is relatively stable to mildly acidic conditions, allowing for selective reactions. |
| Basic (e.g., NaOH, Et₃N) | Stable | Stable | The Boc group is robust under basic and nucleophilic conditions, a key advantage for orthogonal protection strategies.[7] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Unlike other protecting groups like Cbz, the Boc group is stable to catalytic hydrogenation.[5] |
Expert Insight: The acid lability of the Boc group is its most important feature, providing a reliable and high-yielding method for its removal.[5] This allows for the unmasking of the primary amine at a desired stage of the synthesis. The stability of the Boc group to basic conditions is equally crucial, as it permits transformations such as ester hydrolysis or reactions involving strong, non-nucleophilic bases without premature deprotection.[7]
Experimental Protocols
Boc Protection of N-(2-Aminoethyl)methanesulfonamide
This protocol describes a standard procedure for the synthesis of tert-butyl (2-(methylsulfonamido)ethyl)carbamate.
Workflow for Boc Protection
Caption: Workflow for Boc protection.
Step-by-Step Procedure:
-
Dissolve N-(2-Aminoethyl)methanesulfonamide hydrochloride (1 eq.) in a mixture of THF and water.
-
Add a base such as sodium hydroxide (2 eq.) or triethylamine (2.2 eq.) to neutralize the hydrochloride and create basic conditions.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. If necessary, adjust the pH to neutral.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If required, purify the crude product by flash column chromatography on silica gel.
Boc Deprotection to Regenerate the Free Amine
This protocol outlines the removal of the Boc group to yield the free primary amine.
Workflow for Boc Deprotection
Caption: Workflow for Boc deprotection.
Step-by-Step Procedure:
-
Dissolve tert-butyl (2-(methylsulfonamido)ethyl)carbamate (1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.).
-
Stir the mixture at room temperature for 1-4 hours. The reaction is often accompanied by the evolution of CO₂ gas.[5]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
-
Further purification is typically not necessary if the starting material was pure.
Conclusion: Making the Right Synthetic Choice
The decision to use N-(2-Aminoethyl)methanesulfonamide or its Boc-protected analog is a strategic one, dictated by the specific demands of your synthetic route.
-
Choose N-(2-Aminoethyl)methanesulfonamide when the primary amine is the desired reactive site for the immediate subsequent step, or when high water solubility is required for the final compound or a particular assay.
-
Choose tert-Butyl (2-(methylsulfonamido)ethyl)carbamate for multi-step syntheses where the primary amine needs to be masked to allow for selective reactions at other positions in the molecule.[4] Its superior solubility in organic solvents and the straightforward, high-yielding deprotection protocol make it an invaluable intermediate for complex target synthesis.
By understanding the distinct characteristics and performance of each compound, researchers can design more efficient, robust, and successful synthetic strategies.
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Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2026-01-05. Available at: [Link].
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A Senior Scientist's Guide to Validating N-(2-Aminoethyl)methanesulfonamide Conjugation by Mass Spectrometry
Introduction: In the precise world of drug development and proteomics, the integrity of every building block is paramount. N-(2-Aminoethyl)methanesulfonamide is a key bifunctional molecule, often employed as a linker or building block in the synthesis of more complex conjugates. Its methanesulfonamide group provides a stable, polar handle, while the primary amine offers a reactive site for conjugation. Ensuring the correct chemical structure of this molecule is not merely a quality control checkpoint; it is the foundation upon which the efficacy and safety of the final product are built. An incorrect or impure starting material can lead to failed conjugations, off-target effects, and the generation of uncharacterized, potentially immunogenic species.
This guide provides an in-depth comparison of analytical strategies for validating the structure of N-(2-Aminoethyl)methanesulfonamide, with a primary focus on the pivotal role of mass spectrometry. We will explore not only the "how" but the "why" behind the experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations.
The Primacy of Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) has become an indispensable tool in small molecule drug development for its unparalleled sensitivity and specificity.[1] For a molecule like N-(2-Aminoethyl)methanesulfonamide, MS provides two critical pieces of information:
-
Accurate Molecular Weight: High-resolution mass spectrometry can determine the mass of the molecule with enough accuracy to confirm its elemental composition.
-
Structural Confirmation via Fragmentation: Tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of the molecule, generating a unique "fingerprint" that confirms the connectivity of its atoms.
We select Electrospray Ionization (ESI) as the ionization method of choice for this molecule. Its polar nature and the presence of a primary amine make it exceptionally well-suited for protonation in the ESI source, leading to a strong and stable protonated molecular ion, [M+H]⁺.
Experimental Protocol: A Validated LC-MS/MS Workflow
A robust analytical method must be self-validating. This protocol incorporates chromatographic separation to ensure the analysis is specific to the target compound, free from interference from potential impurities or isomers. This approach aligns with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the N-(2-Aminoethyl)methanesulfonamide reference standard and sample in a solution of 50:50 Methanol:Water to a final concentration of 1 mg/mL.
-
Perform a serial dilution to create a working solution of 1 µg/mL. The use of a volatile solvent system ensures compatibility with the ESI-MS interface.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). This provides excellent retention and peak shape for small polar molecules.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. This ensures that any impurities with different polarities are separated from the main analyte peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS Scan 1 (Full Scan): Acquire data from m/z 50 to 300 to detect the [M+H]⁺ ion.
-
MS Scan 2 (Tandem MS/MS): Isolate the precursor ion corresponding to [M+H]⁺ (m/z 139.05) and subject it to Collision-Induced Dissociation (CID). Acquire the resulting product ion spectrum. The selection of at least three structurally specific fragment ions is recommended for unambiguous confirmation.[5]
-
Interpreting the Data: The Molecular Fingerprint
The power of this method lies in the precise interpretation of the generated mass spectrum. The combination of the precursor mass and its unique fragmentation pattern provides a high degree of confidence in the structural assignment.
| Parameter | Theoretical Value | Expected Observation | Significance |
| Molecular Formula | C₃H₁₀N₂O₂S | - | Basis for all mass calculations. |
| Exact Mass | 138.04630 u[6] | - | The monoisotopic mass of the neutral molecule. |
| [M+H]⁺ Precursor Ion | 139.05357 u | m/z 139.05 ± 5 ppm | Confirms the elemental composition of the intact molecule. |
| Fragment Ion 1 | m/z 122.02736 | m/z ~122.03 | Corresponds to the loss of ammonia (NH₃), indicating the presence of the primary amine. |
| Fragment Ion 2 | m/z 79.95682 | m/z ~79.96 | Corresponds to the methanesulfonyl cation [CH₃SO₂]⁺, confirming the sulfonamide moiety. |
| Fragment Ion 3 | m/z 60.05035 | m/z ~60.05 | Corresponds to the protonated ethylenediamine fragment [NH₂CH₂CH₂NH₂]⁺, confirming the linker portion after cleavage of the S-N bond. |
Note: The fragmentation of sulfonamides is well-characterized, often involving cleavage of the sulfur-nitrogen bond and rearrangements.[7][8]
A Comparative Framework for Orthogonal Validation
| Analytical Technique | Primary Application | Sensitivity | Specificity | Structural Information | Throughput |
| LC-MS/MS | Identity & Purity | Very High (pg-ng) | High | High (Connectivity) | High |
| NMR Spectroscopy | Absolute Structure | Low (µg-mg) | Absolute | Absolute (3D Structure) | Low |
| HPLC-UV/CAD | Purity & Quantity | Moderate (ng-µg) | Moderate | Very Low | High |
| Elemental Analysis | Elemental Composition | Low (mg) | Low | None | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR stands as the gold standard for unequivocal structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete and unambiguous assignment of the molecular structure. However, its significantly lower sensitivity compared to MS makes it unsuitable for trace-level analysis.
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): HPLC is a workhorse for determining the purity of a sample.[10] It physically separates the target compound from impurities. While it can quantify the amount of material present, detectors like UV or CAD offer little to no structural information, making them insufficient for identity confirmation on their own.
An Integrated Strategy for Self-Validating Protocols
The most trustworthy validation is achieved not by a single experiment, but by a logical sequence of orthogonal analyses where each result corroborates the last. This multi-faceted approach creates a self-validating system that provides the highest degree of confidence.
This integrated approach ensures that the material is not only pure (via HPLC) but also possesses the correct molecular weight and chemical fingerprint (via MS/MS), with its absolute structure definitively confirmed by NMR.
Conclusion
Validating the conjugation of N-(2-Aminoethyl)methanesulfonamide is a critical step that demands a rigorous, multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, serves as the cornerstone of this process, offering an unmatched combination of speed, sensitivity, and structural insight. It provides the necessary confidence to confirm molecular identity swiftly and accurately. However, for ultimate assurance and to build a self-validating, trustworthy protocol, MS should be integrated with orthogonal techniques like HPLC for purity and NMR for absolute structural proof. This comprehensive strategy ensures the quality and reliability of this crucial building block, safeguarding the integrity of the final conjugated product in research and drug development.
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Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: JAOAC URL: [Link]
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Comparative study of the biological activity of different N-(2-Aminoethyl)methanesulfonamide derivatives
A.M.S.A. Building Blocks: A Comparative Guide to the Biological Activity of N-(2-Aminoethyl)methanesulfonamide Derivatives
Abstract
The methanesulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, prized for its unique physicochemical properties that lend themselves to diverse therapeutic applications.[1] When incorporated into an N-(2-Aminoethyl) scaffold, it creates a versatile backbone for developing novel derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various N-(2-Aminoethyl)methanesulfonamide derivatives, focusing on their anticancer, enzyme inhibitory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency, provide detailed, field-proven experimental protocols for their evaluation, and contextualize their mechanisms of action through pathway and workflow visualizations.
Introduction: The N-(2-Aminoethyl)methanesulfonamide Scaffold
The N-(2-Aminoethyl)methanesulfonamide core structure combines the hydrogen-bonding capabilities and strong electron-withdrawing nature of the methanesulfonamide group with a flexible aminoethyl linker.[1] This arrangement provides an excellent foundation for synthetic modification, allowing chemists to append various aryl, heteroaryl, and aliphatic groups. These modifications fine-tune the molecule's steric and electronic properties, profoundly influencing its interaction with biological targets and leading to a broad range of pharmacological effects, from anticancer to antimicrobial activity.[2][3] The inherent polarity of the sulfonamide moiety can also enhance physicochemical properties like water solubility, which is beneficial for drug development.[4]
Comparative Anticancer Activity
Derivatives of the sulfonamide family are well-represented in oncology, with established drugs targeting key pathways in cancer progression.[1][5] Research into new derivatives is focused on enhancing potency, selectivity, and overcoming resistance to existing treatments.
Mechanism of Action: Targeting the Hypoxic Tumor Microenvironment
A primary strategy for many sulfonamide-based anticancer agents is the inhibition of Carbonic Anhydrase IX (CA IX).[1] CA IX is a cell-surface enzyme that is highly expressed in many solid tumors in response to hypoxia (low oxygen).[6] Its main function is to manage pH by converting carbon dioxide to protons and bicarbonate, helping cancer cells survive in the acidic microenvironment they create through aggressive metabolism.[4][6] By inhibiting CA IX, sulfonamide derivatives disrupt this pH regulation, leading to intracellular acidification and reduced tumor cell survival, proliferation, and invasion.[4][7]
Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamide Derivatives.
Structure-Activity Relationship (SAR) Insights
The potency of these derivatives is highly dependent on the nature of the substituents.
-
Aromatic/Heterocyclic Rings: The addition of various ring systems is a common strategy. For instance, incorporating quinoxaline rings with halogen or additional sulfonamide groups has been shown to enhance cytotoxicity against cancer cell lines.[2] Similarly, thiazole-benzenesulfonamide hybrids have demonstrated significant anti-proliferative activity.[8]
-
Linker and Terminal Groups: Modifications to the ethylamine portion or the terminal amine can influence cell permeability and target engagement. Bulky or hydrophobic groups can enhance activity, suggesting the importance of hydrophobic interactions within the target's binding pocket.[9]
-
Substitution Patterns: The specific placement of functional groups on the aromatic rings is critical. For example, in some series, electron-donating groups like methoxy (OMe) can increase selectivity for specific enzyme targets.[1]
Quantitative Comparison of Anticancer Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Sulfonamide-Triazole-Glycoside Hybrid | HepG-2 (Liver Cancer) | Not Specified | 8.39 - 16.90 | [2] |
| Sulfonamide-Triazole-Glycoside Hybrid | MCF-7 (Breast Cancer) | Not Specified | 19.57 - 21.15 | [2] |
| Coumarin-Benzenesulfonamide Hybrid | MCF-7 (Breast Cancer) | Carbonic Anhydrase | 0.0088 | [10] |
| Thiazole-Coumarin-Sulfonamide Hybrid | HepG-2 (Liver Cancer) | Not Specified | 3.48 | [10] |
| Chalcone-Sulfonamide Hybrid | MCF-7 (Breast Cancer) | Not Specified | Potent Activity Reported | [11] |
| N-acylsulfonamides (e.g., Tasisulam) | HCT-116 (Colon Cancer) | Apoptosis Induction | Activity Confirmed | [5] |
Note: This table synthesizes data from studies on various sulfonamide derivatives to illustrate comparative potency. Direct comparison requires identical assay conditions.
Comparative Enzyme Inhibitory Activity
Beyond cancer, sulfonamides are renowned for their ability to inhibit a wide range of enzymes, a property stemming from the sulfonamide moiety's ability to bind to the zinc ion often found in metalloenzyme active sites.[4]
-
Carbonic Anhydrases: As discussed, this is a primary target. Different isoforms of carbonic anhydrase exist, and designing isoform-selective inhibitors is a key goal to minimize side effects.
-
Proteases: Various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases, can be targeted by sulfonamide derivatives.[4]
-
α-Glucosidase and Urease: Certain hydrazide-based benzenesulfonamide derivatives have shown potent inhibition of α-glucosidase and urease, enzymes relevant to diabetes and bacterial infections, respectively. Some compounds exhibited significantly lower IC₅₀ values than the standard drugs acarbose and thiourea.[7]
| Derivative Class | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |
| Hydrazide-Benzenesulfonamide (Analog 5) | α-Glucosidase | 3.20 ± 0.40 | Acarbose | 8.24 ± 0.08 | [7] |
| Hydrazide-Benzenesulfonamide (Analog 6) | α-Glucosidase | 2.50 ± 0.40 | Acarbose | 8.24 ± 0.08 | [7] |
| Hydrazide-Benzenesulfonamide (Analog 5) | Urease | 2.10 ± 0.10 | Thiourea | 7.80 ± 0.30 | [7] |
| Urease Inhibitor YM-2 | Urease | 1.90 ± 0.02 | - | - | [6][12] |
Comparative Antimicrobial Activity
The history of sulfonamides is rooted in their discovery as the first class of effective antibacterial agents ("sulfa drugs").[3][13] Research continues to explore new derivatives to combat antibiotic resistance.
Mechanism of Action
In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. Bacteria must synthesize their own folic acid, while humans obtain it from their diet. This metabolic difference makes the folic acid synthesis pathway an excellent selective target for antibacterial drugs.[1]
Spectrum of Activity
N-(2-Aminoethyl)methanesulfonamide derivatives and related compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[14][15]
-
Gram-Positive Bacteria: Activity has been reported against species like Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecalis.[13][15]
-
Gram-Negative Bacteria: Efficacy has been shown against Escherichia coli and Pseudomonas aeruginosa.[13][14]
The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Derivative Class | Organism | MIC (mg/mL or µg/mL) | Reference |
| Benzenesulphonamide-Carboxamide (4d) | E. coli | 6.72 mg/mL | |
| Benzenesulphonamide-Carboxamide (4h) | S. aureus | 6.63 mg/mL | |
| Benzenesulphonamide-Carboxamide (4a) | P. aeruginosa | 6.67 mg/mL | |
| Benzenesulphonamide-Carboxamide (4f) | B. subtilis | 6.63 mg/mL | |
| Squaric Amide Derivative SA2 | MRSA Strains | 4-8 µg/mL | [15] |
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Here, we detail the standard methodologies for assessing cytotoxicity and antimicrobial activity.
Experimental Workflow: In Vitro Screening
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A Researcher's Guide to Specificity: A Comparative Analysis of Cross-Reactivity for Anti-AEMSA Conjugate Antibodies
Introduction: The Challenge of Specificity in Hapten-Targeted Immunoassays
N-(2-Aminoethyl)methanesulfonamide (AEMSA) is a molecule of significant interest in various research and diagnostic fields. As a hapten, AEMSA is too small to elicit an immune response on its own. Therefore, it is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate antibodies. These antibodies are critical tools for the development of sensitive and specific immunoassays. However, the ultimate utility of these antibodies hinges on their specificity. Do they bind exclusively to AEMSA, or do they cross-react with structurally similar molecules that may be present in a complex biological sample?
This guide provides a comprehensive framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against AEMSA-protein conjugates. We will delve into the underlying principles of antibody-antigen recognition, provide detailed protocols for robust cross-reactivity testing using Enzyme-Linked Immunosorbent Assay (ELISA), and present a clear methodology for data analysis and interpretation. Our goal is to equip researchers with the knowledge and tools to confidently select and validate antibodies for their specific applications.
Section 1: The Foundation of Specificity - Understanding Antibody-Antigen Interactions
An antibody's specificity is determined by the precise fit between its paratope (the antigen-binding site) and the epitope (the part of the antigen it recognizes). For a small molecule like AEMSA, the epitope is essentially the entire molecule and its spatial conformation. Cross-reactivity occurs when the antibody's paratope binds to an unintended molecule that shares structural similarity with the target antigen. The degree of cross-reactivity depends on the extent of this structural mimicry.
The choice of carrier protein and the conjugation chemistry used to link AEMSA can significantly influence the resulting antibody's specificity. For instance, the linker arm used to attach AEMSA to the carrier can itself become part of the epitope, potentially leading to antibodies that recognize the linker in addition to the hapten. Therefore, a thorough cross-reactivity assessment is not just recommended; it is an essential validation step.
Section 2: Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study requires a panel of compounds that are structurally related to AEMSA. This panel should include molecules with subtle to significant differences in their functional groups and overall structure. The primary method we will detail is the competitive ELISA, as it is a widely used, sensitive, and quantitative technique for this purpose.
Selection of Cross-Reactants
A well-chosen panel of potential cross-reactants is crucial for a meaningful assessment. For AEMSA, this panel could include:
-
Parent molecules and precursors: Ethanesulfonamide, 2-Aminoethanethiol.
-
Analogs with modified functional groups: N-(2-Aminoethyl)ethanesulfonamide, N-(2-Hydroxyethyl)methanesulfonamide.
-
Structurally similar but distinct molecules: Taurine, Cysteamine.
-
The free linker arm (if applicable).
Experimental Workflow: Competitive ELISA
The competitive ELISA is an indirect method for determining the specificity of an antibody. In this assay, the free antigen (AEMSA) and a potential cross-reactant compete for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of free antigen in the sample.
Diagram of the Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Plate Coating:
-
Dilute the AEMSA-BSA conjugate to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Incubation:
-
Prepare a series of dilutions for the AEMSA standard and each potential cross-reactant in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-AEMSA antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 30 minutes at room temperature to allow for the competitive binding to occur.
-
Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted in assay buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
Section 3: Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a dose-response curve for AEMSA and each potential cross-reactant. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for each compound.
Calculating Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of AEMSA / IC50 of Cross-Reactant) * 100
Data Presentation:
The results should be summarized in a clear and concise table.
| Compound | IC50 (nM) | % Cross-Reactivity |
| AEMSA | 10 | 100% |
| N-(2-Aminoethyl)ethanesulfonamide | 500 | 2% |
| N-(2-Hydroxyethyl)methanesulfonamide | >10,000 | <0.1% |
| Taurine | >10,000 | <0.1% |
| Cysteamine | >10,000 | <0.1% |
| Ethanesulfonamide | 2,000 | 0.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results:
-
A high percent cross-reactivity indicates that the antibody binds significantly to the other compound. This could lead to false-positive results in an immunoassay.
-
A low percent cross-reactivity suggests that the antibody is highly specific for AEMSA.
-
In the example table above, the antibody shows minimal cross-reactivity with the tested compounds, indicating high specificity for AEMSA. The highest cross-reactivity is observed with N-(2-Aminoethyl)ethanesulfonamide, which is structurally very similar to AEMSA.
Section 4: Alternative and Complementary Techniques
While competitive ELISA is a powerful tool, other techniques can provide additional insights into antibody specificity.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates). This can offer a more nuanced understanding of the binding affinity of the antibody for different compounds.
-
Western Blotting: If AEMSA is conjugated to different carrier proteins, Western blotting can be used to assess if the antibody recognizes the AEMSA moiety specifically, regardless of the carrier.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
The development of a reliable immunoassay for a hapten like AEMSA is critically dependent on the specificity of the antibody. A thorough cross-reactivity assessment, as outlined in this guide, is a non-negotiable step in the validation process. By systematically evaluating the antibody's binding to a panel of structurally related compounds, researchers can gain confidence in the accuracy and reliability of their results. The methodologies described here provide a robust framework for making informed decisions about antibody selection and ensuring the integrity of your downstream applications.
References
-
General Principles of Immunoassays
- Title: Immunoassay and Other Bioanalytical Techniques
- Source: CRC Press
-
URL: [Link]
- Hapten Conjugation and Antibody Production: Title: Haptens and Carrier Proteins Source: Thermo Fisher Scientific
-
ELISA Protocols and Principles
- Title: ELISA Technical Guide
- Source: Bio-Rad
-
URL: [Link]
-
Antibody Specificity and Cross-Reactivity
- Title: Understanding Antibody Specificity and Cross-Reactivity
- Source: Rockland Immunochemicals Inc.
-
URL: [Link]
Benchmarking a Novel Sulfonamide-Based Linker: A Comparative Guide for Drug Development Professionals
Abstract
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetics, and ultimate efficacy of the bioconjugate. While a variety of linkers are commercially available, the exploration of novel linker chemistries is paramount to advancing the field. This guide introduces N-(2-Aminoethyl)methanesulfonamide as a potential novel, hydrophilic, and non-cleavable linker. We provide a comparative framework for its evaluation against two industry-standard linkers: the non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the enzymatically-cleavable Valine-Citrulline-PABC (Val-Cit-PABC) linker. This guide will delve into the theoretical underpinnings of a sulfonamide-based linker, propose detailed experimental protocols for its characterization, and present a logical framework for interpreting the comparative data.
Introduction: The Central Role of the Linker in Bioconjugate Design
An ideal linker for an Antibody-Drug Conjugate (ADC) must strike a delicate balance: it needs to be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, yet allow for efficient release of the drug upon internalization into the target cancer cell.[1] Linker technology is broadly categorized into two main classes: non-cleavable and cleavable linkers.[2]
-
Non-cleavable linkers , as the name suggests, remain intact during circulation and only release the payload upon complete lysosomal degradation of the antibody.[3] This generally leads to higher stability in plasma.[4]
-
Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or specific enzymes like cathepsins.[5]
The choice of linker has profound implications for an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.[] This guide proposes a systematic evaluation of a novel linker candidate, N-(2-Aminoethyl)methanesulfonamide, against established benchmarks.
Profiling the Linkers
N-(2-Aminoethyl)methanesulfonamide: A Novel Sulfonamide-Based Linker
N-(2-Aminoethyl)methanesulfonamide is a hydrophilic molecule containing a primary amine and a stable sulfonamide group.[7] While not commercially available as a pre-activated linker for bioconjugation, its properties suggest its potential as a non-cleavable linker.
-
Proposed Conjugation Chemistry: The primary amine of N-(2-Aminoethyl)methanesulfonamide can be readily conjugated to a payload that has been activated with a carboxyl group (e.g., via an NHS ester), forming a stable amide bond.[8][9] The methanesulfonyl group would then be activated (e.g., as a sulfonyl chloride) to react with surface-accessible lysine residues on the monoclonal antibody.
-
Hypothesized Properties:
-
Non-Cleavable Nature: Sulfonamide bonds are generally stable under physiological conditions and are not known to be substrates for common lysosomal proteases.[10][11] This would classify it as a non-cleavable linker, with payload release dependent on antibody degradation.
-
Hydrophilicity: The presence of the sulfonamide and amine groups is expected to impart hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting ADC.[12]
-
Commercially Available Linkers: The Benchmarks
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): The Non-Cleavable Standard SMCC is a widely used heterobifunctional crosslinker.[3] It contains an NHS ester that reacts with primary amines (like those on a payload) and a maleimide group that reacts with sulfhydryl groups (thiols) on cysteine residues of an antibody.[13] This forms a stable thioether bond, making SMCC a classic non-cleavable linker.[4] The ADC Kadcyla® utilizes the SMCC linker.[13]
-
Valine-Citrulline-PABC (Val-Cit-PABC): The Enzymatically-Cleavable Standard This linker is designed for specific cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][14] The Val-Cit dipeptide is the recognition site for cathepsin B.[15] Upon cleavage, a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer releases the unmodified payload.[14] This linker is a cornerstone of modern ADC design.[14]
A Framework for Comparative Benchmarking
To objectively compare N-(2-Aminoethyl)methanesulfonamide with SMCC and Val-Cit-PABC, a series of experiments are necessary. The following sections outline the protocols and rationale for these evaluations.
Conjugation Efficiency and Characterization
The first step is to assess the efficiency of conjugating the linkers to a model antibody and payload.
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[16] An optimal DAR is crucial for efficacy and safety.
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR)
-
Conjugation:
-
For N-(2-Aminoethyl)methanesulfonamide: React the amine-functionalized payload with the sulfonamide linker, then conjugate the activated linker-payload to the antibody.
-
For SMCC: React the NHS ester of SMCC with an amine-containing payload, then conjugate the maleimide-activated linker-payload to reduced antibody cysteines.
-
For Val-Cit-PABC: Utilize a pre-formed Val-Cit-PABC-payload construct with a maleimide group for conjugation to reduced antibody cysteines.
-
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).
-
Analysis:
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload's chromophore).[17]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[][19]
-
In Vitro Stability
A critical aspect of a linker is its stability in circulation. Premature payload release can lead to systemic toxicity.
This is assessed by incubating the ADC in plasma and monitoring the average DAR and the release of free payload over time.
Experimental Protocol: ADC Stability in Human Plasma
-
Incubation: Incubate each ADC (at a concentration of, for example, 100 µg/mL) in human plasma at 37°C.[20]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[20]
-
Sample Preparation:
-
Analysis:
-
LC-MS for DAR: Determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[23]
-
LC-MS/MS for Free Payload: Quantify the amount of released payload in the plasma.
-
In Vitro Efficacy
The ultimate goal of an ADC is to kill cancer cells. In vitro cytotoxicity assays are used to determine the potency of the ADC.
The IC50 value represents the concentration of ADC required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed antigen-positive (e.g., BT-474 for HER2-targeting ADCs) and antigen-negative (e.g., MCF-7) cancer cells in 96-well plates and allow them to adhere overnight.[24][25]
-
ADC Treatment: Treat the cells with serial dilutions of each ADC, a naked antibody control, and a free drug control.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[26]
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.[14]
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Conjugation and Stability Data
| Linker | Average DAR | % Intact ADC after 168h in Plasma |
| N-(2-Aminoethyl)methanesulfonamide | Expected: 3.5-4.0 | Hypothesis: >95% |
| SMCC | 3.8 | >95% |
| Val-Cit-PABC | 3.9 | ~85-90% |
Table 2: In Vitro Cytotoxicity Data
| Compound | IC50 on Antigen-Positive Cells (nM) | IC50 on Antigen-Negative Cells (nM) |
| N-(2-Aminoethyl)methanesulfonamide-ADC | Hypothesis: 0.5-1.5 | >1000 |
| SMCC-ADC | 0.8 | >1000 |
| Val-Cit-PABC-ADC | 0.2 | >1000 |
| Free Drug | 0.05 | 0.05 |
Visualizing the Workflows and Mechanisms
Diagrams created using Graphviz can help to visualize the complex processes involved.
Caption: Experimental workflow for benchmarking linkers.
Caption: Mechanisms of payload release for different linkers.
Conclusion
The development of novel linkers is a critical avenue of research in the field of bioconjugate therapeutics. N-(2-Aminoethyl)methanesulfonamide presents an intriguing, albeit theoretical, candidate for a hydrophilic, non-cleavable linker. The experimental framework outlined in this guide provides a robust methodology for its evaluation against the industry standards of SMCC and Val-Cit-PABC. Through systematic benchmarking of conjugation efficiency, stability, and in vitro efficacy, researchers can make data-driven decisions on the potential of this and other novel linker technologies, ultimately contributing to the development of safer and more effective targeted therapies.
References
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
- Sassoon, I., & Tsvetkov, P. (2023).
- Lu, J., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Journal of the American Chemical Society, 139(21), 7268–7271.
- Pillow, T. H., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970.
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
AxisPharm. (2022). What are ADC Linkers? Retrieved from [Link]
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Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
Methods in Molecular Biology. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
ACS Publications. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Physical Stability Studies of ADCs. Retrieved from [Link]
-
NIH. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
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Agilent. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]
-
Waters. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
Creative Biolabs ADC Blog. (2021). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2.... Retrieved from [Link]
-
NIH. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. Retrieved from [Link]
-
RSC Publishing. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved from [Link]
-
LookChem. (n.d.). N-(2-AMINOETHYL)METHANESULFONAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Retrieved from [Link]
-
Inorganic Chemistry. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Routes for N-(2-Aminoethyl)methanesulfonamide: A Senior Application Scientist's Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-(2-Aminoethyl)methanesulfonamide is a valuable building block, incorporating both a primary amine and a sulfonamide moiety, making it useful in the construction of a variety of biologically active molecules. This guide provides an in-depth, head-to-head comparison of the viable synthetic routes to this compound, grounded in experimental evidence and practical insights to inform your process development.
Introduction: The Challenge of Selective Functionalization
The synthesis of N-(2-Aminoethyl)methanesulfonamide presents a classic chemical selectivity challenge. The starting material, ethylenediamine, possesses two nucleophilic primary amine groups. A direct reaction with an electrophile like methanesulfonyl chloride will inevitably lead to a statistical mixture of mono-sulfonated product, di-sulfonated byproduct, and unreacted starting material, creating a significant purification challenge and reducing the overall yield of the desired compound.
Therefore, the most logical and widely adopted strategy involves a protecting group approach. This guide will focus on the detailed breakdown of a robust, two-step synthesis involving the protection of one amine group, followed by sulfonylation and subsequent deprotection. We will also briefly discuss the pitfalls of the direct sulfonylation route to highlight the advantages of the protection strategy.
Preferred Synthesis Route: A Two-Step Protection-Sulfonylation-Deprotection Strategy
The most effective and high-yielding route to N-(2-Aminoethyl)methanesulfonamide involves three key stages:
-
Mono-N-Boc Protection of Ethylenediamine: Selectively protecting one of the primary amines with a tert-butyloxycarbonyl (Boc) group.
-
Sulfonylation: Reacting the remaining free primary amine with methanesulfonyl chloride.
-
Boc Deprotection: Removing the Boc group under acidic conditions to yield the final product as its hydrochloride salt.
This strategy ensures high selectivity and leads to a cleaner product with higher overall yield.
Figure 1: High-level overview of the preferred synthesis route versus the direct approach.
Part 1: Mono-N-Boc Protection of Ethylenediamine
The crucial first step is the selective mono-protection of ethylenediamine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is common and effective. The key to achieving high mono-selectivity is to control the reaction conditions to disfavor the formation of the di-Boc protected byproduct.[1]
Experimental Protocol
Materials:
-
Ethylenediamine (large excess, e.g., 6.5 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethylenediamine (e.g., 302 mmol) in DCM (250 mL).
-
Cool the solution to 0°C in an ice bath with vigorous stirring.[2]
-
Dissolve di-tert-butyl dicarbonate (e.g., 45.8 mmol) in DCM (50 mL) and add it to the dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.[2]
-
A white precipitate (di-Boc ethylenediamine and carbamate salts) may form. Filter the reaction mixture and wash the precipitate with DCM.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a colorless to pale yellow oil.
-
The crude product can be purified further by vacuum distillation or column chromatography if required.[3][4]
Causality and Insights:
-
Excess Ethylenediamine: Using a large excess of the diamine statistically favors the reaction of (Boc)₂O with an unprotected molecule rather than the already mono-protected intermediate.[1]
-
Slow, Cold Addition: Adding the (Boc)₂O solution slowly at 0°C keeps its instantaneous concentration low, further reducing the likelihood of a second reaction on the same ethylenediamine molecule. This also helps manage the exothermic nature of the reaction.[1][2]
Part 2: Sulfonylation of N-Boc-ethylenediamine
With one amine protected, the free primary amine of N-Boc-ethylenediamine can be cleanly reacted with methanesulfonyl chloride (MsCl) to form the desired sulfonamide.
Experimental Protocol
Materials:
-
N-Boc-ethylenediamine (1 equivalent)
-
Methanesulfonyl chloride (MsCl, ~1.1-1.2 equivalents)
-
Triethylamine (Et₃N, ~1.5-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-ethylenediamine (e.g., 10 mmol) and triethylamine (e.g., 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve methanesulfonyl chloride (e.g., 11 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel.
-
Add the MsCl solution dropwise to the cooled amine solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl {2-[(methylsulfonyl)amino]ethyl}carbamate, typically as a solid or viscous oil. The product can be purified by recrystallization or column chromatography.
Causality and Insights:
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition into methanesulfonic acid. Therefore, anhydrous solvents and a dry atmosphere are crucial.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.[5]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0°C) during the addition of MsCl helps to control the reaction rate and minimize potential side reactions.
Part 3: Boc Deprotection
The final step is the removal of the Boc protecting group to liberate the primary amine. This is readily achieved under acidic conditions, with 4M HCl in dioxane being a standard and effective reagent.[6][7]
Experimental Protocol
Materials:
-
tert-butyl {2-[(methylsulfonyl)amino]ethyl}carbamate (1 equivalent)
-
4M HCl in 1,4-dioxane
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the Boc-protected sulfonamide (e.g., 5 mmol) in a minimal amount of a suitable solvent like ethyl acetate or methanol if necessary, although direct addition to the HCl/dioxane solution is often possible.
-
Add 4M HCl in 1,4-dioxane (e.g., 10 mL, 8 equivalents) to the substrate at room temperature.[6]
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Gas evolution (CO₂ and isobutylene) will be observed.[8] Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and washed with fresh diethyl ether to remove non-polar impurities.
-
Dry the resulting white or off-white solid under vacuum to yield N-(2-Aminoethyl)methanesulfonamide hydrochloride. A reported yield for a similar deprotection is 93%.[9]
Causality and Insights:
-
Acid-Catalyzed Mechanism: The strong acid protonates the carbamate, initiating a cascade that results in the loss of a stable tert-butyl cation and carbon dioxide, leaving the protonated amine (the hydrochloride salt).[8][10]
-
Solvent Choice: Dioxane is a common solvent for this reaction as it readily dissolves both the starting material and the HCl. Anhydrous conditions are preferred to avoid unwanted side reactions.
Head-to-Head Comparison: Data Summary
| Parameter | Route 1: Protection Strategy | Route 2: Direct Sulfonylation |
| Number of Steps | 3 (Protection, Sulfonylation, Deprotection) | 1 |
| Selectivity | High (Mono-sulfonylation) | Low (Mixture of products) |
| Overall Yield | Good to Excellent | Poor |
| Purification | Straightforward (extraction, crystallization) | Difficult (extensive chromatography) |
| Scalability | Readily scalable | Problematic due to purification |
| Reagent Cost | Higher (requires (Boc)₂O and acid) | Lower (fewer reagents) |
| Process Control | High | Low |
The Inferior Alternative: Direct Sulfonylation of Ethylenediamine
Attempting to directly react ethylenediamine with one equivalent of methanesulfonyl chloride is an exercise in futility for achieving a high yield of the desired product.
Figure 2: Product distribution from the direct sulfonylation of ethylenediamine.
The pKa values of the two ammonium groups in protonated ethylenediamine are close enough that there is no significant difference in the nucleophilicity of the two primary amines in the free base. This leads to a statistical mixture of products that are challenging and costly to separate, rendering this route impractical for efficient synthesis.
Senior Application Scientist's Recommendation
For any application requiring high purity and a reliable, scalable synthesis of N-(2-Aminoethyl)methanesulfonamide, the two-step protection-sulfonylation-deprotection strategy is unequivocally the superior route . While it involves more steps than a theoretical direct sulfonylation, the gains in selectivity, process control, ease of purification, and overall yield far outweigh the perceived simplicity of a one-step reaction.
The initial investment in the protecting group ((Boc)₂O) is justified by the significantly simplified downstream processing and the consistent delivery of a high-quality product. This route represents a robust and well-understood methodology suitable for both laboratory-scale synthesis and industrial process development.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized N-(2-Aminoethyl)methanesulfonamide
In the realms of pharmaceutical research and drug development, the unequivocal purity of a synthesized molecule is the bedrock upon which reliable, reproducible, and safe science is built. For a compound like N-(2-Aminoethyl)methanesulfonamide, a molecule with potential utility as a linker or building block, assuming purity based on the synthesis route alone is a critical oversight. A single, undetected impurity can confound biological assays, compromise kinetic data, and introduce unforeseen toxicity.
This guide eschews a simplistic, single-method approach. Instead, it champions an orthogonal validation strategy , a philosophy mandating the use of multiple, independent analytical techniques to assess compound purity.[1] The core principle is that methods based on different physicochemical properties are unlikely to be confounded by the same impurity, thus providing a more robust and trustworthy assessment.[2] This guide will walk you through a comprehensive, self-validating workflow for N-(2-Aminoethyl)methanesulfonamide, providing both the "how" and the critical "why" behind each experimental choice.
The Imperative of an Orthogonal Approach
Relying solely on a primary method, such as High-Performance Liquid Chromatography (HPLC), can lead to a false sense of security. An impurity might co-elute with the main peak, or it may lack a UV chromophore, rendering it invisible to a standard photodiode array (PDA) detector. An orthogonal approach mitigates these risks by probing different molecular attributes.
The diagram below illustrates this core concept. Purity is not a single measurement but a convergence of evidence from multiple, independent analytical techniques.
Caption: Orthogonal validation workflow.
Primary Assessment: Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, prized for its ability to separate a target compound from its impurities.[3] For a polar, non-chromophoric molecule like N-(2-Aminoethyl)methanesulfonamide, careful method development is paramount.
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column may provide insufficient retention for this polar compound. A hydrophilic interaction liquid chromatography (HILIC) column could be a superior choice. Alternatively, a reversed-phase method with an ion-pairing reagent might be necessary to achieve adequate retention and peak shape for the primary amine.
-
Mobile Phase: The primary amine group necessitates strict pH control of the mobile phase. Buffering the aqueous portion of the mobile phase to a pH of around 3-4 will ensure the amine is protonated, leading to better peak shape and reproducibility.
-
Detector Selection: The lack of a significant UV chromophore in the target molecule makes a standard UV detector suboptimal. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is far more appropriate.[4][5][6][7] These are mass-based detectors that respond to any non-volatile analyte, making them ideal for detecting impurities that may also lack a chromophore.[4][7][8]
Data Presentation: Comparison of HPLC Detectors
| Detector Type | Principle | Pros for this Application | Cons |
| UV/PDA | UV Light Absorbance | Simple, common | Insensitive to compounds without chromophores. |
| ELSD | Light scattering of dried analyte particles[4][6][8] | Universal detection for non-volatile compounds; Gradient compatible[4] | Non-linear response; Destructive[4] |
| CAD | Aerosol charging and detection | Universal detection; Better sensitivity than ELSD; Gradient compatible | Non-linear response; Destructive |
| Mass Spec (MS) | Mass-to-charge ratio | Universal detection; Provides mass identification of impurities[9][10][11] | Higher cost and complexity; Requires volatile mobile phases[12] |
Structural Confirmation: NMR and Mass Spectrometry
While HPLC can indicate how much of something is present, it cannot definitively prove what it is. For this, we turn to spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[13][14][15][16][17]
-
¹H and ¹³C NMR: These experiments confirm the connectivity of the molecule. The chemical shifts, integration (for ¹H), and coupling patterns must be consistent with the proposed structure of N-(2-Aminoethyl)methanesulfonamide. Critically, NMR can reveal the presence of residual solvents (e.g., from synthesis or purification) and structurally similar impurities that may be difficult to resolve chromatographically.[14][16]
-
Quantitative NMR (qNMR): This advanced technique can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[18][19][20] By adding a certified internal standard of known concentration to the sample, the purity of the target compound can be calculated by comparing the integral of its signals to the integral of the standard's signals.[18][21][22] This provides a highly accurate, independent measure of purity.[19][21]
Mass Spectrometry (MS)
MS provides an exact molecular weight for the synthesized compound, serving as a rapid and essential identity check.[23] High-resolution mass spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy to predict the elemental formula.[9][11] When coupled with HPLC (LC-MS), it becomes an invaluable tool for impurity profiling, providing molecular weights for even minor peaks observed in the chromatogram, which is the first step in their identification.[9][10][11][12]
Absolute Confirmation: Elemental Analysis (CHN)
Elemental Analysis is a fundamental, quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[24][25][26]
-
The Principle of Trustworthiness: The process involves the complete combustion of the sample, after which the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[24][26] The experimental percentages must align closely with the theoretical percentages calculated from the molecular formula (C₃H₁₀N₂O₂S). For a pure sample, the found values should be within ±0.4% of the calculated values.[25][27] A significant deviation is a clear indicator of an impurity or the incorrect structure.[28] This technique is fundamentally different from all others, making it an excellent orthogonal check.
A Self-Validating Purity Workflow
The following workflow ensures that each step informs and validates the others, leading to a highly confident purity assignment. All analytical procedures should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[29][30][31][32][33]
Caption: A self-validating workflow for purity determination.
Detailed Experimental Protocol: Validated HPLC-ELSD Method
This protocol outlines the steps for a robust purity determination of N-(2-Aminoethyl)methanesulfonamide. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[31][32][33]
1. Materials & Instrumentation:
-
HPLC system with gradient capability and an Evaporative Light Scattering Detector (ELSD).
-
HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
N-(2-Aminoethyl)methanesulfonamide sample.
-
Acetonitrile (HPLC grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Gradient: 0% B to 100% B over 15 minutes, hold for 5 minutes, return to 0% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Drift Tube 50 °C, Nebulizer 30 °C, Nitrogen Gas Flow 1.5 SLM.
3. Sample Preparation:
-
Prepare a stock solution of N-(2-Aminoethyl)methanesulfonamide at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Prepare working standards and samples by diluting the stock solution as needed.
4. Validation Parameters (per ICH Q2(R1) Guidelines[29][30][33]):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients.[33] This involves analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation).
-
Linearity: Analyze a minimum of five concentrations over the expected range. Plot the detector response versus concentration and determine the correlation coefficient (R² > 0.995).
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the effects of random events.[33]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[31] This is crucial for quantifying impurities.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This comprehensive, multi-faceted approach ensures that the stated purity of synthesized N-(2-Aminoethyl)methanesulfonamide is not just a number, but a verifiable fact, providing the solid foundation necessary for high-quality research and development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-Aminoethyl)methanesulfonamide for Laboratory Professionals
The procedures outlined herein are grounded in the core principles of waste minimization, hazard identification, proper segregation, and adherence to regulatory guidelines set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[4][5]
Hazard Assessment and Initial Safety Precautions
Given the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Structurally similar compounds, such as other aminoethyl sulfonamides, exhibit characteristics that necessitate careful handling. For instance, 4-(2-Aminoethyl)benzenesulfonamide is classified as harmful if swallowed or in contact with skin, and causes serious eye damage.[6][7] Therefore, it is prudent to treat N-(2-Aminoethyl)methanesulfonamide as a potentially hazardous substance.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling N-(2-Aminoethyl)methanesulfonamide.[3]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Spill Management: In the event of a spill, the spilled material and any cleanup materials (e.g., absorbent pads) must be treated as hazardous waste and disposed of accordingly.[8]
| Hazard Classification (Inferred) | GHS Codes (Anticipated) | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[7] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin.[7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[7] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[7] |
Step-by-Step Disposal Workflow
The proper disposal of N-(2-Aminoethyl)methanesulfonamide waste requires a systematic approach, from the point of generation to final collection by a licensed waste management service.
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of N-(2-Aminoethyl)methanesulfonamide waste.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1] Do not mix N-(2-Aminoethyl)methanesulfonamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused or expired N-(2-Aminoethyl)methanesulfonamide, as well as contaminated materials such as weighing paper, gloves, and absorbent pads, in a designated hazardous waste container.[2]
-
Liquid Waste: Solutions containing N-(2-Aminoethyl)methanesulfonamide should be collected in a separate, clearly labeled, and chemically compatible container. Do not dispose of this waste down the drain.[6][9][10]
-
Empty Containers: Thoroughly empty all contents from the original container. The first rinse with a suitable solvent should be collected as hazardous waste.[9] After triple-rinsing and allowing the container to air-dry in a fume hood, deface the original label before disposal as regular solid waste, in accordance with institutional policy.[8][11]
Step 2: Containerization and Labeling
All hazardous waste must be stored in appropriate containers.[12][13]
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][13]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2-Aminoethyl)methanesulfonamide," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[9][13] The date of waste accumulation should also be included.
Step 3: Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12][13][14]
-
Location: The SAA should be a secure area away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak.[9]
-
Segregation of Incompatibles: Store containers of N-(2-Aminoethyl)methanesulfonamide waste away from incompatible materials, such as strong oxidizing agents.[6][10]
Step 4: Final Disposal
The final disposal of N-(2-Aminoethyl)methanesulfonamide must be handled by trained professionals.
-
Engage a Licensed Contractor: Your institution's EHS department will coordinate with a licensed and reputable chemical waste management company for the pickup, transport, and ultimate disposal of the hazardous waste.[2][15] Never attempt to dispose of this chemical through regular trash or sewer systems.[2][9]
-
Documentation: Maintain meticulous records of all disposed chemical waste, including the chemical name, quantity, and date of disposal, to ensure regulatory compliance.[2]
Core Principles of Chemical Waste Management
-
Waste Minimization: Design experiments to use the smallest feasible amount of N-(2-Aminoethyl)methanesulfonamide to reduce the volume of waste generated.[1][12]
-
Regulatory Compliance: Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[5][14] The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the primary framework for hazardous waste management in the United States.[5]
-
Training: Ensure all laboratory personnel handling N-(2-Aminoethyl)methanesulfonamide are trained on these disposal procedures and are familiar with the location and use of safety equipment.[4][8]
By adhering to these rigorous disposal protocols, you contribute to a safer laboratory environment and the protection of our ecosystem, upholding the highest standards of scientific responsibility.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
